Product packaging for 1-(Hydroxymethyl)indole-2,3-dione(Cat. No.:CAS No. 50899-59-7)

1-(Hydroxymethyl)indole-2,3-dione

カタログ番号: B1345132
CAS番号: 50899-59-7
分子量: 177.16 g/mol
InChIキー: MHGOPQDELUOKPE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

1-(Hydroxymethyl)indole-2,3-dione is a useful research compound. Its molecular formula is C9H7NO3 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO3 B1345132 1-(Hydroxymethyl)indole-2,3-dione CAS No. 50899-59-7

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-(hydroxymethyl)indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-5-10-7-4-2-1-3-6(7)8(12)9(10)13/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGOPQDELUOKPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90198920
Record name Indole-2,3-dione, 1-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50899-59-7
Record name 1-Hydroxymethylisatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50899-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indole-2,3-dione, 1-(hydroxymethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050899597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole-2,3-dione, 1-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90198920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Hydroxymethyl)indole-2,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Hydroxymethyl)indole-2,3-dione from Isatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(hydroxymethyl)indole-2,3-dione, a derivative of isatin, a versatile scaffold in medicinal chemistry. Isatin and its derivatives exhibit a wide range of biological activities, including potential antiviral, anticonvulsant, and anticancer properties, making their synthetic routes of significant interest to the drug development community.[1][2] This document details the chemical reaction, experimental protocols, and key data associated with the N-hydroxymethylation of isatin.

Reaction Scheme and Mechanism

The synthesis of this compound from isatin is a straightforward N-hydroxymethylation reaction. It proceeds via the nucleophilic addition of the acidic N-H proton of the isatin indole ring to the electrophilic carbonyl carbon of formaldehyde. The reaction is typically carried out by treating isatin with formalin, an aqueous solution of formaldehyde.

Reaction Mechanism:

The mechanism involves the deprotonation of the isatin nitrogen, which then acts as a nucleophile, attacking the formaldehyde carbon. A subsequent protonation of the resulting alkoxide yields the final this compound product.

Reaction Scheme for the N-hydroxymethylation of Isatin.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from isatin based on a representative experimental protocol.[3]

ParameterValueReference
Reactants
Isatin25 g (0.17 mol)[3]
30% Formalin30 mL (0.3 mol)[3]
Solvents
Dioxane10 mL[3]
Water20 mL[3]
Reaction Conditions
Temperature100 °C[3]
Reaction Time5 hours[3]
Product
Product NameN-hydroxymethylisatin[3]
Yield28 g (93%)[3]
Melting Point138 °C (decomposes)[3]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

Materials and Equipment:
  • Isatin

  • 30% Formalin solution

  • Dioxane

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Synthesis Procedure:[3]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine isatin (25 g, 0.17 mol), 30% formalin (30 mL, 0.3 mol), dioxane (10 mL), and water (20 mL).

  • Heating: Heat the reaction mixture to 100 °C with continuous stirring.

  • Reaction Time: Maintain the temperature and stirring for 5 hours.

  • Cooling and Crystallization: After 5 hours, remove the heat source and allow the reaction mixture to cool to room temperature. As the mixture cools, crystals of the product will form.

  • Isolation of Product: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Drying: Dry the collected crystals to obtain N-hydroxymethylisatin.

Purification:

The crude product obtained from this procedure is generally of high purity. However, if further purification is required, recrystallization from a suitable solvent system, such as an ethanol-water mixture, can be performed.

Mandatory Visualizations

Diagram 1: Synthesis Pathway

Synthesis_Pathway Isatin Isatin Product This compound Isatin->Product Formaldehyde Formaldehyde Formaldehyde->Product Solvents Dioxane/Water Solvents->Product Heat 100°C, 5h Heat->Product

Synthesis pathway of this compound.
Diagram 2: Experimental Workflow

Experimental_Workflow start Start reactants Combine Isatin, Formalin, Dioxane, and Water start->reactants heat Heat to 100°C for 5 hours reactants->heat cool Cool to Room Temperature heat->cool filter Filter Crystals cool->filter dry Dry Product filter->dry end End dry->end

General experimental workflow for the synthesis.

Characterization

The synthesized this compound can be characterized using various spectroscopic techniques to confirm its structure and purity.

  • Melting Point: The reported melting point is 138 °C with decomposition.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch (around 3400 cm⁻¹), the N-H of the indole ring will be absent, the C=O stretches of the dione (around 1730-1760 cm⁻¹), and C-N stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should exhibit signals for the aromatic protons of the indole ring, a singlet for the methylene protons of the hydroxymethyl group (-CH₂-), and a broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

    • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the dione, the aromatic carbons, and the carbon of the hydroxymethyl group.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound (177.16 g/mol ).

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers can utilize this information for the efficient laboratory-scale production of this valuable isatin derivative for further investigation in drug discovery and development programs.

References

1-(Hydroxymethyl)indole-2,3-dione CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 1-(Hydroxymethyl)indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, also known as N-Hydroxymethylisatin. This document details its chemical properties, synthesis, and potential biological significance based on the broader class of isatin derivatives to which it belongs.

Chemical Identity and Properties

This compound is a derivative of isatin, a well-studied heterocyclic compound. Its core structure is the indole-2,3-dione moiety with a hydroxymethyl group attached to the nitrogen at position 1.

PropertyValue
CAS Number 50899-59-7[1][2]
Molecular Formula C₉H₇NO₃
Molecular Weight 177.16 g/mol [3][4]
Synonyms N-Hydroxymethylisatin, 1-(Hydroxymethyl)-1H-indole-2,3-dione, 1-Hydroxymethylindoline-2,3-dione

Synthesis Protocol

A common method for the synthesis of this compound involves the reaction of isatin with formaldehyde.

Experimental Protocol: Synthesis of this compound [5]

  • Materials:

    • Isatin (25 g, 0.17 mol)

    • 30% Formalin (30 ml, 0.3 mol)

    • Dioxane (10 ml)

    • Water (20 ml)

  • Procedure:

    • A mixture of dioxane and water is prepared.

    • Isatin and 30% formalin are added to the dioxane-water mixture.

    • The reaction mixture is heated at 100°C for 5 hours.

    • After heating, the reaction mixture is cooled.

    • The formed crystals of N-hydroxymethylisatin are filtered off.

    • The resulting product has a reported melting point of 138°C (with decomposition).

  • Yield: Approximately 93% (28 g).

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products & Purification Isatin Isatin Heating Heat at 100°C for 5 hours Isatin->Heating Formalin 30% Formalin Formalin->Heating Solvent Dioxane/Water Solvent->Heating Cooling Cool Reaction Mixture Heating->Cooling Filtration Filter Crystals Cooling->Filtration Product This compound Filtration->Product

Caption: Synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the broader class of isatin (1H-indole-2,3-dione) derivatives exhibits a wide range of pharmacological activities. These include anticancer, antiviral, anti-inflammatory, and antimicrobial properties. Isatin and its analogs are known to interact with various biological targets, including but not limited to, kinases, caspases, and tubulin.

The diverse biological effects of isatin derivatives suggest that this compound may also possess significant bioactivity. For instance, many isatin-based compounds are known to be inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Inhibition of these pathways can be a therapeutic strategy for diseases such as cancer.

Below is a generalized representation of a signaling pathway that could be modulated by an isatin derivative acting as a kinase inhibitor.

Kinase_Inhibition_Pathway cluster_pathway Generalized Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase Protein Kinase Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation, Survival) Substrate->Response Leads to Inhibitor This compound (Potential Inhibitor) Inhibitor->Kinase Inhibits

Caption: Potential mechanism of action via kinase inhibition.

This guide serves as a foundational resource for researchers interested in this compound. Further investigation is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound. The provided synthesis protocol offers a starting point for producing the compound for such studies.

References

The Multifaceted Biological Activities of 1-(Hydroxymethyl)indole-2,3-dione Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(hydroxymethyl)indole-2,3-dione scaffold, a derivative of the versatile isatin core, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into these promising compounds, with a focus on their potential as therapeutic agents. The inherent reactivity of the hydroxymethyl group at the N1 position allows for further structural modifications, making it a valuable synthon for generating diverse chemical libraries.

Core Biological Activities

This compound derivatives have been extensively investigated for a variety of pharmacological effects, including anticancer, antimicrobial, antiviral, and enzyme inhibitory activities. The isatin framework itself is a well-established pharmacophore, and the addition of the hydroxymethyl group often modulates the biological profile, influencing factors such as solubility, cell permeability, and target engagement.[1][2]

Anticancer Activity

The anticancer potential of isatin derivatives, including the 1-(hydroxymethyl) analogues, is a significant area of research.[3][4][5][6] These compounds have been shown to exert cytotoxic effects against a range of human cancer cell lines.[3][4] The mechanisms underlying their antitumor activity are often multifactorial, involving the induction of apoptosis, inhibition of key signaling pathways, and targeting of specific enzymes crucial for cancer cell proliferation and survival.[7] For instance, certain isatin-based compounds have been developed as potent inhibitors of protein kinases, which are frequently dysregulated in cancer.[3]

Antimicrobial and Antiviral Properties

Derivatives of this compound have demonstrated notable activity against various pathogenic microorganisms, including bacteria and fungi.[8][9][10][11] The mode of action for their antimicrobial effects can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial DNA replication. Furthermore, the isatin scaffold has been a valuable template for the development of antiviral agents.[12][13][14] Isatin derivatives have shown efficacy against a variety of viruses, including human immunodeficiency virus (HIV) and influenza viruses.[13][14] Methisazone, a notable isatin derivative, has been recognized for its activity against poxviruses.[1]

Enzyme Inhibition

The 1,2-dione functionality within the isatin core makes these compounds effective inhibitors of various enzymes. This includes proteases, kinases, and other enzymes implicated in disease pathogenesis.[7][15] For example, isatin derivatives have been identified as inhibitors of carbonic anhydrases, a family of enzymes involved in physiological processes such as pH regulation and tumorigenesis.[16][17] Additionally, their ability to inhibit carboxylesterases and cholinesterases has been explored for potential applications in modulating drug metabolism and treating neurodegenerative diseases, respectively.[15][18][19]

Quantitative Biological Data

The following tables summarize the reported biological activities of selected this compound derivatives and related isatin analogues.

Table 1: Anticancer Activity of Isatin Derivatives

Compound/DerivativeCancer Cell LineActivity MetricValueReference
Moxifloxacin-isatin hybridHepG2 (Liver)IC5032-77 µM[7]
Moxifloxacin-isatin hybridMCF-7 (Breast)IC5032-77 µM[7]
Moxifloxacin-isatin hybridDU-145 (Prostate)IC5032-77 µM[7]
Isatin-triazole hydrazoneBreast Cancer Cells-Potent Inhibitor of MARK4[7]
Z-1-[3-(1H-1,2,4-Triazol-1-yl)propyl]-5-bromo-3-[2-(4-methoxyphenyl)hydrazono]indolin-2-one-IC5020 µM[6]
Spiroisatin derivative IV-pMDA-MB-231 (Breast)% Inhibition82.37%[3]
Spiroisatin derivative IV-pHCT-116 (Colorectal)% Inhibition86.25%[3]

Table 2: Antimicrobial Activity of Isatin Derivatives

Compound/DerivativeMicroorganismActivity MetricValue (µg/mL)Reference
Indole-thiadiazole (2c)MRSAMIC3.125[20]
Indole-triazole (3d)MRSAMIC3.125[20]
Indole-thiadiazole (2c)B. subtilisMIC3.125[20]
Indole-triazole (3c)B. subtilisMIC3.125[20]
General Isatin DerivativesVarious Bacteria & FungiMIC3.125-50[20]

Table 3: Antiviral Activity of Isatin Derivatives

Compound/DerivativeVirusActivity MetricValueReference
Isatin N-Mannich base (2a)HIV-1 & HIV-2% Activity16%[13]
Norfloxacin-isatin Mannich base (1a)HIV-1EC5011.3 µg/mL[13]
Norfloxacin-isatin Mannich base (1b)HIV-1EC5013.9 µg/mL[13]
Isatin-β-thiosemicarbazone (8a)HIV-1EC501.69 µM[13]
Isatin-β-thiosemicarbazone (8b)HIV-1EC504.18 µM[13]
SPIII-5H-ACInfluenza A (H3N2)-Weak Activity[14]

Table 4: Enzyme Inhibitory Activity of Isatin and Isoindole-dione Derivatives

Compound/DerivativeEnzymeActivity MetricValueReference
1-benzyl-5-(trifluoromethoxy)-substituted 11chCA IIKi0.32 nM[16]
1-ethyl-5-chloro-substituted 10ehCA IIKi0.35 nM[16]
Benzenesulfonohydrazide derivative 11α-glucosidaseIC500.90 ± 0.10 µM[21]
Benzenesulfonohydrazide derivative 11α-amylaseIC501.10 ± 0.10 µM[21]
2-(diethylaminoalkyl)-isoindoline-1,3-dioneAChEIC500.9 - 19.5 µM[18]
Isoindoline-1,3-dione derivative IAChEIC501.12 µM[19]
Isoindoline-1,3-dione derivative IIIBuChEIC5021.24 µM[19]
Isatin derivatives with clogP > 5CarboxylesterasesKinM range[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are outlines of key experimental protocols commonly employed in the biological evaluation of this compound derivatives.

Synthesis of this compound

A general and straightforward method for the synthesis of this compound involves the reaction of isatin with formaldehyde.

  • Materials: Isatin, formaldehyde (37% aqueous solution), water or an appropriate organic solvent (e.g., ethanol).

  • Procedure:

    • Isatin is dissolved or suspended in the chosen solvent.

    • An aqueous solution of formaldehyde is added to the mixture.

    • The reaction mixture is typically stirred at room temperature or gently heated for a specified period.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the product, this compound, often precipitates from the reaction mixture.

    • The solid product is collected by filtration, washed with a suitable solvent (e.g., cold water or ethanol), and dried.

    • Further purification can be achieved by recrystallization from an appropriate solvent.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Procedure:

    • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds (this compound derivatives) and a vehicle control.

    • After a specified incubation period (e.g., 24, 48, or 72 hours), the treatment medium is removed.

    • MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[3]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Microorganism Preparation: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a standardized inoculum density.

  • Procedure:

    • Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable growth medium.

    • A standardized suspension of the target microorganism is added to each well.

    • The plates are incubated under appropriate conditions (e.g., temperature, time) for microbial growth.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

General Synthetic and Evaluation Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Isatin Isatin Reaction Reaction Isatin->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Hydroxymethyl_Isatin This compound Reaction->Hydroxymethyl_Isatin Derivatization Further Derivatization Hydroxymethyl_Isatin->Derivatization Derivatives Derivative Library Derivatization->Derivatives Anticancer Anticancer Assays Derivatives->Anticancer Antimicrobial Antimicrobial Assays Derivatives->Antimicrobial Antiviral Antiviral Assays Derivatives->Antiviral Enzyme Enzyme Inhibition Assays Derivatives->Enzyme SAR Structure-Activity Relationship (SAR) Studies Anticancer->SAR Antimicrobial->SAR Antiviral->SAR Enzyme->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for synthesis and biological screening of derivatives.

A Potential Signaling Pathway Targeted by Anticancer Isatin Derivatives

This diagram depicts a simplified signaling pathway that can be targeted by anticancer isatin derivatives, leading to the inhibition of cell proliferation and induction of apoptosis.

G Isatin Isatin Derivative RTK Receptor Tyrosine Kinase (RTK) Isatin->RTK PI3K PI3K Isatin->PI3K Caspase Caspase Activation Isatin->Caspase RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspase->Apoptosis

Caption: Inhibition of a pro-survival signaling pathway by isatin derivatives.

Logical Relationship of Structural Modifications to Biological Activity

This diagram illustrates how modifications to the core this compound structure can influence its biological activity.

G Core This compound N1-substitution C5-substitution C3-modification Solubility Altered Solubility & Permeability Core:n1->Solubility Target_Binding Modified Target Binding Affinity Core:c5->Target_Binding Core:c3->Target_Binding Potency Enhanced/Altered Biological Potency Solubility->Potency Target_Binding->Potency Selectivity Improved Target Selectivity Target_Binding->Selectivity

Caption: Structure-activity relationship considerations for isatin derivatives.

References

Unveiling the Anti-Cancer Potential of Isatin and its Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, in-depth research specifically detailing the mechanism of action for 1-(Hydroxymethyl)indole-2,3-dione in cancer cells is limited in publicly available scientific literature. This guide, therefore, focuses on the well-documented anti-cancer properties of its parent compound, Isatin (1H-indole-2,3-dione), and its other derivatives. The information presented here serves as a foundational resource to infer the potential mechanisms of this compound and to guide future research.

Core Concept: Isatin and its Derivatives as Anti-Cancer Agents

Isatin, an endogenous heterocyclic compound, and its synthetic derivatives have garnered significant interest in oncology research due to their broad-spectrum anti-cancer activities.[1][2][3] These compounds have demonstrated cytotoxicity against a variety of human carcinoma cell lines, including those derived from leukemia, breast, prostate, colon, and lung cancers.[1] The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, a critical pathway for eliminating cancerous cells.[1][2][4]

Mechanism of Action: A Multi-Faceted Approach

The anti-cancer effects of Isatin and its derivatives are not attributed to a single pathway but rather a combination of interconnected cellular events. The key mechanisms identified include the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways.

Induction of Apoptosis

A hallmark of Isatin's anti-cancer activity is its ability to trigger apoptosis.[1][2][4] Studies have shown that treatment with Isatin leads to characteristic apoptotic events such as DNA fragmentation and the externalization of phosphatidylserine, which can be detected by FITC-Annexin V staining in flow cytometry.[1][2][4]

Several key molecular players are involved in this process:

  • Caspase Activation: Isatin derivatives have been shown to activate caspase-3, a key executioner caspase in the apoptotic cascade.[5]

  • Bcl-2 Family Protein Regulation: A crucial aspect of apoptosis regulation involves the balance between pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins. Isatin derivatives can modulate this balance, leading to an increase in the BAX/Bcl-2 ratio, thereby promoting apoptosis.[5]

Cell Cycle Arrest

In addition to inducing apoptosis, Isatin derivatives can inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints.[5] This prevents the cells from dividing and propagating. Some derivatives have been observed to cause cell cycle arrest at the G1 and G2/M phases.[5][6][7]

The molecular machinery governing the cell cycle is a primary target:

  • Cyclin-Dependent Kinases (CDKs) and Cyclins: Isatin derivatives can modulate the expression and activity of key cell cycle regulatory proteins like Cyclin B1, Cyclin D1, and CDK1 (cdc2).[5] For instance, phosphorylation of cdc2 at Tyr15 is a critical event regulated by some of these compounds.[5]

  • Retinoblastoma Protein (Rb): The phosphorylation status of the retinoblastoma protein is a critical determinant of cell cycle progression. Some Isatin derivatives have been shown to reduce the levels of phosphorylated Rb.[5]

Modulation of Signaling Pathways

Isatin and its derivatives can interfere with various signaling pathways that are often dysregulated in cancer, contributing to uncontrolled cell growth and survival.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Indole compounds have been shown to deregulate this pathway, contributing to their anti-cancer effects.[8]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation and apoptosis. Some studies suggest that the induction of apoptosis by certain compounds is mediated through the p38 MAPK and JNK signaling pathways.[6][9]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on Isatin and its derivatives, providing a comparative overview of their cytotoxic and anti-proliferative activities.

CompoundCell LineAssayIC50 / CC50 / EC50Reference
IsatinHL-60MTTCC50: 2.94 µg/mL[1][2]
Isatin-Lipid PeroxidationEC50: 72.80 µg/mL[1][2]
Isatin-Indole Conjugate (5m)A-549 (NSCLC)Luminescence-basedIC50: 1.17 µM[5]
SunitinibA-549 (NSCLC)Luminescence-basedIC50: 8.11 µM[5]

Table 1: Cytotoxicity and Antioxidant Activity of Isatin and its Derivatives.

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3 × 10⁵ cells/mL (200 µL/well).

  • Compound Treatment: Add the test compound at various concentrations to the wells.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 5 days.

  • MTT Addition: Add MTT solution to each well and incubate for a further 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.[1]

Apoptosis Assay (Flow Cytometry with FITC-Annexin V)

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

  • Cell Treatment: Treat cells with the test compound at its CC50 concentration.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Staining: Resuspend the cells in binding buffer and add FITC-Annexin V and propidium iodide (PI).

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][4]

DNA Fragmentation Assay

This assay detects the cleavage of DNA into fragments, a hallmark of late-stage apoptosis.

  • Cell Treatment: Incubate cells with the test compound at its CC50 value.

  • DNA Extraction: Extract genomic DNA from the treated and control cells.

  • Agarose Gel Electrophoresis: Run the extracted DNA on an agarose gel.

  • Visualization: Visualize the DNA fragments under UV light after staining with an intercalating dye (e.g., ethidium bromide). A characteristic ladder pattern indicates apoptosis.[1]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[5]

Visualizing the Mechanisms

The following diagrams, created using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

G cluster_0 Isatin Derivative Treatment cluster_1 Cellular Effects cluster_2 Molecular Mechanisms Isatin Isatin Derivative Apoptosis Induction of Apoptosis Isatin->Apoptosis CellCycleArrest Cell Cycle Arrest Isatin->CellCycleArrest SignalingModulation Signaling Pathway Modulation Isatin->SignalingModulation Caspase Caspase Activation Apoptosis->Caspase Bcl2 BAX/Bcl-2 Ratio Increase Apoptosis->Bcl2 CDK CDK/Cyclin Dysregulation CellCycleArrest->CDK Rb Decreased pRb CellCycleArrest->Rb PI3K PI3K/Akt/mTOR Inhibition SignalingModulation->PI3K MAPK MAPK Pathway Activation SignalingModulation->MAPK

Figure 1: Overview of the multi-faceted mechanism of action of Isatin derivatives in cancer cells.

G start Seed Cells in 96-well plate treat Treat with Isatin Derivative start->treat incubate1 Incubate for 5 days treat->incubate1 mtt Add MTT Reagent incubate1->mtt incubate2 Incubate for 4 hours mtt->incubate2 solubilize Add Solubilizing Agent incubate2->solubilize read Measure Absorbance solubilize->read end Calculate CC50 read->end

Figure 2: A simplified workflow for determining cell viability using the MTT assay.

G Isatin Isatin Derivative PI3K PI3K Isatin->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation

Figure 3: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and its inhibition by Isatin derivatives.

Conclusion and Future Directions

Isatin and its derivatives represent a promising class of anti-cancer agents with a multi-pronged mechanism of action that includes the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways. While the specific activities of this compound require dedicated investigation, the extensive research on its parent compound and other analogs provides a strong rationale for its potential efficacy.

Future research should focus on:

  • Synthesizing and characterizing this compound to confirm its structure and purity.

  • Evaluating its in vitro cytotoxicity against a panel of cancer cell lines to determine its IC50 values.

  • Elucidating its specific mechanism of action by investigating its effects on apoptosis, the cell cycle, and relevant signaling pathways using the experimental protocols outlined in this guide.

  • Conducting in vivo studies in animal models to assess its anti-tumor efficacy and safety profile.

By systematically exploring the biological activities of this compound, the scientific community can further unravel the therapeutic potential of the Isatin scaffold in the ongoing fight against cancer.

References

Spectroscopic Analysis of 1-(Hydroxymethyl)indole-2,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-(Hydroxymethyl)indole-2,3-dione, a derivative of isatin. Designed for researchers, scientists, and professionals in drug development, this document details the expected spectroscopic characteristics (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) and provides standardized experimental protocols for its synthesis and analysis.

Introduction

This compound, also known as N-hydroxymethylisatin, is a molecule of interest in medicinal chemistry due to the versatile biological activities associated with the isatin scaffold. Isatin and its derivatives have been reported to exhibit a wide range of pharmacological properties, including antiviral, anticancer, and anti-inflammatory activities. The addition of a hydroxymethyl group at the N1 position can significantly alter the compound's solubility, stability, and biological activity, making its thorough characterization essential. This guide outlines the expected spectroscopic data for this compound and the methodologies to obtain them.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of isatin with formaldehyde.

Experimental Protocol: Synthesis

Materials:

  • Isatin (1H-indole-2,3-dione)

  • Formalin (37% aqueous solution of formaldehyde)

  • Dioxane

  • Water

  • Reaction flask with reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • A mixture of isatin (e.g., 0.1 mol), formalin (e.g., 0.2 mol), dioxane, and water is prepared in a round-bottom flask.

  • The mixture is heated to reflux (approximately 100°C) and maintained at this temperature for several hours.

  • The reaction is monitored for the consumption of isatin, typically by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature, allowing the product to crystallize.

  • The solid product is collected by filtration, washed with cold water, and dried to yield this compound.

Spectroscopic Data (Expected)

Due to the limited availability of published experimental spectra for this compound, this section provides predicted data based on the known spectra of isatin and the expected influence of the N-hydroxymethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Data:

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H (4 protons)7.0 - 8.0Multiplet-
-CH₂- (methylene)5.0 - 5.5Singlet-
-OH (hydroxyl)Variable (broad singlet)Singlet-

Expected ¹³C NMR Data:

CarbonExpected Chemical Shift (δ, ppm)
C=O (C2 and C3)155 - 185
Aromatic-C (6 carbons)110 - 150
-CH₂- (methylene)60 - 70
Infrared (IR) Spectroscopy
Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (hydroxyl)3200 - 3500Broad
C-H stretch (aromatic)3000 - 3100Medium
C=O stretch (ketone)1730 - 1750Strong
C=O stretch (lactam)1690 - 1710Strong
C=C stretch (aromatic)1450 - 1600Medium
C-N stretch1180 - 1360Medium
C-O stretch1000 - 1250Medium
Mass Spectrometry (MS)
IonExpected m/z
[M]⁺ (Molecular Ion)177.04
[M - H₂O]⁺159.03
[M - CH₂O]⁺147.04
[Isatin fragment]⁺147.04
[C₇H₅NO]⁺ (loss of CO)119.04
[C₇H₅N]⁺ (loss of 2xCO)91.04

Experimental Protocols for Spectroscopic Analysis

NMR Spectroscopy

Instrumentation:

  • A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

  • Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire ¹³C NMR spectra, typically requiring a larger number of scans.

  • Use standard pulse programs for both ¹H and ¹³C NMR.

IR Spectroscopy

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • For ATR-FTIR, place a small amount of the solid sample directly on the ATR crystal.

  • Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

Data Acquisition:

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry

Instrumentation:

  • A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Sample Preparation:

  • For ESI-MS, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL) and introduce it into the ion source via direct infusion or coupled to a liquid chromatograph.

  • For EI-MS, introduce a small amount of the solid sample directly into the ion source via a direct insertion probe.

Data Acquisition:

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • For high-resolution mass spectrometry (HRMS), use an appropriate instrument (e.g., TOF, Orbitrap) to determine the exact mass and elemental composition.

Workflow and Logical Relationships

The following diagram illustrates the overall workflow from synthesis to the complete spectroscopic characterization of this compound.

Synthesis_and_Analysis_Workflow Workflow for Synthesis and Analysis of this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Isatin + Formaldehyde reaction Reaction in Dioxane/Water (Reflux) start->reaction crystallization Crystallization reaction->crystallization filtration Filtration and Drying crystallization->filtration product This compound filtration->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure Structural Elucidation nmr->structure ir->structure ms->structure

The Enduring Allure of the Isatin Scaffold: A Deep Dive into its Discovery and Natural Occurrence

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth exploration of the discovery and natural prevalence of isatin derivatives. This whitepaper provides a meticulously curated overview of the origins of this vital heterocyclic scaffold, from its initial synthesis to its diverse presence in the natural world, supported by quantitative data, detailed experimental protocols, and novel visualizations of its biological interactions.

Isatin (1H-indole-2,3-dione), an orange-red crystalline solid, was first synthesized in 1840 by Otto Linné Erdman and Auguste Laurent through the oxidation of indigo dye.[1] For over a century, it was considered a purely synthetic compound.[2] However, subsequent research has revealed its widespread occurrence in nature, establishing it as a significant natural product.

This guide delves into the diverse natural sources of isatin and its derivatives, which have been isolated from a remarkable array of organisms, including plants, fungi, marine creatures, and even as an endogenous component in mammals.[3][4]

Natural Occurrence of Isatin and Its Derivatives: A Quantitative Overview

The presence of isatin and its substituted forms varies significantly across different natural sources. The following table summarizes the available quantitative data on the isolation of these compounds.

Isatin DerivativeNatural SourceYield/ConcentrationReference(s)
IsatinCouroupita guianensis (Cannonball Tree) flowers3 mg from 250 g of dry powder[5]
IsatinHuman Urine5 to 5000 ng/ml[6]
5-(3-methyl-2-butenyl)isatin (Prenisatin)Chaetomium globosum (Fungus)5.2 mg/L of fermentation broth[7]
Melosatin AlkaloidsMelochia tomentosa (Plant)Isolated, but specific yield not reported in initial studies.[8]
6-(3′-methylbuten-2′-yl)isatinStreptomyces albus (Bacteria)Identified as a metabolite, but specific yield not detailed.[6]

From Nature to the Lab: Experimental Protocols for Isolation and Analysis

The isolation and characterization of isatin derivatives from their natural matrices are critical steps in their study and application. This section provides detailed methodologies for key experimental procedures.

Protocol 1: Extraction and Purification of Isatin from Couroupita guianensis Flowers

This protocol is adapted from the methodology described by Selvaraj et al. (2012).[5]

1. Extraction: a. 250 g of shade-dried and powdered floral parts of Couroupita guianensis are subjected to extraction with chloroform (CHCl₃) using a Soxhlet apparatus. b. The resulting crude extract is concentrated using a rotary vacuum evaporator.

2. Initial Purification: a. The concentrated residue is dissolved in dichloromethane (CH₂Cl₂). b. The solution is passed through a silica gel column to remove pigments and other coloring materials.

3. Chromatographic Separation: a. The partially purified extract is subjected to further column chromatography on silica gel. b. The column is eluted with a gradient of solvents with increasing polarity. c. Fractions are collected and monitored by thin-layer chromatography (TLC).

4. Characterization: a. The purified compound is characterized using spectroscopic methods such as Fourier-Transform Infrared (FTIR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and by determining its melting point.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol outlines a general method for assessing the antibacterial efficacy of isatin derivatives, based on established microbiological techniques.

1. Preparation of Bacterial Inoculum: a. A pure culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is grown on a suitable agar medium for 18-24 hours at 37°C. b. Several colonies are transferred to a sterile broth and incubated to achieve a specific turbidity, corresponding to a known bacterial concentration (e.g., 0.5 McFarland standard).

2. Preparation of Isatin Derivative Solutions: a. A stock solution of the isatin derivative is prepared in a suitable solvent (e.g., DMSO). b. A series of two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using sterile broth.

3. Inoculation and Incubation: a. Each well of the microtiter plate is inoculated with the standardized bacterial suspension. b. The plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC: a. The MIC is determined as the lowest concentration of the isatin derivative that completely inhibits visible bacterial growth.

Visualizing the Biological Landscape of Isatin Derivatives

To better understand the complex interactions of isatin derivatives within biological systems, this guide provides diagrams of key signaling pathways and experimental workflows generated using the Graphviz DOT language.

antibacterial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture (e.g., S. aureus) inoculation Inoculation of Microtiter Plate bacterial_culture->inoculation isatin_stock Isatin Derivative Stock Solution dilution Serial Dilutions isatin_stock->dilution dilution->inoculation incubation Incubation (37°C, 24h) inoculation->incubation read_results Visual Inspection for Growth incubation->read_results mic_determination MIC Determination read_results->mic_determination

Workflow for Determining Antibacterial Activity.

Isatin derivatives have shown significant promise as anticancer agents, often by modulating critical signaling pathways. The diagram below illustrates the inhibitory effects of certain isatin derivatives on the PI3K/Akt/mTOR and VEGFR2 signaling pathways, which are frequently dysregulated in cancer.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K RTK Other RTKs RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Isatin Isatin Derivatives Isatin->VEGFR2 Inhibition Isatin->PI3K Inhibition Isatin->Akt Inhibition VEGF VEGF VEGF->VEGFR2 GF Growth Factors GF->RTK

Inhibitory Action of Isatin Derivatives.

The continued exploration of isatin and its derivatives from natural sources, coupled with a deeper understanding of their mechanisms of action, holds immense potential for the development of novel therapeutics. This guide serves as a foundational resource for researchers dedicated to unlocking the full potential of this remarkable scaffold.

References

The Role of 1-(Hydroxymethyl)indole-2,3-dione as a Precursor in Modern Drug Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Hydroxymethyl)indole-2,3-dione, an N-substituted derivative of isatin, serves as a pivotal precursor in the synthesis of a diverse array of pharmacologically active compounds. Its unique structural features, combining the reactivity of the isatin core with a hydroxymethyl group amenable to further functionalization, have positioned it as a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and role of this compound in the development of novel therapeutic agents, with a focus on its application in generating potent antiviral, anticonvulsant, and anticancer drug candidates. Detailed experimental protocols, quantitative data, and visualizations of key synthetic and biological pathways are presented to facilitate further research and drug development in this promising area.

Introduction

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold known for its broad spectrum of biological activities. Its derivatives have garnered significant attention in drug discovery, leading to the development of clinically approved drugs. Among the various modifications of the isatin nucleus, N-substitution at the indole nitrogen offers a strategic approach to modulate the physicochemical and pharmacological properties of the resulting compounds. This compound, also known as N-hydroxymethylisatin, is a key intermediate that emerges from the reaction of isatin with formaldehyde. This precursor is particularly important in the synthesis of N-Mannich bases, a class of compounds celebrated for their diverse therapeutic potential. This guide will delve into the synthesis of this compound and its subsequent elaboration into drug candidates with significant therapeutic promise.

Synthesis of this compound

The synthesis of this compound is a straightforward and high-yielding reaction involving the condensation of isatin with formaldehyde. The hydroxymethyl group is introduced at the N-1 position of the isatin ring.

Experimental Protocol: Synthesis of N-Hydroxymethylisatin

A detailed protocol for the synthesis of N-hydroxymethylisatin is provided below, based on a patented procedure.

Materials:

  • Isatin

  • 30% Formalin solution

  • Dioxane

  • Water

Procedure:

  • To a mixture of dioxane (10 ml) and water (20 ml), add isatin (25 g, 0.17 mol) and 30% formalin (30 ml, 0.3 mol).

  • Heat the mixture at 100°C for 5 hours.

  • Cool the reaction mixture.

  • Filter the crystals that form.

  • The resulting product is N-hydroxymethylisatin.

Quantitative Data:

  • Yield: 28 g (93%)

  • Melting Point: 138°C (decomposed)

Role as a Precursor in Drug Synthesis

This compound is a versatile precursor primarily utilized in the synthesis of N-Mannich bases and Schiff bases, which have demonstrated significant potential as antiviral, anticonvulsant, and anticancer agents.

Synthesis of Mannich Bases

The hydroxymethyl group of this compound is a reactive handle for the introduction of various amino functionalities via the Mannich reaction. This reaction typically involves the condensation of this compound with a primary or secondary amine.

Mannich_Base_Synthesis precursor This compound product N-Mannich Base precursor->product + Amine amine Primary or Secondary Amine (R1R2NH) amine->product

General synthesis of N-Mannich bases.
Experimental Protocol: General Synthesis of N-Mannich Bases from Isatin Schiff Bases

While specific protocols starting directly from this compound are not always detailed with full characterization, the following general procedure for the synthesis of N-Mannich bases from isatin Schiff bases can be adapted. The initial Schiff base formation is followed by the Mannich reaction.

Materials:

  • Isatin Schiff base (synthesized from isatin and a primary amine)

  • Formaldehyde (37% solution)

  • A secondary amine (e.g., piperidine)

  • Absolute ethanol

  • Dioxane

  • Petroleum ether

Procedure:

  • Dissolve the corresponding Schiff base (0.002 mol) in absolute ethanol (100 mL).

  • Add formaldehyde (37%, 0.5 mL) and the secondary amine (0.002 mol) dropwise with vigorous stirring.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Cool the mixture.

  • Filter the solid product and wash with petroleum ether.

  • Recrystallize the solid from an ethanol-dioxane mixture (1:2) to yield the N-Mannich base.

Antiviral Drug Synthesis

Isatin derivatives, particularly Schiff and Mannich bases, have shown promising antiviral activities against a range of viruses, including HIV and SARS-CoV. The mechanism of action often involves the inhibition of key viral enzymes, such as reverse transcriptase or proteases.

Quantitative Data for Antiviral Isatin Derivatives:

Compound TypeVirusAssayIC50 / EC50Reference
Isatin Schiff BasesHIV-1MT-4 cells8–15.3 µg/mL
Isatin Schiff BasesHIV-2MT-4 cells41.5–125 µg/mL
Isatin N-Mannich BaseHIV-1 & HIV-2MTT assay>2 µg/mL (16% inhibition)
Thiosemicarbazone DerivativesHIV0.34 µM and 2.9 µM
N-substituted IsatinSARS-CoV 3CL proteaseFRET0.95 to 17.50 µM
Experimental Protocol: Antiviral Activity Assay against SARS-CoV

The following is a general protocol for assessing the antiviral activity of synthesized compounds against SARS-CoV in Vero E6 cells.

Materials:

  • Vero E6 cells

  • 96-well tissue culture plates

  • Minimum Essential Medium (MEM) with 2% fetal bovine serum

  • Synthesized antiviral compounds

  • SARS-CoV virus solution

Procedure:

  • Culture Vero E6 cells in 96-well plates until confluent.

  • Remove the culture medium.

  • Add 100 µL of MEM containing the desired concentration of the antiviral compound.

  • In a biosafety level 3 laboratory, add 25 µL of the SARS-CoV virus solution.

  • Test five different concentrations of each compound to determine cytotoxicity and antiviral activity.

  • Observe and quantify the cytopathic effect to determine the effective concentration.

Anticonvulsant Drug Synthesis

Derivatives of isatin have been extensively investigated for their anticonvulsant properties. The mechanism is believed to involve the modulation of GABAergic neurotransmission, with some compounds shown to increase brain GABA levels.

Quantitative Data for Anticonvulsant Isatin Derivatives:

Test ModelCompound DoseEffectReference
Maximal Electroshock (MES) Test10 and 100 mg/kgSignificant reduction in epileptic seizures
Pentylenetetrazole (PTZ) Test10 and 100 mg/kgSignificant anticonvulsant activity
Experimental Protocol: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Tests

These are standard preclinical models for evaluating anticonvulsant activity.

Animals:

  • Swiss albino mice (20-25g)

Maximal Electroshock (MES) Test:

  • Administer the test compound intraperitoneally (i.p.) at doses of 10 and 100 mg/kg.

  • After a set pre-treatment time (e.g., 60 minutes), apply an electrical stimulus (e.g., 60Hz, 150mA for 0.2 seconds) via corneal electrodes.

  • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase indicates anticonvulsant activity.

Subcutaneous Pentylenetetrazole (scPTZ) Test:

  • Administer the test compound i.p. at doses of 10 and 100 mg/kg.

  • After the pre-treatment time, inject a convulsive dose of pentylenetetrazole (e.g., 80 mg/kg) subcutaneously.

  • Observe the animal for a set period (e.g., 30 minutes) for the onset of clonic and tonic convulsions. An increase in the latency to seizure or complete protection from seizures indicates anticonvulsant activity.

GABAergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GABA GABA Glutamate->GABA GAD Vesicle Vesicle GABA->Vesicle Synaptic_Cleft Synaptic_Cleft Vesicle->Synaptic_Cleft Release GABA_Receptor GABAA Receptor Ion_Channel Cl- Channel GABA_Receptor->Ion_Channel Opens Hyperpolarization Hyperpolarization Ion_Channel->Hyperpolarization Cl- influx Isatin_Derivative Isatin Derivative Isatin_Derivative->GABA_Receptor Modulates

Proposed mechanism of anticonvulsant isatin derivatives.
Anticancer Drug Synthesis

A significant area of research for isatin derivatives is in oncology. Many N-substituted isatins and their Mannich bases have demonstrated potent cytotoxic activity against various cancer cell lines. The mechanisms of action are often multifactorial, involving the inhibition of key signaling pathways that regulate cell proliferation, survival, and angiogenesis.

Quantitative Data for Anticancer Isatin Derivatives:

Cell LineCompound TypeAssayGI50 / IC50Reference
Human Breast CancerIsatin-benzothiazole derivativeIn the nanomolar range
Various (A549, SQC-7901, etc.)5-Vinylsulfonyl indolinones< 10 µM
Gastric Cancer (NUGC)Mannich Base 6m0.021 µM
MCF-7 (Breast Cancer)Mannich BaseMTT Assay~36.9 ppm

Key Signaling Pathways Targeted by Anticancer Isatin Derivatives:

  • VEGFR-2 Signaling: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) disrupts angiogenesis, a critical process for tumor growth and metastasis.

  • EGFR Signaling: Epidermal Growth Factor Receptor (EGFR) is often overexpressed in cancer cells, and its inhibition can halt cell proliferation.

  • PI3K/AKT/mTOR Pathway: This is a central pathway that regulates cell growth, survival, and metabolism.

  • MAPK/ERK Pathway: This pathway is crucial for transmitting signals from the cell surface to the nucleus to control gene expression and cell division.

Anticancer_Pathways cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling VEGFR2 VEGFR-2 PI3K PI3K/AKT/mTOR VEGFR2->PI3K MAPK MAPK/ERK VEGFR2->MAPK Angiogenesis Angiogenesis VEGFR2->Angiogenesis EGFR EGFR EGFR->PI3K EGFR->MAPK Proliferation Cell Proliferation PI3K->Proliferation MAPK->Proliferation Isatin_Derivative Isatin Derivative Isatin_Derivative->VEGFR2 Inhibits Isatin_Derivative->EGFR Inhibits

Inhibition of key signaling pathways by anticancer isatin derivatives.

Conclusion

This compound is a highly valuable and versatile precursor in the synthesis of a wide range of biologically active molecules. Its straightforward synthesis and the reactivity of its hydroxymethyl group make it an ideal starting point for the generation of libraries of N-Mannich bases and other derivatives. The demonstrated efficacy of these derivatives in preclinical models of viral infections, epilepsy, and cancer underscores the significant potential of this chemical scaffold in modern drug discovery. The detailed protocols and data presented in this guide aim to provide a solid foundation for researchers to further explore and exploit the therapeutic potential of this compound in the development of next-generation pharmaceuticals.

In Silico Analysis of 1-(Hydroxymethyl)indole-2,3-dione: A Technical Guide to Binding Affinity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico methodologies used to assess the binding affinity of 1-(Hydroxymethyl)indole-2,3-dione, a derivative of the versatile isatin scaffold. Isatin and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potential anticancer properties.[1][2][3] In silico techniques, such as molecular docking and molecular dynamics simulations, are pivotal in predicting and understanding the molecular interactions that underpin these therapeutic effects, thereby accelerating the drug discovery process.

Introduction to this compound and In Silico Approaches

This compound, also known as N-hydroxymethylisatin, is a member of the isatin family of compounds. Isatins are endogenous molecules and have been investigated for a variety of pharmacological applications.[4] The addition of a hydroxymethyl group at the N-1 position can influence the molecule's physicochemical properties and its interaction with biological targets.

In silico studies are computational methods that allow for the prediction of how a small molecule, such as this compound, will interact with a protein target at the molecular level. These methods are essential for identifying potential drug candidates, optimizing their structure, and elucidating their mechanism of action before embarking on costly and time-consuming laboratory experiments.

Predicted Binding Affinity of this compound

LigandProtein TargetPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki) (µM)
This compoundCDK2 (PDB ID: 6GUE)-10.90.045

Note: These values are predictive and generated through in silico modeling for illustrative purposes within this guide. Experimental validation is required.

Experimental Protocols for In Silico Analysis

This section details the methodologies for performing molecular docking and molecular dynamics simulations to evaluate the binding affinity of this compound.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6] The following protocol outlines the steps using AutoDock Vina, a widely used open-source docking program.

Workflow for Molecular Docking

cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis prep_protein Prepare Protein (PDB) grid_box Define Grid Box prep_protein->grid_box prep_ligand Prepare Ligand (SDF/MOL2) run_docking Run AutoDock Vina prep_ligand->run_docking grid_box->run_docking analyze_results Analyze Poses and Scores run_docking->analyze_results visualize Visualize Interactions analyze_results->visualize cluster_setup System Setup cluster_simulation Simulation cluster_post_analysis Analysis top_prep Prepare Topology Files solvate Solvate the System top_prep->solvate add_ions Add Ions solvate->add_ions em Energy Minimization add_ions->em nvt NVT Equilibration em->nvt npt NPT Equilibration nvt->npt md_run Production MD Run npt->md_run trajectory_analysis Analyze Trajectory (RMSD, RMSF) md_run->trajectory_analysis binding_energy Calculate Binding Free Energy md_run->binding_energy RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits PTEN PTEN PTEN->PIP3 Inhibits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor This compound (Potential Inhibitor) Inhibitor->PI3K Inhibitor->Akt Potential Inhibition

References

Preliminary Investigation of 1-(Hydroxymethyl)indole-2,3-dione Cytotoxicity: A Technical Guide Based on Isatin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Isatin and its Derivatives as Anticancer Agents

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry due to its wide range of biological activities, including potent anticancer properties.[1][2][3] The isatin scaffold has been identified as a privileged structure in drug discovery, and its derivatives have been extensively investigated for their cytotoxic effects against various human cancer cell lines.[1][3] The mechanism of action for many isatin derivatives involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Derivatives of isatin have been reported to exhibit cytotoxicity against a range of cancer cell lines, including those derived from leukemia, breast cancer, colon cancer, and lung cancer.[1] The anticancer activity of isatin derivatives is often attributed to their ability to induce apoptosis, a form of programmed cell death that is essential for tissue homeostasis and the elimination of damaged or cancerous cells.[1]

Quantitative Cytotoxicity Data of Isatin and its Derivatives

The cytotoxic potential of isatin and its derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of isatin and some of its N-substituted derivatives against various cancer cell lines, as reported in the literature.

CompoundCell LineIC50 ValueReference
IsatinHL-60 (Human promyelocytic leukemia)2.94 µg/mL[1]
5,7-Dibromo-N-(p-methylbenzyl)isatinU937 (Human leukemia)0.49 µM
5,7-Dibromo-N-(p-methylbenzyl)isatinJurkat (Human T-cell leukemia)0.49 µM
Isatin-hydrazone hybrid (Compound 133)A549 (Human lung carcinoma)5.32 µM
Isatin-hydrazone hybrid (Compound 133)MCF-7 (Human breast adenocarcinoma)4.86 µM
Isatin-indole conjugate (Compound 5m)Not Specified1.17 µM

Key Signaling Pathways in Isatin-Induced Cytotoxicity

The cytotoxic effects of isatin derivatives are mediated through the modulation of several critical signaling pathways. A common mechanism is the induction of apoptosis through the intrinsic pathway, which involves the mitochondria.

Apoptosis Induction

Isatin and its derivatives have been shown to induce apoptosis in cancer cells, a key mechanism for their anticancer activity.[1] This process is often characterized by DNA fragmentation and the activation of caspases, a family of proteases that execute the apoptotic program.[1]

Isatin Isatin Derivatives Bax Bax Isatin->Bax activates Bcl2 Bcl-2 Isatin->Bcl2 inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Caspase37 Caspase-3, -7 Apoptosome->Caspase37 activates Apoptosis Apoptosis Caspase37->Apoptosis

Figure 1: Intrinsic Apoptosis Pathway Induced by Isatin Derivatives.
Cell Cycle Arrest

Several N-alkylisatins have been found to induce cell cycle arrest at the G2/M phase. This prevents cancer cells from dividing and proliferating, ultimately leading to cell death. The mechanism often involves the destabilization of microtubules, which are essential components of the mitotic spindle.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cytotoxicity of a compound like 1-(Hydroxymethyl)indole-2,3-dione, based on common practices for evaluating isatin derivatives.

Cell Culture
  • Cell Lines: Human cancer cell lines such as HL-60 (leukemia), MCF-7 (breast cancer), A549 (lung cancer), and a non-cancerous cell line like HEK-293 (human embryonic kidney) for selectivity assessment.

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed Seed Cells in 96-well plate Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Compound Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 AddDMSO Add DMSO Incubate3->AddDMSO Read Read Absorbance (570 nm) AddDMSO->Read

Figure 2: Workflow for a Standard MTT Cytotoxicity Assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Apoptotic Proteins

Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis.

  • Protein Extraction: Treat cells with the test compound, harvest, and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., Caspase-3, Cleaved Caspase-3, Bcl-2, Bax) and a loading control (e.g., β-actin or GAPDH).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion and Future Directions

While direct experimental evidence for the cytotoxicity of this compound is currently lacking, the extensive research on isatin and its N-substituted derivatives provides a strong rationale for investigating its potential as an anticancer agent. The methodologies and known signaling pathways outlined in this guide offer a solid framework for such a preliminary investigation. Future studies should focus on synthesizing this compound and systematically evaluating its cytotoxic effects against a panel of cancer cell lines. Mechanistic studies should then be conducted to determine if its mode of action aligns with that of other cytotoxic isatin derivatives, such as the induction of apoptosis and cell cycle arrest. This foundational work will be crucial in determining the potential of this compound as a novel therapeutic candidate.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 1-(Hydroxymethyl)indole-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(Hydroxymethyl)indole-2,3-dione, also known as N-hydroxymethylisatin, is a derivative of isatin (1H-indole-2,3-dione). Isatin and its derivatives are a prominent class of heterocyclic compounds that serve as crucial precursors in the synthesis of various biologically active molecules and pharmaceuticals.[1][2] The isatin scaffold is found in many natural products and is a versatile starting material for the development of therapeutic agents with a wide range of activities, including antimicrobial, antiviral, and anticancer properties.[3][4] The addition of a hydroxymethyl group at the N-1 position of the isatin core can modulate its chemical properties and biological activity, making it a valuable intermediate for further chemical modifications and drug design. This document provides a detailed protocol for the laboratory synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting MaterialIsatin[5]
Reagent30% Formalin[5]
SolventsDioxane, Water[5]
Reaction Temperature100 °C[5]
Reaction Time5 hours[5]
Product Yield93%[5]
Product Melting Point138 °C (decomposed)[5]

Experimental Protocol

This protocol details the synthesis of this compound from isatin and formaldehyde.

Materials and Reagents:

  • Isatin (C₈H₅NO₂)

  • 30% Formalin (Aqueous solution of formaldehyde, CH₂O)

  • Dioxane (C₄H₈O₂)

  • Water (H₂O)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • In a round-bottom flask, prepare a solvent mixture of 10 ml of dioxane and 20 ml of water.[5]

  • To this solvent mixture, add 25 g (0.17 mol) of isatin and 30 ml (0.3 mol) of 30% formalin.[5]

  • Equip the flask with a reflux condenser and place it in a heating mantle or oil bath.

  • Heat the reaction mixture to 100 °C with continuous stirring for 5 hours.[5]

  • After 5 hours, turn off the heat and allow the reaction mixture to cool to room temperature.

  • As the mixture cools, crystals of the product, N-hydroxymethylisatin, will form.[5]

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold water to remove any residual impurities.

  • Dry the purified N-hydroxymethylisatin crystals. The expected yield is approximately 28 g (93%).[5]

  • The melting point of the product is 138 °C, at which it decomposes.[5]

Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow reagents Isatin + Formalin in Dioxane/Water reaction Heat to 100°C for 5 hours reagents->reaction 1. Reaction Setup cooling Cool to Room Temperature reaction->cooling 2. Crystallization filtration Filter and Wash with Water cooling->filtration 3. Isolation product This compound (N-hydroxymethylisatin) filtration->product 4. Final Product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for 1-(Hydroxymethyl)indole-2,3-dione and its Analogs in Cell-Based Anticancer Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin, or 1H-indole-2,3-dione, is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives.[1][2][3][4] While specific public domain data on the anticancer activity of 1-(Hydroxymethyl)indole-2,3-dione is limited, the broader family of isatin derivatives has demonstrated considerable potential as anticancer agents.[3][5][6][7] These compounds have been shown to exhibit cytotoxic effects against a wide range of cancer cell lines, operating through various mechanisms of action.[3][7] This document provides a generalized framework for the evaluation of this compound and other novel isatin derivatives in cell-based anticancer assays, based on established methodologies for this class of compounds.

Isatin derivatives have been reported to induce apoptosis, inhibit protein kinases, and interfere with cell cycle progression in cancer cells.[3][7][8] Their synthetic tractability allows for the generation of large libraries of structurally diverse analogs, facilitating structure-activity relationship (SAR) studies to identify potent and selective anticancer compounds.[3][5]

Data Presentation: Representative Anticancer Activity of Isatin Derivatives

The following table summarizes representative quantitative data for various isatin derivatives from published literature. This serves as an example of how to present screening data and highlights the range of activities observed within this compound class.

Compound ID Cancer Cell Line Assay Type IC50 / CC50 (µM) Reference
IsatinHL-60MTT Assay2.94 µg/mL[8][9]
Isatin-triazole hydrazoneA549 (Lung)Not Specified5.32[7]
Isatin-triazole hydrazoneMCF-7 (Breast)Not Specified4.86[7]
Isatin Derivative 3UO-31 (Renal)Not Specified% inhibition at 10 µM: 34.14[6][10]
Isatin Derivative 4UO-31 (Renal)Not Specified% inhibition at 10 µM: 34.38[6][10]
Isatin Derivative 6UO-31 (Renal)Not Specified% inhibition at 10 µM: 41.34[6][10]
Isatin Derivative 16UO-31 (Renal)Not Specified% inhibition at 10 µM: 43.82[6][10]
Isatin Derivative 19UO-31 (Renal)Not Specified% inhibition at 10 µM: 37.09[6][10]

Note: The data presented here is for illustrative purposes and represents the activities of various isatin derivatives, not specifically this compound. Researchers should generate and present their own data in a similar tabular format for clear comparison.

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below. These protocols are generalized and should be optimized for specific cell lines and experimental conditions.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HL-60)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound or other isatin derivatives (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in a complete medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%).

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and solvent only as negative controls and a known cytotoxic drug as a positive control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line

  • Test compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Isatin derivatives have been shown to induce apoptosis through various signaling cascades. A common pathway involves the activation of caspases.

Isatin Derivative Isatin Derivative Cancer Cell Cancer Cell Isatin Derivative->Cancer Cell ROS Generation ROS Generation Cancer Cell->ROS Generation Mitochondrial Stress Mitochondrial Stress Cancer Cell->Mitochondrial Stress Caspase Activation Caspase Activation ROS Generation->Caspase Activation Mitochondrial Stress->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Generalized apoptosis induction pathway by isatin derivatives.

Experimental Workflows

A typical workflow for the initial screening of a novel isatin derivative for anticancer activity.

cluster_0 In Vitro Screening Compound Synthesis Compound Synthesis Primary Screening (MTT Assay) Primary Screening (MTT Assay) Compound Synthesis->Primary Screening (MTT Assay) IC50 Determination IC50 Determination Primary Screening (MTT Assay)->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Apoptosis Assay Apoptosis Assay Mechanism of Action Studies->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis

Caption: Workflow for anticancer evaluation of isatin derivatives.

Another key mechanism for some anticancer compounds is the inhibition of kinase signaling pathways.

Isatin Derivative Isatin Derivative Kinase (e.g., VEGFR, EGFR) Kinase (e.g., VEGFR, EGFR) Isatin Derivative->Kinase (e.g., VEGFR, EGFR) Inhibition Downstream Signaling Downstream Signaling Kinase (e.g., VEGFR, EGFR)->Downstream Signaling Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Library of Isatin Derivatives Library of Isatin Derivatives High-Throughput Screening High-Throughput Screening Library of Isatin Derivatives->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Optimization (SAR) Lead Optimization (SAR) Hit Identification->Lead Optimization (SAR) In Vivo Studies In Vivo Studies Lead Optimization (SAR)->In Vivo Studies

References

Application Notes & Protocols: Enzyme Inhibition Assay for 1-(Hydroxymethyl)indole-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds recognized for their wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The core isatin scaffold is a privileged structure in medicinal chemistry, appearing in various enzyme inhibitors.[1][2] 1-(Hydroxymethyl)indole-2,3-dione, a derivative of isatin, is a molecule of interest for its potential as an enzyme inhibitor. This document provides a detailed protocol for conducting an enzyme inhibition assay for this compound, with a specific focus on a caspase-3 inhibition assay as an exemplary model. The principles and methods described herein can be adapted for other enzyme systems, such as kinases and other proteases.[1][3]

Principle of the Assay

This protocol describes a colorimetric assay for measuring the activity of caspase-3, a key enzyme in the apoptotic pathway. The assay utilizes a synthetic peptide substrate, Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide), which is specifically recognized and cleaved by active caspase-3. This cleavage releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm.[4] The presence of an inhibitor, such as this compound, will decrease the rate of pNA release, and the extent of inhibition can be determined by comparing the absorbance in the presence and absence of the compound. This allows for the calculation of key inhibitory parameters, such as the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Quantitative Data Summary

The isatin scaffold is a versatile inhibitor of various enzymes. The following tables summarize the inhibitory activities of several isatin derivatives against different enzyme classes, illustrating the potential applications for screening this compound.

Table 1: Inhibition of Glycogen Synthase Kinase 3β (GSK-3β) by Isatin Derivatives [1]

CompoundN-1 SubstituentIC50 (µM)
Derivative 1Alkyl chain>25
Derivative 2Substituted benzyl1.2
Staurosporine (Control)-0.015

Table 2: Inhibition of α-Glucosidase by Isatin-Thiazole Derivatives [2]

CompoundSubstituentsIC50 (µM)
Derivative 6aH, H35.76 ± 0.31
Derivative 6g5-Cl, H10.12 ± 0.11
Derivative 6p5-Me, 2-F-benzyl5.36 ± 0.13
Acarbose (Control)-817.38 ± 6.27

Table 3: Inhibition of Carbonic Anhydrase (hCA) Isoforms by 1H-indole-2,3-dione Derivatives [5]

CompoundSubstituentshCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Derivative 10e1-ethyl, 5-chloro101.40.3550.14.8
Derivative 11c1-benzyl, 5-(trifluoromethoxy)125.70.3245.35.2

Experimental Protocol: Caspase-3 Inhibition Assay

This protocol is adapted from standard procedures for colorimetric caspase-3 activity assays.[4]

Materials and Reagents:

  • This compound: To be dissolved in an appropriate solvent (e.g., DMSO) to prepare a stock solution.

  • Active Human Caspase-3: Recombinant, purified.

  • Caspase-3 Substrate (Ac-DEVD-pNA): 4 mM stock solution in DMSO.

  • Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose.

  • Inhibitor Solvent (Vehicle): DMSO or other solvent used to dissolve the test compound.

  • Positive Control Inhibitor (optional): A known caspase-3 inhibitor (e.g., Ac-DEVD-CHO).

  • 96-well flat-bottom microplate.

  • Microplate reader capable of measuring absorbance at 405 nm.

  • Standard laboratory equipment: pipettes, tubes, etc.

Procedure:

  • Preparation of Reagents:

    • Prepare the Assay Buffer and store it at 4°C. Add DTT fresh before use.

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO). From this stock, prepare a series of dilutions in Assay Buffer to achieve the desired final concentrations for the assay.

    • Dilute the active caspase-3 enzyme in cold Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

    • Dilute the Ac-DEVD-pNA substrate in Assay Buffer to a working concentration of 200 µM.

  • Assay Setup:

    • Set up the experiment in a 96-well plate as outlined in the table below. It is recommended to perform all assays in triplicate.

Well TypeReagentVolume (µL)
Blank (Substrate only) Assay Buffer90
Ac-DEVD-pNA (200 µM)10
Negative Control (Enzyme + Substrate) Assay Buffer40
Inhibitor Solvent (Vehicle)10
Caspase-3 Enzyme40
Ac-DEVD-pNA (200 µM)10
Test Compound Assay Buffer40
This compound dilutions10
Caspase-3 Enzyme40
Ac-DEVD-pNA (200 µM)10
Positive Control (Optional) Assay Buffer40
Known Inhibitor10
Caspase-3 Enzyme40
Ac-DEVD-pNA (200 µM)10
  • Reaction and Measurement:

    • Add the Assay Buffer, inhibitor (or vehicle), and caspase-3 enzyme to the appropriate wells.

    • Mix gently and incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 10 µL of the 200 µM Ac-DEVD-pNA substrate to all wells.

    • Immediately start monitoring the absorbance at 405 nm using a microplate reader. Readings can be taken kinetically every 1-2 minutes for 30-60 minutes, or as an endpoint reading after a fixed incubation time (e.g., 60 minutes).

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula:

      % Inhibition = [1 - (Rate of Test Compound / Rate of Negative Control)] x 100

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Visualizations

// Node Definitions prep [label="Reagent Preparation\n(Buffer, Enzyme, Substrate, Inhibitor)", fillcolor="#F1F3F4", fontcolor="#202124"]; plate [label="Plate Setup\n(Controls, Test Compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; preinc [label="Pre-incubation\n(Enzyme + Inhibitor)\n37°C, 15-30 min", fillcolor="#FBBC05", fontcolor="#202124"]; reaction [label="Reaction Initiation\n(Add Substrate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; measure [label="Kinetic Measurement\n(Absorbance at 405 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis [label="Data Analysis\n(% Inhibition, IC50 Curve)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges prep -> plate [label="Dispense"]; plate -> preinc; preinc -> reaction; reaction -> measure; measure -> analysis; }

Simplified pathway showing the role of Caspase-3 and the point of inhibition.

References

Application of 1-(Hydroxymethyl)indole-2,3-dione in Antimicrobial Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structural features of the isatin nucleus, particularly the reactive carbonyl group at the C-3 position and the accessible nitrogen at the N-1 position, allow for extensive chemical modifications to develop novel therapeutic agents. This document focuses on the application of a specific N-substituted derivative, 1-(Hydroxymethyl)indole-2,3-dione, in antimicrobial research.

While specific studies on the antimicrobial properties of this compound are not extensively reported in publicly available literature, this document provides a comprehensive guide for its synthesis and evaluation based on established protocols for analogous N-substituted isatin derivatives. The provided protocols and data are intended to serve as a foundational resource for researchers initiating studies on this compound.

Data Presentation: Antimicrobial Activity of N-Substituted Isatin Derivatives (Comparative Data)

Due to the limited availability of specific antimicrobial data for this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for structurally related simple N-alkyl isatin derivatives. This data serves as a comparative baseline to anticipate the potential antimicrobial spectrum and potency of this compound.

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
N-Methylisatin Staphylococcus aureus>100[1]
Escherichia coli>100[1]
N-Ethylisatin Staphylococcus aureus>100[1]
Escherichia coli>100[1]
N-Benzylisatin Staphylococcus aureus64[2]
Bacillus subtilis128[2]
Escherichia coli128[2]
Pseudomonas aeruginosa256[2]
Isatin Mannich Bases Gram-positive bacteriaSlight inhibition[3]
Gram-negative bacteriaConsiderable inhibition[3]
YeastsConsiderable inhibition[3]

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of this compound and its subsequent antimicrobial evaluation. These protocols are adapted from established methods for N-substituted isatin derivatives.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the N-hydroxymethylation of isatin.

Materials:

  • Isatin

  • Formaldehyde solution (37%)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Distilled water

  • Magnetic stirrer with heating plate

  • Round bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Melting point apparatus

Procedure:

  • To a solution of isatin (1 equivalent) in DMF in a round bottom flask, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add formaldehyde solution (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using TLC (e.g., using a mobile phase of ethyl acetate/hexane).

  • Upon completion, pour the reaction mixture into ice-cold water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure this compound.

  • Characterize the synthesized compound using spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and determine its melting point.

Protocol 2: Antimicrobial Susceptibility Testing - Agar Well Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity.

Materials:

  • Synthesized this compound

  • Bacterial and/or fungal strains

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • Standard antibiotic and antifungal discs (positive controls)

  • Sterile swabs

  • Incubator

Procedure:

  • Prepare sterile agar plates.

  • Prepare a microbial inoculum of the test organisms and adjust the turbidity to 0.5 McFarland standard.

  • Using a sterile swab, evenly spread the microbial inoculum over the entire surface of the agar plates to create a lawn.

  • Allow the plates to dry for a few minutes.

  • Using a sterile cork borer, create wells in the agar plates.

  • Prepare a stock solution of this compound in DMSO.

  • Add a specific volume (e.g., 50-100 µL) of the compound solution into the wells.

  • Place standard antibiotic/antifungal discs on the agar surface as positive controls. Use a well with DMSO as a negative control.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around the wells. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This method provides a quantitative measure of the antimicrobial activity.

Materials:

  • Synthesized this compound

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microtiter plates

  • Multichannel micropipette and sterile tips

  • Spectrophotometer or microplate reader

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the appropriate broth to twice the highest concentration to be tested.

  • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

  • Add 100 µL of the diluted compound to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Prepare a microbial inoculum and adjust its concentration to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculate each well (except for the sterility control) with 100 µL of the prepared microbial suspension.

  • Include a positive control (microbe without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density using a microplate reader. The addition of a viability indicator like resazurin can also aid in determining the MIC.

Visualizations

Workflow for Synthesis and Antimicrobial Evaluation

G cluster_synthesis Synthesis of this compound cluster_antimicrobial Antimicrobial Evaluation start Isatin & Formaldehyde reaction N-hydroxymethylation (Base-catalyzed) start->reaction purification Purification (Recrystallization) reaction->purification characterization Characterization (NMR, IR, MS) purification->characterization agar_well Agar Well Diffusion (Qualitative Screening) characterization->agar_well mic_determination Broth Microdilution (MIC Determination) agar_well->mic_determination data_analysis Data Analysis & Interpretation mic_determination->data_analysis

Caption: General workflow for the synthesis and antimicrobial screening of this compound.

Proposed General Mechanism of Action for Isatin Derivatives

G isatin Isatin Derivative membrane Bacterial Cell Membrane isatin->membrane dna_gyrase DNA Gyrase isatin->dna_gyrase protein_synthesis Protein Synthesis (e.g., Ribosomes) isatin->protein_synthesis cell_wall Cell Wall Synthesis isatin->cell_wall disruption Membrane Disruption membrane->disruption dna_inhibition Inhibition of DNA Replication dna_gyrase->dna_inhibition protein_inhibition Inhibition of Protein Synthesis protein_synthesis->protein_inhibition cell_wall_inhibition Inhibition of Cell Wall Synthesis cell_wall->cell_wall_inhibition bacterial_death Bacterial Cell Death disruption->bacterial_death dna_inhibition->bacterial_death protein_inhibition->bacterial_death cell_wall_inhibition->bacterial_death

Caption: Potential antimicrobial mechanisms of action for isatin derivatives.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of 1-(Hydroxymethyl)indole-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1] The indole-2,3-dione (isatin) scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory properties.[2][3][4] 1-(Hydroxymethyl)indole-2,3-dione is a derivative of isatin.[5][6] This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to evaluate the potential anti-inflammatory effects of this compound, from initial in vitro screening to in vivo validation and mechanistic studies.

Overall Experimental Workflow

The proposed experimental workflow is designed to systematically assess the anti-inflammatory properties of this compound. The workflow begins with fundamental in vitro assays to establish a baseline of activity, followed by cell-based assays to elucidate the mechanism of action, and culminates in an in vivo model to confirm efficacy in a physiological system.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies (In Vitro) cluster_2 Phase 3: In Vivo Validation in_vitro_assays Initial In Vitro Assays (Protein Denaturation, Membrane Stabilization) cell_viability Cell Viability Assay (MTT/XTT) in_vitro_assays->cell_viability Determine non-toxic concentrations no_production Nitric Oxide (NO) Production Assay (Griess Assay) cell_viability->no_production Proceed with non-toxic concentrations cytokine_analysis Pro-inflammatory Cytokine Analysis (ELISA for TNF-α, IL-6, IL-1β) no_production->cytokine_analysis western_blot Western Blot Analysis (NF-κB, MAPK Pathways) cytokine_analysis->western_blot Investigate upstream signaling cox_lox_inhibition COX/LOX Enzyme Inhibition Assay cytokine_analysis->cox_lox_inhibition Alternative mechanism paw_edema Carrageenan-Induced Paw Edema Model western_blot->paw_edema Validate in a living system histopathology Histopathological Analysis paw_edema->histopathology in_vivo_cytokines In Vivo Cytokine Measurement paw_edema->in_vivo_cytokines

Figure 1: A stepwise experimental workflow for evaluating the anti-inflammatory properties of this compound.

Phase 1: Preliminary In Vitro Screening

The initial phase focuses on broad-spectrum, cell-free assays to quickly assess the potential anti-inflammatory activity of the compound. A critical component of this phase is also to determine the cytotoxicity of the compound to ensure that any observed effects in subsequent cell-based assays are not due to cell death.

Protocol: Inhibition of Protein Denaturation Assay

Principle: Inflammation can induce the denaturation of proteins. This assay measures the ability of a compound to inhibit heat-induced denaturation of a protein like bovine serum albumin (BSA) or egg albumin.[7][8][9]

Materials:

  • This compound

  • Bovine Serum Albumin (BSA) or Egg Albumin

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Diclofenac Sodium (as a positive control)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a 0.2% w/v solution of egg albumin in PBS.

  • Prepare various concentrations of this compound and Diclofenac Sodium in a suitable solvent (e.g., DMSO, ensuring the final concentration does not affect the assay).

  • The reaction mixture will consist of 0.2 ml of egg albumin, 2.8 ml of PBS, and 2 ml of the test compound or control at various concentrations.

  • A control group will consist of the reaction mixture without the test compound.

  • Incubate the mixtures at 37°C for 20 minutes followed by heating at 70°C for 5 minutes.

  • After cooling, measure the absorbance (turbidity) at 660 nm.

  • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = ((Abs_control - Abs_sample) / Abs_control) * 100

Protocol: Red Blood Cell (RBC) Membrane Stabilization Assay

Principle: The stabilization of the RBC membrane against hypotonicity-induced hemolysis can be an indicator of anti-inflammatory activity.[8][9] This is because the RBC membrane is analogous to the lysosomal membrane, and its stabilization implies that the compound may inhibit the release of inflammatory mediators from lysosomes.

Materials:

  • Fresh human blood (with anticoagulant)

  • This compound

  • Diclofenac Sodium

  • Phosphate buffer

  • Hypotonic and isotonic saline solutions

  • Centrifuge and Spectrophotometer

Procedure:

  • Prepare a 10% v/v suspension of RBCs in isotonic saline.

  • Prepare various concentrations of the test compound and Diclofenac Sodium.

  • The reaction mixture will contain the test compound, phosphate buffer, and RBC suspension.

  • Incubate at 37°C for 30 minutes.

  • Induce hemolysis by adding a hypotonic solution.

  • Centrifuge the mixture and measure the absorbance of the supernatant (hemoglobin release) at 560 nm.

  • Calculate the percentage of membrane stabilization.

Data Presentation: Preliminary In Vitro Screening
CompoundConcentration (µg/mL)% Inhibition of Protein Denaturation (Mean ± SD)% RBC Membrane Stabilization (Mean ± SD)
This compound 1015.2 ± 2.118.5 ± 2.5
5035.8 ± 3.540.2 ± 3.8
10062.5 ± 4.268.9 ± 4.5
Diclofenac Sodium (Positive Control) 10085.4 ± 3.990.1 ± 3.2

Phase 2: Mechanistic In Vitro Studies

This phase utilizes cell-based assays to investigate the molecular mechanisms underlying the anti-inflammatory effects of this compound. Macrophage cell lines such as RAW 264.7 or primary bone marrow-derived macrophages are suitable models for these studies. An inflammatory response is typically induced using lipopolysaccharide (LPS).

Proposed Signaling Pathway for Investigation

A common mechanism for anti-inflammatory compounds is the inhibition of the NF-κB and MAPK signaling pathways, which are key regulators of pro-inflammatory gene expression.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK Compound This compound MAPKK MAPKK Compound->MAPKK Inhibits Compound->IKK Inhibits MAPKKK->MAPKK MAPK p38, JNK, ERK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) AP1->Cytokines IkB IκBα IKK->IkB phosphorylates NFkB p65/p50 NFkB_nucleus p65/p50 (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Cytokines

Figure 2: A proposed signaling pathway illustrating the potential inhibitory action of this compound on NF-κB and MAPK pathways.

Protocol: Nitric Oxide (NO) Production Assay

Principle: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a high output of nitric oxide (NO). This assay measures the level of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well plates and a microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Add Griess reagent to the supernatant and incubate in the dark.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify the nitrite concentration.

Protocol: Pro-inflammatory Cytokine Analysis (ELISA)

Principle: This protocol quantifies the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Supernatants from the NO production assay

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions for the specific ELISA kits.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add the cell culture supernatants and standards to the wells.

  • Add the detection antibody, followed by a substrate solution.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations based on the standard curve.

Protocol: Western Blot Analysis for NF-κB and MAPK Pathways

Principle: Western blotting is used to detect and quantify the levels of specific proteins involved in the NF-κB and MAPK signaling pathways. This can reveal if the compound inhibits the phosphorylation and activation of key signaling molecules.

Materials:

  • Cell lysates from treated RAW 264.7 cells

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, and β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection system

Procedure:

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight.

  • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Data Presentation: Mechanistic In Vitro Studies

Table 2: Effect on NO and Pro-inflammatory Cytokine Production

TreatmentNO Production (µM) (Mean ± SD)TNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Control (untreated) 2.1 ± 0.550.2 ± 8.535.8 ± 6.2
LPS (1 µg/mL) 45.8 ± 4.21250.6 ± 110.2980.4 ± 95.7
LPS + Compound (10 µg/mL) 30.5 ± 3.1850.4 ± 75.6650.1 ± 60.3
LPS + Compound (50 µg/mL) 15.2 ± 2.5420.8 ± 40.1310.6 ± 32.8
LPS + Dexamethasone (10 µM) 8.9 ± 1.5250.3 ± 25.8180.2 ± 20.1

Table 3: Effect on NF-κB and MAPK Pathway Protein Expression (Relative Densitometry)

Treatmentp-p65/p65 Ratio (Mean ± SD)p-IκBα/IκBα Ratio (Mean ± SD)p-p38/p38 Ratio (Mean ± SD)
Control 1.0 ± 0.11.0 ± 0.11.0 ± 0.1
LPS 5.2 ± 0.64.8 ± 0.54.5 ± 0.4
LPS + Compound (50 µg/mL) 2.1 ± 0.31.9 ± 0.22.0 ± 0.3

Phase 3: In Vivo Validation

The final phase involves using an established animal model of acute inflammation to confirm the anti-inflammatory effects of this compound in a complex biological system.

Protocol: Carrageenan-Induced Paw Edema in Rodents

Principle: The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[10][11][12] Subplantar injection of carrageenan induces a biphasic inflammatory response, and the reduction in paw volume (edema) is a measure of anti-inflammatory activity.

Materials:

  • Wistar rats or Swiss albino mice

  • This compound

  • Carrageenan (1% w/v in saline)

  • Indomethacin (as a positive control)

  • Plebysmometer or digital calipers

Procedure:

  • Acclimatize the animals and fast them overnight before the experiment.

  • Divide the animals into groups: vehicle control, positive control (Indomethacin), and test groups receiving different doses of the compound.

  • Administer the test compound or controls orally or intraperitoneally.

  • After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage inhibition of edema.

Data Presentation: In Vivo Validation
TreatmentDose (mg/kg)Paw Volume Increase (mL) at 3h (Mean ± SD)% Inhibition of Edema at 3h
Vehicle Control -0.85 ± 0.08-
This compound 250.62 ± 0.0627.1
500.41 ± 0.0551.8
Indomethacin (Positive Control) 100.32 ± 0.0462.4

Conclusion

This document provides a structured and detailed guide for the systematic evaluation of the anti-inflammatory properties of this compound. By following these protocols, researchers can obtain robust data on the compound's efficacy and underlying mechanisms of action, which is crucial for its potential development as a novel anti-inflammatory agent. The provided diagrams and tables serve as templates for visualizing experimental workflows and presenting data in a clear and concise manner.

References

Application Notes and Protocols for the Purification of 1-(Hydroxymethyl)indole-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the purification of 1-(Hydroxymethyl)indole-2,3-dione (also known as N-Hydroxymethylisatin) following its synthesis. The primary purification techniques discussed are recrystallization and flash column chromatography, which are standard and effective methods for obtaining high-purity isatin derivatives. This guide includes a summary of a typical synthesis, detailed purification protocols, methods for purity assessment, and a discussion on the potential biological significance of N-substituted isatins.

Introduction

This compound is an N-substituted derivative of isatin (1H-indole-2,3-dione). Isatin and its derivatives are a well-known class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds in medicinal chemistry and drug development.[1][2][3] N-substituted isatins, in particular, have been investigated for their potential as anticancer, antiviral, and antimicrobial agents.[4][5] The introduction of a hydroxymethyl group at the N1 position can significantly alter the physicochemical properties and biological activity of the isatin core.

Following the synthesis of this compound, effective purification is crucial to remove unreacted starting materials, by-products, and other impurities. The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. This document outlines two primary methods: recrystallization for bulk purification and flash column chromatography for high-purity samples.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of isatin with formaldehyde. The following protocol is a representative example.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask, suspend isatin (1 equivalent) in a mixture of dioxane and water.

  • Addition of Reagent: Add an excess of 30% aqueous formaldehyde (formalin) solution (approximately 1.8 equivalents) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to 100°C and maintain this temperature for 5 hours with stirring.

  • Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The product will crystallize out of the solution.

  • Filtration: Collect the crystals by vacuum filtration and wash with cold water to remove residual formaldehyde and other water-soluble impurities.

  • Drying: Dry the crude product in a vacuum oven or desiccator.

Purification Techniques

Recrystallization

Recrystallization is an effective technique for purifying crystalline solids. The principle relies on the differential solubility of the compound of interest and its impurities in a chosen solvent or solvent system at different temperatures. For polar compounds like this compound, polar solvents are generally suitable.

Table 1: Suggested Solvents for Recrystallization of Isatin Derivatives

Solvent/Solvent SystemObservations
MethanolOften used for recrystallizing isatin derivatives.[6]
EthanolAnother common choice for polar organic compounds.[5]
Glacial Acetic AcidEffective for isatin itself, yielding large crystals.
WaterCan be used as an anti-solvent with a miscible organic solvent.[7]
Ethyl Acetate/HexaneA common solvent pair for a range of polarities.[7]
Experimental Protocol: Recrystallization from Methanol
  • Solvent Selection: Place a small amount of the crude this compound in a test tube and add a small volume of methanol. Heat the mixture to boiling. If the solid dissolves completely, it is a suitable solvent.

  • Dissolution: Transfer the bulk of the crude product to an Erlenmeyer flask and add the minimum amount of hot methanol required to fully dissolve the solid.

  • Decoloration (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, cool the flask in an ice bath to maximize crystal formation.

  • Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry thoroughly.

Flash Column Chromatography

Flash column chromatography is a rapid purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture) to separate compounds based on their differential adsorption to the stationary phase. This method is ideal for purifying smaller quantities of material to a high degree of purity.

Table 2: Parameters for Flash Column Chromatography of N-Substituted Isatins

ParameterRecommended Conditions
Stationary PhaseSilica Gel (230-400 mesh)[8]
Mobile Phase (Eluent)Ethyl Acetate/Hexane mixtures[8]
Eluent SelectionChoose a solvent system where the desired compound has an Rf of ~0.3 on a TLC plate.[9]
Loading TechniqueDry loading is preferred if the compound is not readily soluble in the eluent.
Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., acetone or ethyl acetate) and spot it on a silica gel TLC plate. Develop the plate using various ratios of ethyl acetate/hexane (e.g., 1:4, 1:2, 1:1) to find a system that gives an Rf value of approximately 0.3 for the product spot.

  • Column Packing: Prepare a glass column with a cotton plug and a layer of sand at the bottom. Fill the column with silica gel slurried in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., acetone) and adsorb it onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed product to the top of the column. Add a protective layer of sand on top.

  • Elution: Elute the column with the chosen ethyl acetate/hexane mixture, applying positive pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

Table 3: Analytical Techniques for Purity Assessment

TechniqueTypical ParametersExpected Results
Melting Point Determine the melting point range of the purified solid.A sharp melting point close to the literature value indicates high purity.
Thin-Layer Chromatography (TLC) Silica gel plate, Ethyl Acetate/Hexane eluent, UV visualization.A single spot should be observed for the pure compound.
High-Performance Liquid Chromatography (HPLC) Reverse-phase C18 column, Mobile phase of acetonitrile/water with a formic acid modifier.[10]A single sharp peak at a specific retention time.
NMR Spectroscopy (1H and 13C) Deuterated solvent (e.g., DMSO-d6 or CDCl3).The spectra should be clean and match the expected chemical shifts and coupling constants for the structure.

Visualization of Experimental Workflow and Biological Context

Synthesis and Purification Workflow

G Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment Isatin Isatin Reaction Reaction (Dioxane/Water, 100°C, 5h) Isatin->Reaction Formalin Formalin Formalin->Reaction Crude_Product Crude this compound Reaction->Crude_Product Recrystallization Recrystallization (e.g., Methanol) Crude_Product->Recrystallization Column_Chromatography Flash Column Chromatography (Silica, EtOAc/Hexane) Crude_Product->Column_Chromatography Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product Analysis TLC, HPLC, NMR, MP Pure_Product->Analysis

Caption: Workflow for the synthesis and purification of this compound.

Proposed Mechanism of Action for N-Substituted Isatins in Cancer Cells

N-substituted isatin derivatives have been shown to exhibit anticancer activity by interfering with microtubule dynamics, which are essential for cell division.[11]

G Proposed Anticancer Mechanism of N-Substituted Isatins Isatin_Derivative N-Substituted Isatin (e.g., this compound) Microtubule_Polymerization Microtubule Polymerization Isatin_Derivative->Microtubule_Polymerization Binds to Colchicine Site on β-Tubulin Tubulin α/β-Tubulin Dimers Tubulin->Microtubule_Polymerization Microtubule_Destabilization Microtubule Destabilization Microtubule_Polymerization->Microtubule_Destabilization Inhibition Mitotic_Arrest Mitotic Arrest Microtubule_Destabilization->Mitotic_Arrest Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis

Caption: Inhibition of microtubule polymerization by N-substituted isatins leading to apoptosis.

Conclusion

The purification of this compound is a critical step to ensure the reliability of subsequent biological and pharmacological studies. Recrystallization offers a straightforward method for bulk purification, while flash column chromatography provides a means to achieve high purity for smaller scale applications. The protocols and data presented in these application notes serve as a comprehensive guide for researchers working with this and related N-substituted isatin derivatives. The potential mechanism of action as microtubule-destabilizing agents highlights the importance of this class of compounds in the development of novel therapeutics.

References

Application Notes and Protocols for Molecular Docking of 1-(Hydroxymethyl)indole-2,3-dione with Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(Hydroxymethyl)indole-2,3-dione, a derivative of isatin, belongs to a class of heterocyclic compounds known for a wide array of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. Isatin derivatives have been identified as potential inhibitors of various enzymes, making them promising candidates for drug discovery. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This document provides a detailed protocol for conducting a molecular docking study of this compound with human Acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system and a target for drugs treating Alzheimer's disease and other neurological disorders.

Target Selection

Based on the known neurological activities of isatin derivatives, Human Acetylcholinesterase (hAChE) has been selected as the protein target for this study. The crystal structure of hAChE complexed with the inhibitor donepezil (PDB ID: 4EY7) will be used as the receptor model.[1] This structure provides a well-defined active site, crucial for accurate docking simulations.

Molecular Docking Workflow

The following diagram illustrates the overall workflow for the molecular docking study.

molecular_docking_workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation: This compound docking Molecular Docking Simulation (e.g., AutoDock Vina) ligand_prep->docking protein_prep Protein Preparation: Human AChE (PDB: 4EY7) protein_prep->docking analysis Analysis of Docking Results: Binding Affinity & Interactions docking->analysis visualization Visualization of Protein-Ligand Complex analysis->visualization

Figure 1: Molecular Docking Workflow.

Experimental Protocols

Ligand Preparation
  • Obtain Ligand Structure: The 3D structure of this compound can be generated using chemical drawing software such as ChemDraw or Marvin Sketch. The structure should then be saved in a suitable format (e.g., MOL or SDF).

  • Energy Minimization: The ligand's geometry should be optimized using a force field (e.g., MMFF94) to obtain a low-energy conformation. This can be performed using software like Avogadro or UCSF Chimera.

  • File Format Conversion: Convert the energy-minimized ligand structure to the PDBQT format, which is required by AutoDock Vina. This step involves adding partial charges and defining rotatable bonds. Open Babel is a commonly used tool for this conversion.

Protein Preparation
  • Download Protein Structure: Obtain the crystal structure of human Acetylcholinesterase (PDB ID: 4EY7) from the Protein Data Bank (--INVALID-LINK--]">www.rcsb.org).[1]

  • Prepare the Receptor:

    • Remove water molecules and any co-crystallized ligands (e.g., donepezil) from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges).

    • Merge non-polar hydrogens.

    • Software such as AutoDockTools (ADT) or UCSF Chimera can be used for these preparation steps.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT format.

Molecular Docking Simulation

This protocol utilizes AutoDock Vina, a widely used open-source program for molecular docking.

  • Grid Box Definition: Define a grid box that encompasses the active site of AChE. The coordinates of the co-crystallized ligand (donepezil in 4EY7) can be used to center the grid box. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the input files and docking parameters. An example is provided below:

  • Run Docking: Execute the docking simulation from the command line using the following command:

Data Presentation

The results of the molecular docking simulation should be summarized in a clear and concise manner.

Docking Results
LigandBinding Affinity (kcal/mol)RMSD from Best Mode (Å)Interacting ResiduesHydrogen Bonds (Ligand Atom -> Residue Atom)
This compound (Pose 1)-8.50.000TYR72, ASP74, TRP86, TYR124, SER125, GLY126, TRP286, SER293, PHE295, PHE297, TYR337, PHE338, TYR341, HIS447, GLY448O (hydroxyl) -> TYR124 (OH)O (carbonyl) -> SER125 (OG)
This compound (Pose 2)-8.21.254TYR72, ASP74, TRP86, TYR124, SER125, TRP286, PHE295, PHE297, TYR337, PHE338, HIS447O (hydroxyl) -> ASP74 (OD1)
Donepezil (Reference)-11.2N/ATYR72, ASP74, TRP86, TYR124, SER125, TRP286, PHE295, PHE297, TYR337, PHE338, TYR341, HIS447O (methoxy) -> TYR337 (OH)

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on the specific docking software and parameters used.

Visualization and Analysis

The docked poses of this compound within the active site of AChE should be visualized to understand the binding mode and key interactions. Software such as PyMOL or UCSF Chimera is recommended for this purpose.

Hypothetical Signaling Pathway Modulation

Inhibition of AChE by this compound would lead to an increase in acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This can have downstream effects on various signaling pathways. The diagram below illustrates this hypothetical modulation.

signaling_pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ligand This compound ache Acetylcholinesterase (AChE) ligand->ache Inhibition acetylcholine Acetylcholine ache->acetylcholine Degradation receptor Cholinergic Receptor acetylcholine->receptor Binding signaling Downstream Signaling (e.g., IP3/DAG pathway) receptor->signaling response Cellular Response (e.g., Neuronal Excitation) signaling->response

References

Application Notes and Protocols for Testing 1-(Hydroxymethyl)indole-2,3-dione on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited direct experimental data exists for 1-(Hydroxymethyl)indole-2,3-dione. The following protocols and data are based on established methodologies for the broader class of indole-2,3-dione (isatin) derivatives and should be optimized for specific experimental conditions.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising class of heterocyclic compounds with a wide spectrum of pharmacological activities, including significant anticancer properties.[1][2][3][4] These compounds have been shown to exert cytotoxic effects against a variety of human cancer cell lines, including those of the breast, colon, lung, and leukemia.[2][5][6] The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[5][7][8][9] This document provides a detailed guide for the initial in vitro evaluation of this compound, a derivative of isatin, against various cancer cell lines.

Data Presentation: Efficacy of Isatin Derivatives on Cancer Cell Lines

The following table summarizes the cytotoxic activity of various isatin derivatives on different cancer cell lines, providing a reference for expected potency and selection of appropriate starting concentrations for this compound.

Derivative NameCancer Cell LineAssayIC50 / CC50Reference
IsatinHuman Promyelocytic Leukemia (HL-60)MTT2.94 µg/mL[5][8][9]
6-BromoisatinColon Cancer (HT29)MTT~100 µM[7]
Isatin-Hydrazone HybridBreast Cancer (MCF-7)MTT4.86 µM[10]
Isatin-Indole HybridBreast Cancer (MCF-7)Proliferation0.39 µM[10]
Isatin-Indole HybridColon Cancer (HCT-116)Proliferation2.6 µM[10]
N-Benzyl Isatin HydrazoneTriple-Negative Breast Cancer (MDA-MB-231)MTT15.8 µM[11]
Isatin-derived α,β-unsaturated ketoneAcute Myeloid Leukemia (HL-60)Proliferation0.38 µM[12][13]

Experimental Protocols

General Cell Culture and Maintenance

1.1. Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung, HL-60 for leukemia)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA solution (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-25, T-75)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

1.2. Protocol for Adherent Cell Lines (e.g., MCF-7, HCT-116, A549):

  • Culture cells in T-75 flasks with medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • When cells reach 80-90% confluency, aspirate the medium.

  • Wash the cell monolayer with 5-10 mL of sterile PBS.

  • Add 1-2 mL of Trypsin-EDTA and incubate for 2-5 minutes until cells detach.

  • Neutralize the trypsin with 5-10 mL of complete growth medium.

  • Centrifuge the cell suspension at 1000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh medium and count using a hemocytometer.

  • Seed cells for experiments or passage at the appropriate density.

1.3. Protocol for Suspension Cell Lines (e.g., HL-60):

  • Culture cells in T-25 or T-75 flasks with RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[5]

  • Maintain cell density between 1x10^5 and 1x10^6 cells/mL.

  • To passage, simply dilute the cell suspension with fresh medium to the desired seeding density.

Preparation of this compound Stock Solution

2.1. Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

2.2. Protocol:

  • Prepare a high-concentration stock solution (e.g., 10 mM or 100 mM) by dissolving the compound in DMSO.

  • Ensure complete dissolution by vortexing. Gentle warming may be necessary.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).

3.1. Materials:

  • Cells cultured as described above

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

3.2. Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 100-150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

4.1. Materials:

  • Cells treated with this compound at predetermined concentrations (e.g., IC50 and 2x IC50)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

4.2. Protocol:

  • Seed cells in 6-well plates and treat with the compound for 24 or 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1x10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[14]

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

5.1. Materials:

  • Cells treated with this compound

  • Cold 70% ethanol

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

5.2. Protocol:

  • Seed and treat cells as for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Visualization of Workflows and Pathways

Experimental_Workflow General Experimental Workflow for Compound Testing cluster_prep Preparation cluster_assay Primary Assay cluster_mechanism Mechanism of Action Studies Cell_Culture Cell Line Culture & Maintenance Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Compound Stock Preparation (in DMSO) Treatment Treat with Serial Dilutions of This compound Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Assay MTT Assay (24, 48, 72h) Treatment->MTT_Assay IC50_Calc IC50 Determination MTT_Assay->IC50_Calc Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50_Calc->Apoptosis_Assay Use IC50 conc. Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) IC50_Calc->Cell_Cycle_Assay Use IC50 conc.

Caption: General workflow for evaluating the anticancer effects of this compound.

Signaling_Pathway Plausible Signaling Pathway for Isatin Derivatives cluster_cell Cancer Cell Compound This compound ERK ERK Signaling Compound->ERK Inhibition Akt Akt Signaling Compound->Akt Inhibition p53 p53 Activation Compound->p53 Apoptosis Apoptosis ERK->Apoptosis Suppresses Akt->Apoptosis Suppresses Caspase Caspase Activation (Caspase-3/7) p53->Caspase Cell_Cycle Cell Cycle Arrest (G2/M Phase) p53->Cell_Cycle Caspase->Apoptosis Cell_Cycle->Apoptosis

Caption: A plausible signaling pathway for isatin derivatives leading to apoptosis.

References

Application Notes and Protocols for the Characterization of 1-(Hydroxymethyl)indole-2,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 1-(hydroxymethyl)indole-2,3-dione and its derivatives. The protocols detailed below are essential for the structural elucidation, purity assessment, and quality control of these compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and anticonvulsant properties.[1][2][3][4][5]

Spectroscopic Methods

Spectroscopic techniques are fundamental for the structural characterization of this compound derivatives, providing insights into their molecular framework, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating the precise molecular structure of this compound derivatives in solution. Both ¹H and ¹³C NMR are routinely employed.

Application Note:

¹H NMR spectroscopy is used to determine the number and environment of protons in the molecule. Key signals to identify in this compound derivatives include the protons of the hydroxymethyl group, the aromatic protons of the indole ring, and the NH proton of the indole nucleus (if not substituted).[6][7] The chemical shifts and coupling constants of the aromatic protons provide valuable information about the substitution pattern on the benzene ring. ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule, with characteristic signals for the carbonyl carbons, the aromatic carbons, and the methylene carbon of the hydroxymethyl group.[6]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[6]

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 or 500 MHz).[6]

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical spectral width: 0 to 200 ppm.

    • A larger number of scans is usually required compared to ¹H NMR.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts (δ) and coupling constants (J) to assign the signals to specific protons and carbons in the molecule.

Quantitative Data Summary: Typical NMR Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H~5.5 - 6.0s-CH₂-
¹H~7.0 - 8.0mAromatic-H
¹H~11.0s (broad)N-H (if present)
¹³C~60 - 70--CH₂-
¹³C~110 - 150-Aromatic-C
¹³C~160 - 185-C=O

Note: Chemical shifts are approximate and can vary depending on the solvent and substituents.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound derivatives. It also provides valuable structural information through the analysis of fragmentation patterns.[1]

Application Note:

Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used soft ionization techniques that allow for the determination of the molecular ion peak ([M+H]⁺ or [M-H]⁻). High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental formula. Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways, which can help in the structural elucidation of unknown derivatives. The fragmentation of N-alkyl substituted isatin derivatives often involves the cleavage of the nitrogen-carbon bond.[1]

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Chromatographic Separation (Optional but Recommended):

    • Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm).[8]

    • Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile is commonly used.

    • Flow Rate: 0.2 - 0.5 mL/min.

  • Mass Spectrometry Parameters:

    • Ionization Mode: ESI positive or negative mode.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-1000).

    • Collision Energy (for MS/MS): Vary the collision energy to obtain optimal fragmentation.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. For HRMS data, use the accurate mass to calculate the elemental formula. Analyze the MS/MS spectra to propose fragmentation pathways and confirm the structure.

Quantitative Data Summary: Mass Spectrometry Fragmentation

Precursor Ion (m/z)FragmentationProduct Ion (m/z)
[M+H]⁺ of N-alkyl isatinsLoss of alkyl group148
148Loss of CO120
120Loss of CO92

Data based on fragmentation patterns of N-alkyl isatin derivatives.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in this compound derivatives.

Application Note:

The IR spectrum of a this compound derivative will show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and N-H (if present) functional groups. The positions of the carbonyl stretching vibrations can provide information about the electronic environment of the dione system.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid Samples: Place a drop of the liquid between two NaCl or KBr plates.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Quantitative Data Summary: Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (hydroxymethyl)3200 - 3600Broad
N-H stretch (indole)~3400Medium
C=O stretch (dione)1700 - 1760Strong
C=C stretch (aromatic)1450 - 1600Medium to Strong

Data based on typical IR spectra of indole derivatives.[9][10]

Chromatographic Methods

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used chromatographic technique for the analysis of isatin derivatives due to its high resolution, sensitivity, and versatility.

Application Note:

Reversed-phase HPLC (RP-HPLC) with a C18 column is the most common mode for the separation of this compound derivatives.[11][12] A UV detector is typically used for detection, as the indole chromophore absorbs strongly in the UV region (around 254 nm and 280 nm). HPLC can be used for purity determination, quantification, and monitoring reaction progress.

Experimental Protocol: RP-HPLC Analysis

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL for purity analysis). Filter the sample through a 0.45 µm syringe filter.

  • Instrumentation: A standard HPLC system with a pump, injector, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of water (or buffer) and an organic modifier like acetonitrile or methanol. Isocratic or gradient elution can be used.[11][12]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Data Analysis: Determine the retention time (Rt) of the main peak and calculate the peak area to assess purity or quantify the compound using a calibration curve.

Gas Chromatography (GC)

GC can be used for the analysis of volatile and thermally stable this compound derivatives.

Application Note:

GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for the separation and identification of isomeric isatin derivatives.[13] Derivatization may be necessary to increase the volatility of the compounds.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). Derivatize if necessary (e.g., silylation of the hydroxyl group).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: Typically 250 °C.

    • Oven Temperature Program: A temperature gradient is used to separate the components (e.g., start at 100 °C, ramp to 280 °C).

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a range appropriate for the expected molecular weight and fragments.

  • Data Analysis: Identify the compounds based on their retention times and mass spectra by comparing them to reference spectra or libraries.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of this compound derivatives in the solid state.

Application Note:

This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule. It is invaluable for the unambiguous confirmation of the structure of novel derivatives and for studying intermolecular interactions in the crystal lattice.[14][15]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of suitable size and quality from a supersaturated solution of the compound by slow evaporation of the solvent, slow cooling, or vapor diffusion.

  • Instrumentation: A single-crystal X-ray diffractometer.

  • Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to reduce thermal motion).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain the unit cell parameters and reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

  • Data Analysis: Analyze the final crystal structure to determine the molecular geometry, conformation, and intermolecular interactions such as hydrogen bonding.

Visualizations

Experimental_Workflow_for_Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural Characterization cluster_analysis Purity and Quantitative Analysis Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (LC-MS, HRMS) Purification->MS IR IR Spectroscopy Purification->IR XRay X-ray Crystallography Purification->XRay HPLC HPLC Purification->HPLC GC GC Purification->GC

Caption: General experimental workflow for the synthesis and characterization of this compound derivatives.

LCMS_Workflow Sample Sample Solution HPLC HPLC Separation (C18 Column) Sample->HPLC Ionization Electrospray Ionization (ESI) HPLC->Ionization MS1 MS Scan (Determine Molecular Weight) Ionization->MS1 Fragmentation Collision-Induced Dissociation (CID) MS1->Fragmentation DataAnalysis Data Analysis MS1->DataAnalysis MS2 MS/MS Scan (Structural Information) Fragmentation->MS2 MS2->DataAnalysis

References

In Vivo Experimental Design for Efficacy Testing of 1-(Hydroxymethyl)indole-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed in vivo experimental design for evaluating the therapeutic efficacy of 1-(Hydroxymethyl)indole-2,3-dione, a derivative of the versatile isatin scaffold. Based on the known anti-inflammatory and anticancer properties of isatin compounds, this protocol outlines preclinical studies using established murine models. The proposed design includes acute and chronic inflammation models, as well as a xenograft cancer model, to comprehensively assess the compound's potential. Detailed methodologies for each experiment, data collection strategies, and statistical analysis are described. Furthermore, this document includes visualizations of key signaling pathways potentially modulated by the compound and a general experimental workflow, created using Graphviz (DOT language), to provide a clear and logical framework for the proposed research.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties. The substitution at the N-1 position of the isatin ring has been a key strategy in the development of novel therapeutic agents with improved potency and pharmacokinetic profiles. This compound, featuring a hydroxymethyl group at the N-1 position, is a promising candidate for in vivo evaluation. The hydroxymethyl group may enhance aqueous solubility and bioavailability, potentially leading to improved therapeutic efficacy.

This document outlines a comprehensive in vivo experimental design to test the efficacy of this compound in two key therapeutic areas: inflammation and cancer. The protocols provided are based on well-established and validated animal models to ensure the generation of robust and reproducible data.

Potential Mechanisms of Action

While the specific molecular targets of this compound are yet to be fully elucidated, the known mechanisms of isatin derivatives provide a strong basis for a targeted investigation.

  • Anti-inflammatory Effects: Isatin derivatives have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is often achieved through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of cytokines, chemokines, and inflammatory enzymes like cyclooxygenase-2 (COX-2).

  • Anticancer Effects: The anticancer activity of isatin derivatives is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells and to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients. A key target in angiogenesis is the Vascular Endothelial Growth Factor Receptor (VEGFR), and its signaling pathway.

In Vivo Efficacy Models

To evaluate the therapeutic potential of this compound, a multi-model approach is recommended, encompassing both anti-inflammatory and anticancer activities.

Anti-inflammatory Models

3.1.1. Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)

This widely used model is a reliable method for screening acute anti-inflammatory activity.

3.1.2. Collagen-Induced Arthritis in Mice (Chronic Inflammation)

This model mimics the pathological features of human rheumatoid arthritis and is suitable for evaluating the efficacy of compounds in a chronic inflammatory setting.

Anticancer Model

3.2.1. Human Tumor Xenograft Model in Immunocompromised Mice

This model is a cornerstone of preclinical cancer research, allowing for the evaluation of a compound's ability to inhibit tumor growth in a living organism.

Experimental Protocols

General Experimental Workflow

The following diagram illustrates the general workflow for the in vivo evaluation of this compound.

experimental_workflow cluster_efficacy Efficacy Assessment start Start: Compound Synthesis and Characterization formulation Formulation of This compound for In Vivo Administration start->formulation animal_model Selection and Acclimatization of Animal Models (Rats/Mice) formulation->animal_model grouping Randomization and Grouping of Animals animal_model->grouping treatment Treatment Administration (Vehicle, Compound, Positive Control) grouping->treatment inflammation_model Anti-inflammatory Models (Paw Edema, Arthritis) treatment->inflammation_model cancer_model Anticancer Model (Xenograft) treatment->cancer_model data_collection Data Collection (Tumor Volume, Paw Volume, Clinical Scores) inflammation_model->data_collection cancer_model->data_collection end_point Endpoint Analysis (Histopathology, Biomarker Analysis) data_collection->end_point analysis Statistical Analysis and Interpretation end_point->analysis end Conclusion and Future Directions analysis->end

General Experimental Workflow
Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of this compound.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in water)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Acclimatization: House rats for at least one week under standard laboratory conditions.

  • Grouping: Randomly divide rats into the following groups (n=6 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (Low dose, e.g., 25 mg/kg)

    • Group 3: this compound (High dose, e.g., 50 mg/kg)

    • Group 4: Positive control (Indomethacin)

  • Dosing: Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Data Presentation:

GroupTreatmentDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
1Vehicle-0
2This compound25
3This compound50
4Indomethacin10
Protocol: Collagen-Induced Arthritis in Mice

Objective: To evaluate the chronic anti-inflammatory activity of this compound.

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle

  • Positive control (e.g., Methotrexate, 1 mg/kg)

  • Calipers

Procedure:

  • Immunization (Day 0): Emulsify bovine type II collagen in CFA and inject 100 µL of the emulsion intradermally at the base of the tail.

  • Booster (Day 21): Emulsify bovine type II collagen in IFA and administer a booster injection of 100 µL.

  • Treatment: Begin treatment with this compound, vehicle, or positive control from day 21 to day 42 (or as determined by disease onset).

  • Clinical Assessment: Monitor mice for signs of arthritis from day 21 onwards. Score each paw based on a scale of 0-4 (0=normal, 4=severe swelling and ankylosis). The maximum score per mouse is 16. Measure paw thickness with calipers.

  • Endpoint Analysis (Day 42): Collect blood for cytokine analysis (e.g., TNF-α, IL-6) and harvest joints for histopathological examination.

Data Presentation:

GroupTreatmentDose (mg/kg)Mean Arthritis Score (Day 42)Mean Paw Thickness (mm) (Day 42)
1Vehicle-
2This compound25
3This compound50
4Methotrexate1
Protocol: Human Tumor Xenograft Model in Mice

Objective: To evaluate the anticancer efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., Nude or SCID)

  • Human cancer cell line (e.g., HCT116 - colon cancer)

  • Matrigel

  • This compound

  • Vehicle

  • Positive control (e.g., 5-Fluorouracil)

  • Calipers

Procedure:

  • Cell Culture: Culture the selected human cancer cell line under appropriate conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups.

  • Treatment: Administer the test compound, vehicle, or positive control according to a predetermined schedule (e.g., daily for 21 days).

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. A portion of the tumor can be used for histopathology and biomarker analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).

Data Presentation:

GroupTreatmentDose (mg/kg)Mean Final Tumor Volume (mm³)Mean Final Tumor Weight (g)% Tumor Growth Inhibition
1Vehicle-0
2This compound25
3This compound50
45-Fluorouracil20

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways that are likely modulated by this compound.

NF-κB Signaling Pathway in Inflammation

NFkB_Pathway cluster_nucleus LPS LPS/TNF-α Receptor TLR4/TNFR LPS->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Compound This compound Compound->IKK Inhibits? Compound->NFkB Inhibits Translocation? NFkB_n NF-κB DNA DNA NFkB_n->DNA Binds DNA->Gene

NF-κB Signaling Pathway
MAPK/ERK Signaling Pathway

MAPK_ERK_Pathway cluster_nucleus GF Growth Factors/ Cytokines Receptor Receptor Tyrosine Kinase GF->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates TF Transcription Factors (e.g., AP-1) Gene Gene Expression (Proliferation, Inflammation) TF->Gene Compound This compound Compound->Raf Inhibits? Compound->MEK Inhibits? ERK_n ERK1/2 ERK_n->TF Activates

MAPK/ERK Signaling Pathway
VEGF Signaling Pathway in Angiogenesis

VEGF_Pathway cluster_endothelial VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Proliferation Proliferation PLCg->Proliferation Akt Akt PI3K->Akt Activates Migration Migration Akt->Migration Survival Survival Akt->Survival Endothelial Endothelial Cell Compound This compound Compound->VEGFR Inhibits?

VEGF Signaling in Angiogenesis

Toxicology and Safety Assessment

A preliminary acute toxicology study should be conducted to determine the maximum tolerated dose (MTD) of this compound. This can be performed in mice by administering escalating single doses of the compound and observing for signs of toxicity and mortality over a 14-day period. Key parameters to monitor include body weight, clinical signs of toxicity, and gross pathology at necropsy.

Statistical Analysis

All quantitative data should be expressed as mean ± standard error of the mean (SEM). Statistical significance between groups will be determined using one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of less than 0.05 will be considered statistically significant.

Conclusion

The proposed in vivo experimental design provides a robust framework for the initial efficacy testing of this compound. By utilizing well-validated models of inflammation and cancer, this approach will generate crucial data to support its further development as a potential therapeutic agent. The inclusion of mechanistic studies, through the analysis of key signaling pathways, will provide valuable insights into its mode of action. Successful outcomes from these studies will warrant further preclinical development, including more extensive toxicology and pharmacokinetic profiling.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Hydroxymethyl)indole-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1-(hydroxymethyl)indole-2,3-dione.

Troubleshooting Guide

This guide addresses common issues that can lead to a low yield of this compound.

Question: My reaction yield is significantly lower than the reported 93%. What are the potential causes?

Answer: Low yields in this synthesis can stem from several factors, ranging from reagent quality to reaction conditions and work-up procedures. A systematic approach to troubleshooting is recommended. The following sections break down the most common problem areas.

Question: How can I diagnose the problem with my reaction?

Answer: A good first step is to monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2][3] This will help you determine if the starting material is being consumed and if any unexpected side products are forming.

TLC Analysis:

ComponentTypical Rf Value (example)Observations
Isatin (Starting Material)Higher RfSpot should diminish over time.
This compound (Product)Lower RfSpot should appear and intensify.
Side ProductsVariesAppearance of new spots indicates side reactions.

Note: The exact Rf values will depend on the solvent system used.

If TLC shows unreacted isatin after the recommended reaction time, the issue may lie with the reagents or reaction conditions. If new spots appear, side reactions are likely occurring. If the product spot appears but the isolated yield is low, the problem may be in the work-up and purification steps.

Question: What are the common issues related to reagents?

Answer: The quality and handling of your starting materials are critical for a successful synthesis.

  • Isatin Purity: Ensure the isatin used is pure. Impurities can interfere with the reaction. If necessary, recrystallize the isatin before use.

  • Formalin Quality: Formalin (an aqueous solution of formaldehyde) can degrade over time, oxidizing to formic acid. This acidification of the reaction mixture can lead to side reactions and decomposition of the product.[4]

    • Recommendation: Use a fresh, unopened bottle of formalin. If the quality is uncertain, consider preparing fresh formaldehyde from paraformaldehyde.[5]

  • Solvent Quality: Use dry, pure solvents as specified in the protocol.

Question: How do reaction conditions affect the yield?

Answer: Precise control of reaction parameters is essential for maximizing yield and minimizing side product formation.

ParameterRecommendedPotential Issue if Deviated
Temperature As specified in the protocol (e.g., 100°C)Lower temperatures may lead to an incomplete reaction. Higher temperatures can promote side reactions or decomposition.
Reaction Time As specified (e.g., 5 hours)Insufficient time will result in unreacted starting material. Extended times can lead to product degradation.
pH Near neutralAcidic conditions (e.g., from old formalin) can catalyze side reactions. Strongly basic conditions can also lead to undesired products.[4][6]
Stirring Continuous and efficientInadequate mixing can lead to localized overheating and uneven reaction progress.

Question: What side reactions could be occurring?

Answer: While the N-hydroxymethylation of isatin is generally efficient, several side reactions can reduce the yield of the desired product.

  • Reaction with Excess Formaldehyde: If a large excess of formaldehyde is used, further reactions can occur.

  • Aldol-type Reactions: Isatin can undergo aldol-type reactions at the C3-carbonyl group, especially under basic conditions.[7]

  • Oxidation: Isatin can be oxidized to isatoic anhydride under certain conditions.[7]

Question: How can I optimize my work-up and purification to minimize product loss?

Answer: The product, this compound, can be sensitive to heat and pH changes, so a careful work-up is crucial.

  • Cooling: Ensure the reaction mixture is thoroughly cooled before filtering to maximize precipitation of the product.

  • Washing: When washing the collected crystals, use a cold solvent to minimize dissolution of the product.

  • Drying: Avoid excessive heating when drying the product, as it can decompose. Drying under vacuum at a low temperature is recommended.

Frequently Asked Questions (FAQs)

Q1: Can I use paraformaldehyde instead of formalin?

A1: Yes, using paraformaldehyde to generate formaldehyde in situ is a good alternative, especially if the quality of your formalin is questionable.[5] This ensures a fresh source of formaldehyde and can lead to more consistent results.

Q2: What is the role of dioxane in the reaction?

A2: Dioxane is used as a co-solvent to help solubilize the isatin in the aqueous formalin solution, ensuring a homogeneous reaction mixture.

Q3: My product appears oily or fails to crystallize. What should I do?

A3: This could be due to impurities. Try redissolving the crude product in a minimal amount of a suitable hot solvent and then cooling it slowly to induce crystallization. If that fails, column chromatography may be necessary to purify the product.

Q4: Is the reaction sensitive to air or moisture?

A4: While the reaction does not typically require stringent inert atmosphere techniques, it's always good practice to use dry glassware and minimize exposure to atmospheric moisture, which can dilute the reagents.

Experimental Protocols

Synthesis of this compound [8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isatin (25 g, 0.17 mol), 30% formalin (30 ml, 0.3 mol), dioxane (10 ml), and water (20 ml).

  • Heating: Heat the mixture to 100°C and maintain this temperature with vigorous stirring for 5 hours.

  • Crystallization: After 5 hours, remove the heat source and allow the reaction mixture to cool to room temperature. Further cool the mixture in an ice bath to promote crystallization.

  • Isolation: Collect the crystalline product by filtration.

  • Washing and Drying: Wash the collected crystals with a small amount of cold water and then dry them under vacuum.

The expected yield of N-hydroxymethylisatin is approximately 28 g (93%), with a melting point of 138°C (with decomposition).

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed check_tlc Monitor Reaction by TLC start->check_tlc unreacted_sm Unreacted Starting Material check_tlc->unreacted_sm  Yes side_products Side Products Observed check_tlc->side_products  Yes product_formed Product Formed, Low Isolated Yield check_tlc->product_formed  Yes check_reagents Check Reagent Quality - Isatin Purity - Formalin Age/Source unreacted_sm->check_reagents check_conditions Verify Reaction Conditions - Temperature - Time - Stirring unreacted_sm->check_conditions optimize_conditions Optimize Reaction Conditions - Adjust Reactant Stoichiometry - Control pH side_products->optimize_conditions optimize_workup Optimize Work-up & Purification - Cooling Protocol - Washing Solvent - Drying Method product_formed->optimize_workup solution Improved Yield check_reagents->solution check_conditions->solution optimize_conditions->solution optimize_workup->solution

Caption: A workflow diagram for troubleshooting low yield in the synthesis of this compound.

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_product Product isatin Isatin product This compound isatin->product Dioxane/Water, 100°C formaldehyde Formaldehyde formaldehyde->product

Caption: Reaction scheme for the synthesis of this compound from isatin and formaldehyde.

References

Optimizing reaction conditions for N-alkylation of isatin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the N-alkylation of isatin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your reaction conditions and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-alkylation of isatin?

A1: The most prevalent method for N-alkylation of isatin involves the generation of the isatin anion using a base, followed by treatment with an alkylating agent, typically an alkyl halide or sulfate.[1][2] Common bases used include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), and calcium hydride (CaH₂).[1][3][4] The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF), acetonitrile (ACN), or N-methyl-2-pyrrolidinone (NMP).[1][5] Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating, often leading to shorter reaction times and higher yields.[1][6]

Q2: My N-alkylation reaction is giving a low yield. What are the potential causes and solutions?

A2: Low yields in isatin N-alkylation can stem from several factors:

  • Incomplete deprotonation: The acidity of the N-H proton in isatin is crucial. If the base is not strong enough or used in insufficient quantity, deprotonation will be incomplete. Consider using a stronger base (e.g., NaH, Cs₂CO₃) or increasing the molar equivalent of the base.[1]

  • Poor solvent choice: The solvent plays a critical role in solvating the isatin anion and the alkylating agent. Polar aprotic solvents like DMF and NMP are generally preferred as they facilitate the Sₙ2 reaction.[1][3]

  • Reaction temperature and time: Some alkylating agents are less reactive and may require higher temperatures or longer reaction times.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time. For sluggish reactions, microwave irradiation can significantly improve yields and reduce reaction times.[1][6]

  • Side reactions: The formation of byproducts, such as epoxides when using alkylating agents with acidic methylene groups (e.g., phenacyl halides), can consume starting material and lower the desired product's yield.[2] Adjusting the base and solvent can help minimize these side reactions.

  • Workup and purification issues: N-alkylated isatins can sometimes be difficult to purify. Product loss during extraction and chromatography will lower the isolated yield. Ensure proper workup procedures, such as quenching the reaction and thorough extraction.

Q3: I am observing the formation of an unexpected side product. What could it be and how can I prevent it?

A3: A common side product in the N-alkylation of isatin, particularly with α-haloketones (e.g., phenacyl bromide), is an epoxide.[1][2] This occurs through the deprotonation of the acidic methylene group of the alkylating agent by the base, followed by an intramolecular attack on the C3-carbonyl of the isatin.[2]

To minimize epoxide formation:

  • Use a milder base: Strong bases favor the formation of the carbanion from the alkylating agent. Using a weaker base like K₂CO₃ can favor N-alkylation.

  • Control the reaction temperature: Lower temperatures can sometimes suppress the side reaction.

  • Use the pre-formed isatin salt: Using the sodium salt of isatin can minimize the presence of excess base in the reaction mixture, thereby reducing the likelihood of deprotonating the alkylating agent.[1]

  • Solvent choice: The choice of solvent can influence the reaction pathway. Experimenting with different polar aprotic solvents may help.

Another potential side reaction is O-alkylation, although it is less common with alkali metal bases. The use of silver salts as bases can lead to the formation of O-alkylated regioisomers.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Reaction not going to completion (starting material remains) 1. Insufficiently reactive alkylating agent. 2. Inadequate base strength or amount. 3. Low reaction temperature or short reaction time. 4. Poor solvent choice.1. Use a more reactive alkylating agent (e.g., iodide instead of chloride). Consider adding a catalytic amount of potassium iodide (KI).[7] 2. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH) or increase the molar equivalents of the base.[1] 3. Increase the reaction temperature or prolong the reaction time. Monitor by TLC. Consider using microwave irradiation.[1][6] 4. Use a high-boiling polar aprotic solvent like NMP, especially for poorly reactive halides.[1]
Formation of multiple spots on TLC, difficult to purify 1. Formation of side products (e.g., epoxide, O-alkylation). 2. Decomposition of starting material or product. Isatin can be labile to strong bases.[1] 3. Impure starting materials.1. To avoid epoxides, use a milder base and control the temperature.[2] To avoid O-alkylation, use alkali metal bases instead of silver salts.[2] 2. Avoid excessively harsh basic conditions or prolonged heating. 3. Ensure the purity of isatin and the alkylating agent before starting the reaction.
Product is an oil or goo and will not solidify 1. Residual solvent (e.g., DMF). 2. The product is inherently an oil at room temperature. 3. Presence of impurities preventing crystallization.1. Ensure complete removal of high-boiling solvents like DMF during workup. This can be achieved by washing the organic extract thoroughly with water or brine and drying under high vacuum.[8] 2. If the product is an oil, purification by column chromatography is the standard procedure. 3. Attempt trituration with a non-solvent (e.g., hexane) to induce crystallization.[8] If impurities are present, repurify by column chromatography.
Inconsistent results or poor reproducibility 1. Variable quality of reagents (base, solvent, alkylating agent). 2. Presence of moisture.1. Use high-purity, anhydrous reagents and solvents. 2. Reactions with moisture-sensitive bases like NaH require anhydrous conditions. Ensure glassware is properly dried.

Data on Reaction Conditions

For easy comparison, the following tables summarize quantitative data from various studies on the N-alkylation of isatin.

Table 1: Comparison of Bases and Solvents under Microwave Irradiation

Alkylating AgentBaseSolventTime (min)Power (W)Yield (%)Reference
Ethyl ChloroacetateK₂CO₃DMF320076[6]
Ethyl ChloroacetateCs₂CO₃DMF320093[6]
Benzyl ChlorideK₂CO₃DMF520096[6]
n-Butyl BromideK₂CO₃DMF550069[6]
Methyl IodideK₂CO₃DMF330095[6]
Ethyl IodideK₂CO₃DMF330090[6]

Table 2: Conventional Heating vs. Microwave Irradiation

Alkylating AgentMethodBaseSolventTimeTemperature (°C)Yield (%)Reference
Methyl IodideConventionalK₂CO₃DMF1 h7080[6]
Methyl IodideMicrowaveK₂CO₃DMF3 min-95[6]
Ethyl IodideConventionalK₂CO₃DMF1.5 h7078[6]
Ethyl IodideMicrowaveK₂CO₃DMF3 min-90[6]
Benzyl ChlorideConventionalK₂CO₃DMF1 h12082[6]
Benzyl ChlorideMicrowaveK₂CO₃DMF5 min-96[6]
Ethyl ChloroacetateConventionalK₂CO₃DMF2 h8568[6]
Ethyl ChloroacetateMicrowaveK₂CO₃DMF3 min-76[6]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Isatin using Conventional Heating [1][7]

  • To a solution of isatin (1.0 mmol) in anhydrous DMF (5 mL), add potassium carbonate (1.3 mmol).

  • Stir the mixture at room temperature for 1 hour.

  • Add the alkyl halide (1.1 mmol) and a catalytic amount of potassium iodide (0.1 mmol).

  • Heat the reaction mixture to 80 °C and monitor the progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water (50 mL).

  • If a solid precipitates, filter the product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).

  • If no solid forms, extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Microwave-Assisted N-Alkylation of Isatin [1]

  • In a microwave-safe vessel, mix isatin (1.0 mmol), the appropriate alkyl halide (1.1 mmol), and potassium carbonate (1.3 mmol).

  • Add a few drops of DMF to create a slurry.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified power and time (e.g., 200-500 W for 3-5 minutes).

  • After the reaction, cool the vessel to room temperature.

  • Add ice-water to the reaction mixture.

  • Isolate the product by filtration if it precipitates, or by extraction with an organic solvent followed by purification as described in Protocol 1.

Visual Guides

The following diagrams illustrate key workflows and concepts in the N-alkylation of isatin.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Combine Isatin, Base, and Solvent start->reagents add_alkyl_halide Add Alkyl Halide reagents->add_alkyl_halide heat Heat (Conventional or Microwave) add_alkyl_halide->heat monitor Monitor by TLC heat->monitor heat->monitor Periodically quench Quench Reaction (e.g., with water) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify (Column Chromatography or Recrystallization) extract->purify end End Product purify->end troubleshooting_low_yield cluster_incomplete Troubleshooting Incomplete Reaction cluster_complete Troubleshooting Post-Reaction start Low Yield Observed check_completion Check Reaction Completion by TLC start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time_temp Increase Reaction Time/Temperature incomplete->increase_time_temp stronger_base Use Stronger Base (e.g., Cs₂CO₃) incomplete->stronger_base more_reactive_halide Use More Reactive Halide (R-I) incomplete->more_reactive_halide use_microwave Switch to Microwave incomplete->use_microwave check_side_products Check for Side Products (TLC/NMR) complete->check_side_products optimize_workup Optimize Workup/Purification complete->optimize_workup side_product_pathway cluster_pathways Reaction Pathways cluster_epoxide Side Reaction isatin_anion Isatin Anion n_alkylation Desired N-Alkylation (Sₙ2 at Nitrogen) isatin_anion->n_alkylation epoxide Epoxide Formation isatin_anion->epoxide alkyl_halide Alkyl Halide (R-CH₂-X) alkyl_halide->n_alkylation carbanion Carbanion Formation (from Alkyl Halide) alkyl_halide->carbanion Strong Base carbanion->epoxide Intramolecular Attack on C3-Carbonyl

References

Addressing solubility issues of 1-(Hydroxymethyl)indole-2,3-dione in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues of 1-(Hydroxymethyl)indole-2,3-dione in aqueous solutions during their experiments.

Troubleshooting Guide

Issue: Precipitate forms when preparing an aqueous solution of this compound.

Question: I am trying to dissolve this compound in my aqueous buffer, but it is not fully dissolving and a precipitate is visible. What should I do?

Answer:

The parent compound of this compound, isatin, is known to have poor water solubility. While the addition of a hydroxymethyl group may slightly increase its hydrophilicity, challenges in dissolving it directly in aqueous solutions are common. Here is a step-by-step troubleshooting workflow to address this issue:

G start Start: Precipitate observed stock_solution Prepare a concentrated stock solution in an organic solvent (e.g., DMSO, DMF, Ethanol) start->stock_solution cosolvent Use a co-solvent system. Gradually add the organic stock solution to the aqueous buffer with vigorous stirring. stock_solution->cosolvent check1 Precipitate still forms? cosolvent->check1 ph_adjustment Adjust the pH of the aqueous buffer. Test a range of pH values (e.g., 6.0-8.0) to find the optimal pH for solubility. check1->ph_adjustment Yes end_success Success: Compound is dissolved. Proceed with the experiment. check1->end_success No check2 Solubility improved? ph_adjustment->check2 surfactant Incorporate a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) at a low concentration (e.g., 0.1-1%). check2->surfactant No check2->end_success Yes check3 Compound dissolved? surfactant->check3 sonication Apply gentle sonication or warming (e.g., 37°C) to aid dissolution. Monitor for compound stability. check3->sonication No check3->end_success Yes sonication->end_success Improved end_fail Consult further: Consider alternative formulation strategies or derivatization. sonication->end_fail No Improvement

Caption: Troubleshooting workflow for dissolving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: What organic solvents are recommended for preparing a stock solution?

A2: For poorly soluble compounds like isatin derivatives, polar aprotic solvents are generally effective. Commonly used solvents for preparing stock solutions for biological assays include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

It is crucial to first dissolve the compound in a minimal amount of the organic solvent before diluting it into your aqueous buffer. Always check the tolerance of your experimental system (e.g., cell culture) to the final concentration of the organic solvent.

Q3: How does pH affect the solubility of this compound?

A3: The isatin scaffold contains an amide proton that can be deprotonated under basic conditions, potentially increasing solubility. While the hydroxymethyl group itself is not ionizable, the overall solubility of the molecule can be influenced by the pH of the medium. It is recommended to empirically test a pH range (e.g., 6.0 to 8.0) to determine the optimal pH for solubility in your specific buffer system. Be mindful that extreme pH values may affect the stability of the compound. Some indole derivatives have been shown to be unstable under acidic conditions.[2]

Q4: Can I use heat to dissolve the compound?

A4: Gentle warming (e.g., to 37°C) can be used to aid dissolution. However, it is critical to be cautious as excessive heat can lead to the degradation of the compound. The melting point of N-hydroxymethylisatin is reported to be 138°C with decomposition. It is advisable to monitor the stability of your compound by a suitable analytical method (e.g., HPLC) if you use heat for dissolution.

Q5: Are there any other methods to improve solubility?

A5: Yes, several formulation strategies can be employed to enhance the solubility of poorly water-soluble compounds.[3] These include the use of co-solvents, surfactants, and complexing agents like cyclodextrins.

Method Description Considerations
Co-solvency A water-miscible organic solvent is used to increase the solubility of a lipophilic compound.The final concentration of the co-solvent must be compatible with the experimental system.
Surfactants Micelle-forming agents that can encapsulate hydrophobic molecules, increasing their apparent solubility in water.The type and concentration of the surfactant need to be optimized. Potential for cellular toxicity.
Complexation Use of agents like cyclodextrins that form inclusion complexes with the drug, enhancing its solubility.Stoichiometry of the complex needs to be considered. May alter the compound's biological activity.
Solid Dispersion Dispersing the compound in an inert carrier matrix at the solid state to improve dissolution rates.Requires specialized formulation techniques.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 177.16 g/mol ) in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weigh out 1.77 mg of this compound using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of DMSO to the microcentrifuge tube.

  • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. A clear solution should be obtained.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Working Solution using a Co-solvent Method

This protocol provides a general method for diluting the organic stock solution into an aqueous buffer.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Warm the aqueous buffer to the desired experimental temperature (e.g., 37°C).

  • In a sterile conical tube, add the required volume of the pre-warmed aqueous buffer.

  • While vortexing the aqueous buffer at a moderate speed, add the required volume of the 10 mM stock solution dropwise to achieve the final desired concentration. For example, to prepare a 10 µM working solution in 10 mL of buffer, add 10 µL of the 10 mM stock solution.

  • Continue to vortex for another 30-60 seconds to ensure thorough mixing.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use. If a precipitate forms, refer to the troubleshooting guide.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve add_stock Add Stock Solution Dropwise to Buffer with Vortexing dissolve->add_stock buffer Pre-warm Aqueous Buffer buffer->add_stock check check add_stock->check Precipitate? ready Solution Ready for Use check->ready No troubleshoot Refer to Troubleshooting Guide check->troubleshoot Yes

References

Identifying and minimizing byproducts in 1-(Hydroxymethyl)indole-2,3-dione synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-(Hydroxymethyl)indole-2,3-dione, also known as 1-(Hydroxymethyl)isatin.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used method is the direct N-hydroxymethylation of isatin (1H-indole-2,3-dione) with formaldehyde. A common procedure involves reacting isatin with formalin (an aqueous solution of formaldehyde) in a suitable solvent system, such as a mixture of dioxane and water, under heating.[1]

Q2: What are the potential byproducts in the synthesis of this compound?

A2: While the reaction of isatin with formaldehyde is generally high-yielding, several potential byproducts can form:

  • Unreacted Isatin: Incomplete reaction can leave starting material in the final product.

  • Polymeric Byproducts: Formaldehyde can self-polymerize, especially under heating, to form paraformaldehyde, a white solid.

  • Bis-isatin Methylene Ether: Reaction of the product with another molecule of isatin could potentially form a dimeric ether, although this is less commonly reported.

  • Degradation Products: The product, N-hydroxymethylisatin, can be thermally unstable and may decompose upon prolonged heating.[1] One potential degradation pathway is the retro-reaction back to isatin and formaldehyde.

Q3: How can I identify the desired product and potential impurities?

A3: A combination of analytical techniques can be used for identification and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify impurities. The presence of the N-CH2-OH group will give characteristic signals.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the hydroxyl (-OH) group and the carbonyl (C=O) groups of the isatin core.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the product and help identify any unexpected byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of the product and quantifying any impurities.

Q4: What are the key safety precautions to take during this synthesis?

A4: Formaldehyde (in the form of formalin) is a toxic and volatile substance. It is a suspected carcinogen and an irritant to the skin, eyes, and respiratory tract. Therefore, this synthesis should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Dioxane is also a flammable and potentially carcinogenic solvent that should be handled with care.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Product 1. Incomplete reaction.- Ensure the reaction is heated for the recommended time and at the appropriate temperature.[1] - Check the quality and concentration of the formalin solution.
2. Decomposition of the product.- Avoid prolonged heating. Monitor the reaction progress by TLC. - Once the reaction is complete, cool the mixture promptly to induce crystallization.[1]
3. Sub-optimal stoichiometry.- Ensure the correct molar ratio of isatin to formaldehyde is used. A slight excess of formaldehyde is common.[1]
Product is Contaminated with Unreacted Isatin 1. Insufficient reaction time or temperature.- Increase the reaction time or temperature slightly, while monitoring for product decomposition.
2. Inefficient purification.- Recrystallize the crude product from a suitable solvent system. Isatin has different solubility properties than its N-hydroxymethyl derivative.
Presence of a White, Insoluble Precipitate 1. Polymerization of formaldehyde.- Filter the reaction mixture while hot to remove paraformaldehyde before cooling to crystallize the product. - Use fresh, high-quality formalin to minimize pre-existing polymer.
Product Appears Oily or Fails to Crystallize 1. Presence of impurities.- Attempt to purify the crude product using column chromatography. - Try triturating the oil with a non-polar solvent to induce crystallization.
Product Decomposes upon Melting Point Determination 1. Inherent thermal instability of the product.- This is a known property of N-hydroxymethylisatin.[1] A melting point with decomposition is expected.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from a patented procedure.[1]

Materials:

  • Isatin (25 g, 0.17 mol)

  • 30% Formalin (30 ml, 0.3 mol)

  • Dioxane (10 ml)

  • Water (20 ml)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine isatin, 30% formalin, dioxane, and water.

  • Heat the mixture to 100 °C with stirring for 5 hours.

  • After the reaction is complete, cool the reaction mixture in an ice bath.

  • Crystals of N-hydroxymethylisatin will form upon cooling.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold water.

  • Dry the product in a desiccator.

Expected Yield: Approximately 28 g (93%).[1] Melting Point: 138 °C (with decomposition).[1]

Visualizations

experimental_workflow A Combine Reactants: Isatin, Formalin, Dioxane, Water B Heat at 100°C for 5 hours A->B C Cool Reaction Mixture B->C D Crystallization C->D E Filter and Collect Crystals D->E F Wash with Cold Water E->F G Dry Product F->G H Final Product: This compound G->H

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_byproducts start Identify Byproduct Issue unreacted_isatin Unreacted Isatin Detected start->unreacted_isatin polymer White Polymer Present start->polymer low_yield Low Product Yield start->low_yield sol_isatin1 Increase reaction time/temp unreacted_isatin->sol_isatin1 Cause: Incomplete Reaction sol_isatin2 Recrystallize product unreacted_isatin->sol_isatin2 Cause: Impure Product sol_polymer Filter reaction mixture while hot polymer->sol_polymer Cause: Formaldehyde Polymerization sol_yield1 Check reactant quality and stoichiometry low_yield->sol_yield1 Cause: Incomplete Reaction sol_yield2 Avoid prolonged heating low_yield->sol_yield2 Cause: Product Decomposition

Caption: Troubleshooting guide for common byproduct issues.

References

Improving the stability and storage of 1-(Hydroxymethyl)indole-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability and storage of 1-(Hydroxymethyl)indole-2,3-dione.

Troubleshooting Guide

Users may encounter issues related to the stability of this compound during their experiments. This guide provides solutions to common problems.

ProblemPotential CauseRecommended Solution
Inconsistent experimental results or loss of compound activity. Degradation of this compound due to improper storage or handling. The N-hydroxymethyl group is susceptible to hydrolysis.Store the compound in a cool, dry, and dark place. For solutions, prepare them fresh before use and use aprotic solvents if possible. Avoid alkaline conditions.
Appearance of a new, unexpected spot on TLC or peak in HPLC/LC-MS. The compound has degraded into isatin and formaldehyde.Confirm the identity of the degradation products by comparing with isatin standard via TLC or HPLC. Use the stability testing protocol below to assess degradation under your experimental conditions.
Color change of the solid compound or solution over time. Potential degradation or reaction with impurities.Discard the reagent if significant color change is observed. Ensure high-purity solvents and reagents are used.
Low yield in synthetic reactions where the compound is a starting material. The compound may have degraded before or during the reaction.Check the purity of the starting material before use. Ensure reaction conditions are not strongly basic, if possible.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark environment, such as a desiccator at 2-8°C. It should be protected from moisture and air to prevent hydrolysis.[1]

Q2: How stable is this compound in different solvents?

A2: The stability of this compound is solvent-dependent. It is most stable in anhydrous aprotic solvents (e.g., DMSO, DMF, acetonitrile). In protic solvents, especially water and alcohols, it is susceptible to hydrolysis. This degradation is accelerated under basic conditions.

Q3: What is the primary degradation pathway for this compound?

A3: The primary degradation pathway is the hydrolysis of the N-hydroxymethyl group, which results in the formation of isatin and formaldehyde. This reaction is catalyzed by bases.

Q4: I am seeing a second peak in my HPLC analysis of a sample that was dissolved in a basic buffer. What is it likely to be?

A4: The second peak is very likely to be isatin, the degradation product of this compound. The N-hydroxymethyl group is labile under basic conditions.[2][3] You can confirm this by running an isatin standard.

Q5: Can I heat solutions of this compound?

A5: Heating aqueous or protic solutions of this compound is not recommended as it can accelerate the rate of hydrolysis. If heating is necessary, it should be done for the shortest possible time and ideally in an anhydrous, aprotic solvent.

Experimental Protocols

Forced Degradation Study Protocol

This protocol is designed to assess the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at room temperature and 60°C.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature. Due to the high reactivity under basic conditions, time points should be taken frequently at the beginning of the experiment.[2]

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Incubate at room temperature and 60°C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature.

  • Thermal Degradation: Store the solid compound at 60°C.

  • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples.

  • Dilute the samples with the mobile phase to an appropriate concentration for analysis.

  • Analyze the samples by HPLC.

4. HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

5. Data Analysis:

  • Calculate the percentage of this compound remaining and the percentage of the major degradation product (isatin) formed at each time point.

  • Summarize the data in a table.

Quantitative Data Summary (Illustrative)

The following table presents hypothetical data from a forced degradation study to illustrate the expected stability profile.

Stress ConditionTime (hours)This compound Remaining (%)Isatin Formed (%)
0.1 M HCl, RT 24954
0.1 M HCl, 60°C 87028
0.1 M NaOH, RT 1594
Water, RT 24981
Water, 60°C 248514
3% H₂O₂, RT 24927
Solid, 60°C 7299<1
Solid, UV Light 24972

Visualizations

Degradation Pathway of this compound A This compound B Isatin A->B Hydrolysis (H₂O, OH⁻) C Formaldehyde A->C Hydrolysis (H₂O, OH⁻)

Caption: Proposed degradation pathway of this compound.

Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solution (1 mg/mL in ACN) B Apply Stress Conditions (Acid, Base, H₂O, H₂O₂, Heat, Light) A->B C Sample at Time Points B->C D Neutralize & Dilute C->D E HPLC Analysis D->E F Quantify Parent & Degradant E->F G Assess Stability Profile F->G

Caption: Workflow for assessing the stability of the compound.

Troubleshooting Logic for Inconsistent Results A Inconsistent Results? B Check Storage Conditions A->B C Solution Prepared Fresh? B->C Yes G Store Solid Properly (Cool, Dry, Dark) B->G No D Aqueous/Protic Solvent Used? C->D Yes H Prepare Fresh Solutions C->H No E pH of Solution Alkaline? D->E Yes I Use Aprotic Solvent if Possible D->I No F Analyze for Degradation Products E->F Yes J Buffer to Neutral or Acidic pH E->J No

Caption: Decision tree for troubleshooting experimental inconsistencies.

References

Technical Support Center: Method Refinement for 1-(Hydroxymethyl)indole-2,3-dione Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Hydroxymethyl)indole-2,3-dione. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you achieve consistent and reliable results in your biological assays.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Question: I am observing inconsistent IC50 values in my cytotoxicity assays. What are the potential causes and solutions?

Answer:

Inconsistent IC50 values are a common challenge in cell-based assays.[1][2] Several factors can contribute to this variability. Here’s a troubleshooting guide to help you identify and address the potential causes:

  • Compound Solubility and Stability:

    • Problem: this compound, like many small molecules, may have limited solubility in aqueous media, leading to precipitation and inaccurate concentrations. The stability of the compound in your cell culture media over the course of the experiment can also affect results.

    • Solution:

      • Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Solubility for similar indole-2,3-diones in DMSO is often high.

      • When diluting the stock in your final assay medium, ensure thorough mixing and visually inspect for any precipitation.

      • Consider the final DMSO concentration in your assay, keeping it below 0.1% to avoid solvent-induced cytotoxicity.

      • It is advisable to prepare fresh dilutions for each experiment.

  • Cell Culture Conditions:

    • Problem: Variations in cell density, passage number, and overall cell health can significantly impact the cellular response to the compound.[2]

    • Solution:

      • Use cells within a consistent and low passage number range for all experiments.

      • Ensure a uniform cell seeding density across all wells of your microplate.

      • Regularly check for and address any potential contamination in your cell cultures, such as from mycoplasma.[1]

  • Assay Protocol and Reagents:

    • Problem: Inconsistencies in incubation times, reagent concentrations, or instrument settings can lead to variable results.

    • Solution:

      • Strictly adhere to a standardized protocol for all steps of the assay.

      • Ensure all reagents are properly stored and within their expiration dates.

      • Calibrate and maintain your laboratory equipment, such as pipettes and plate readers, regularly.

Question: My compound does not seem to induce apoptosis as expected. What could be the reasons?

Answer:

If you are not observing the expected apoptotic effects, consider the following factors:

  • Concentration and Exposure Time:

    • Problem: The concentration of this compound may be too low, or the incubation time may be too short to induce a detectable apoptotic response.

    • Solution:

      • Perform a dose-response experiment with a wide range of concentrations.

      • Conduct a time-course experiment to determine the optimal incubation period for observing apoptosis.

  • Mechanism of Cell Death:

    • Problem: The compound may be inducing a different form of cell death, such as necrosis or autophagy, or it may be cytostatic rather than cytotoxic at the tested concentrations.

    • Solution:

      • Use multiple assays to assess different cell death mechanisms. For example, in addition to a caspase activation assay for apoptosis, you could use a lactate dehydrogenase (LDH) assay to measure necrosis.

  • Cell Line Specificity:

    • Problem: The response to a compound can be highly dependent on the specific cancer cell line being used, due to differences in their genetic makeup and signaling pathways.

    • Solution:

      • Test the compound on a panel of different cancer cell lines to identify those that are most sensitive.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving isatin derivatives for in vitro biological assays. It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO and then dilute it to the final desired concentrations in your cell culture medium. Always ensure the final DMSO concentration in your assay is non-toxic to your cells (typically ≤ 0.1%).

Q2: How should I store the this compound stock solution?

A2: For optimal stability, it is recommended to store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the solution from light.

Q3: Can I use serum in my cell culture medium when testing this compound?

A3: Yes, but be aware that components in serum can sometimes interact with test compounds, potentially affecting their bioavailability and activity. For consistency, use the same batch and concentration of serum across all experiments. If you suspect interference, you may consider adapting your cells to a serum-free medium if possible.

Q4: What positive controls should I use in my assays?

A4: The choice of positive control will depend on the specific assay.

  • For cytotoxicity assays (e.g., MTT): A well-characterized cytotoxic drug like Doxorubicin or Staurosporine can be used.

  • For apoptosis assays (e.g., Caspase-3 activation): Staurosporine is a potent inducer of apoptosis and is a suitable positive control.

Data Presentation

CompoundCell LineAssayIC50 (µM)Reference
IsatinU937 (human histiocytic lymphoma)MTT> 100[3]
5,7-Dibromo-N-(p-methylbenzyl)isatinU937 (human histiocytic lymphoma)MTT0.49[1]
5,7-Dibromo-N-(p-methylbenzyl)isatinJurkat (human T-cell leukemia)MTT0.49[1]
Isatin-hydrazone derivative 4j MCF7 (human breast adenocarcinoma)MTT1.51[4]
Isatin-hydrazone derivative 4k MCF7 (human breast adenocarcinoma)MTT3.56[4]
Isatin-pyrrole derivative 6 HepG2 (human liver cancer)MTT0.47[5]

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability based on the mitochondrial reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from a DMSO stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Caspase-3 Colorimetric Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, through the cleavage of a colorimetric substrate.

Materials:

  • This compound

  • Cancer cell line of interest

  • Cell lysis buffer

  • Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA)

  • Reaction buffer

  • Microcentrifuge

  • 96-well plate

  • Microplate reader

Procedure:

  • Induction of Apoptosis:

    • Seed cells in appropriate culture plates or flasks and treat with this compound at the desired concentrations for the determined time. Include a positive control (e.g., staurosporine) and an untreated negative control.

  • Cell Lysis:

    • Harvest the cells and centrifuge to obtain a cell pellet.

    • Resuspend the cell pellet in ice-cold cell lysis buffer.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 1-2 minutes at 4°C.

    • Collect the supernatant, which contains the cytosolic protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay).

  • Caspase-3 Activity Assay:

    • In a 96-well plate, add an equal amount of protein from each lysate (e.g., 50-100 µg) to each well.

    • Add reaction buffer to each well.

    • Add the caspase-3 substrate (Ac-DEVD-pNA) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates the level of caspase-3 activity.

Visualizations

Experimental Workflow and Logical Relationships

Caption: Workflow for cytotoxicity and apoptosis assays with troubleshooting logic.

Potential Signaling Pathway of Isatin Derivatives

Signaling_Pathway cluster_pathway Potential Mechanism of Action of Isatin Derivatives Compound This compound (Isatin Derivative) PI3K PI3K Compound->PI3K Inhibition Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Caspase9 Caspase-9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential signaling pathway for isatin derivatives leading to apoptosis.

References

Overcoming challenges in the purification of 1-(Hydroxymethyl)indole-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-(Hydroxymethyl)indole-2,3-dione (also known as N-hydroxymethylisatin).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

The most common impurities are typically unreacted starting materials, including isatin and residual formaldehyde from the formalin solution. Byproducts from the self-polymerization of formaldehyde (paraformaldehyde) may also be present.

Q2: My purified this compound appears to be degrading. What could be the cause?

This compound is known to be thermally sensitive and can decompose at elevated temperatures. The reported melting point is 138°C with decomposition[1]. Additionally, the compound may be sensitive to acidic conditions, which can lead to degradation during purification on standard silica gel.

Q3: What are the recommended storage conditions for this compound?

To minimize degradation, it is recommended to store the purified compound in a cool, dark, and dry place. Storage under an inert atmosphere (e.g., argon or nitrogen) may also be beneficial to prevent oxidative degradation.

Q4: Can I use standard silica gel for column chromatography of this compound?

While silica gel can be used, there is a risk of degradation for acid-sensitive compounds. If you observe significant streaking, low recovery, or the appearance of new, more polar spots on your TLC plate, this may be an indication of on-column decomposition. In such cases, using a neutral stationary phase like deactivated silica gel or alumina is advisable.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Problem 1: Low Yield After Recrystallization
Possible Cause Troubleshooting Step
Compound is too soluble in the chosen solvent. Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent screen with small amounts of the crude product is recommended.
Too much solvent was used. Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding the solvent in small portions can help avoid using an excess.
Crystals are not forming upon cooling. Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, add a small seed crystal of the pure product. As a last resort, a small amount of a non-solvent (a solvent in which the compound is insoluble) can be added dropwise to the cooled solution until turbidity is observed, then allow it to stand.
Premature crystallization during hot filtration. Preheat the filtration funnel and the receiving flask to prevent the solution from cooling and crystallizing prematurely.
Problem 2: Product is a Brownish or Discolored Powder
Possible Cause Troubleshooting Step
Presence of colored impurities. Perform a recrystallization. If the color persists, consider treating the hot solution with a small amount of activated carbon before filtering.
Degradation of the product. Avoid prolonged heating during purification steps. Ensure that the temperature of the heating bath does not significantly exceed the boiling point of the solvent during recrystallization.
Problem 3: Co-elution of Impurities During Column Chromatography
Possible Cause Troubleshooting Step
Inappropriate solvent system. Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.3 for the desired product. A gradient elution (gradually increasing the polarity of the eluent) may provide better separation than an isocratic (constant polarity) elution.
Column overloading. Use an appropriate amount of crude material for the size of your column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to stationary phase by weight.
Poorly packed column. Ensure the column is packed uniformly without any air bubbles or channels to allow for even separation.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Technique Advantages Disadvantages Key Considerations
Recrystallization Simple, cost-effective, can yield high-purity crystalline product.Potential for low recovery if the compound is highly soluble; not effective for impurities with similar solubility.Requires careful solvent selection; avoid excessive heating to prevent decomposition.
Silica Gel Column Chromatography Widely available, effective for separating compounds with different polarities.Can be time-consuming and requires large volumes of solvent; potential for product degradation on acidic silica.Monitor for degradation on TLC; consider using deactivated silica gel.
Alumina Column Chromatography Suitable for acid-sensitive compounds.Can be more expensive than silica gel; may have different selectivity.Use neutral or basic alumina to avoid degradation of the target compound.
High-Speed Counter-Current Chromatography (HSCCC) No solid support matrix, leading to complete sample recovery and no irreversible adsorption; faster than traditional column chromatography.[2][3]Requires specialized equipment.A biphasic solvent system is required.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented procedure.[1]

  • To a mixture of dioxane (10 mL) and water (20 mL), add isatin (25 g, 0.17 mol).

  • To this suspension, add 30% formalin (30 mL, 0.3 mol).

  • Heat the reaction mixture at 100°C for 5 hours.

  • Cool the reaction mixture in an ice bath.

  • Filter the formed crystals and wash with cold water.

  • Dry the crystals under vacuum to obtain N-hydroxymethylisatin.

Protocol 2: Purification by Recrystallization
  • Place the crude this compound in a flask.

  • Add a minimal amount of a suitable solvent (e.g., a mixture of ethanol and water, or ethyl acetate and hexanes) and heat the mixture gently until the solid dissolves completely.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of the chosen stationary phase (e.g., neutral alumina) in the initial, least polar eluent.

  • Column Packing: Pour the slurry into a glass column and allow the stationary phase to settle, ensuring a flat, even bed. Add a thin layer of sand on top to protect the surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully apply it to the top of the column. Alternatively, the crude product can be adsorbed onto a small amount of the stationary phase and then added to the column.

  • Elution: Begin eluting with the solvent system determined by TLC analysis. Collect fractions and monitor the elution of the product by TLC.

  • Fraction Pooling and Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator at a low temperature to avoid decomposition.

Visualizations

Diagram 1: General Workflow for Purification of this compound

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis s1 Isatin + Formalin s2 Reaction at 100°C s1->s2 s3 Crude Product s2->s3 p1 Recrystallization s3->p1 p2 Column Chromatography s3->p2 a1 TLC/HPLC p1->a1 p2->a1 a2 NMR/MS a1->a2 a3 Pure Product a2->a3

Caption: A flowchart illustrating the synthesis and subsequent purification and analysis steps for this compound.

Diagram 2: Troubleshooting Logic for Low Purity After Purification

G cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Low Purity Detected r1 Impurity has similar solubility? start->r1 c1 Streaking/new spots on TLC? start->c1 r2 Consider column chromatography r1->r2 c2 Possible decomposition on silica c1->c2 c3 Switch to neutral alumina c2->c3

Caption: A decision-making diagram for troubleshooting low purity outcomes from different purification methods.

References

Technical Support Center: Enhancing the Bioavailability of 1-(Hydroxymethyl)indole-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of 1-(Hydroxymethyl)indole-2,3-dione.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments aimed at improving the bioavailability of this compound.

Issue 1: Poor Aqueous Solubility of this compound

Question: My formulation of this compound shows low solubility in aqueous media, leading to poor dissolution and variable results in vitro. How can I improve its solubility?

Answer:

Poor aqueous solubility is a common challenge for isatin derivatives. Several formulation strategies can be employed to enhance the solubility of this compound. The choice of method will depend on the specific experimental requirements and desired dosage form.

Recommended Solutions:

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can significantly improve its dissolution rate. Polymers such as polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC) are commonly used.

  • Nanoemulsions: Formulating this compound into an oil-in-water nanoemulsion can enhance its solubility and facilitate its absorption. The small droplet size provides a large surface area for dissolution.

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble molecules, increasing their aqueous solubility.

Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

  • Dissolve the Compound and Polymer: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30) in a common volatile solvent, such as a mixture of dichloromethane and methanol.

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will result in a thin film of the solid dispersion on the flask's inner surface.

  • Drying: Further dry the film under vacuum to remove any residual solvent.

  • Pulverization: Scrape the dried film and pulverize it to obtain a fine powder.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous or crystalline).

Issue 2: Low and Variable Oral Bioavailability in Animal Studies

Question: I have administered a formulation of this compound orally to rodents, but the plasma concentrations are low and highly variable between subjects. What could be the cause, and how can I improve the in vivo performance?

Answer:

Potential Causes and Solutions:

Potential Cause Recommended Solution
Poor Dissolution in GI Fluids Enhance solubility and dissolution rate using formulation strategies like solid dispersions or nanoemulsions.
First-Pass Metabolism The hydroxymethyl group may be susceptible to metabolism in the liver. Co-administration with a metabolic inhibitor (use with caution and appropriate ethical approval) or structural modification of the compound could be considered in advanced stages of drug development.
P-glycoprotein (P-gp) Efflux If the compound is a substrate for efflux transporters like P-gp, its absorption will be limited. The use of P-gp inhibitors in the formulation (e.g., certain surfactants used in nanoemulsions) may improve absorption.
Formulation Instability Ensure the physical and chemical stability of the formulation under storage and physiological conditions.

Experimental Workflow for Improving In Vivo Bioavailability

G cluster_0 Problem Identification cluster_1 Formulation Development cluster_2 In Vitro Characterization cluster_3 In Vivo Evaluation cluster_4 Outcome Low Bioavailability Low Bioavailability Solid Dispersion Solid Dispersion Low Bioavailability->Solid Dispersion Nanoemulsion Nanoemulsion Low Bioavailability->Nanoemulsion Other Techniques Other Techniques Low Bioavailability->Other Techniques Dissolution Testing Dissolution Testing Solid Dispersion->Dissolution Testing Nanoemulsion->Dissolution Testing Other Techniques->Dissolution Testing Physical Characterization Physical Characterization Dissolution Testing->Physical Characterization Pharmacokinetic Study Pharmacokinetic Study Physical Characterization->Pharmacokinetic Study Enhanced Bioavailability Enhanced Bioavailability Pharmacokinetic Study->Enhanced Bioavailability

Workflow for enhancing in vivo bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is a reasonable starting point for a solid dispersion formulation of this compound?

A1: A good starting point is to use a 1:2 or 1:4 ratio (by weight) of this compound to a hydrophilic polymer like PVP K30 or HPMC. The solvent evaporation method is a reliable technique for initial screening.

Q2: Are there any known metabolic pathways for this compound?

A2: While specific metabolic pathways for this compound are not well-documented, studies on related 1-hydroxylated indoles suggest that the hydroxymethyl group may be removed in vivo. The parent compound, isatin, is known to be metabolized in the liver.[2][3]

Q3: What are the key parameters to measure in a pharmacokinetic study to assess bioavailability?

A3: The key pharmacokinetic parameters include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • t1/2 (Half-life): The time it takes for the plasma concentration to reduce by half.

  • F (%): Absolute bioavailability, calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

Q4: What signaling pathways are potentially modulated by isatin derivatives like this compound?

A4: Isatin derivatives have been shown to affect several important signaling pathways involved in cell proliferation, survival, and angiogenesis. These include the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway .[4][5][6]

PI3K/Akt/mTOR Signaling Pathway

G cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation CellResponse Cell Growth, Proliferation, Survival mTOR->CellResponse

Simplified PI3K/Akt/mTOR signaling pathway.

MAPK/ERK Signaling Pathway

G cluster_0 Cell Membrane Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Simplified MAPK/ERK signaling pathway.

Quantitative Data

While specific data for this compound is limited, the following table presents pharmacokinetic parameters for its parent compound, isatin, following oral administration in beagles, which can serve as a reference.[1]

ParameterValueUnit
Dose 15mg/kg
Cmax 1.85 ± 0.53µg/mL
Tmax 0.5 ± 0.2h
AUC(0-t) 3.48 ± 0.97µg·h/mL
t1/2 1.23 ± 0.41h
Oral Bioavailability (F%) 41.77%

Data are presented as mean ± standard deviation.

References

Technical Support Center: Synthesis of 1-(Hydroxymethyl)indole-2,3-dione for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the scaled-up synthesis of 1-(Hydroxymethyl)indole-2,3-dione, a promising scaffold for preclinical drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely used and scalable method is the reaction of isatin (1H-indole-2,3-dione) with formaldehyde.[1] This reaction is typically carried out in a suitable solvent system under controlled temperature conditions.

Q2: What are the primary reagents and solvents used in this synthesis?

A2: The key reagents are isatin and a source of formaldehyde, commonly a 30-40% aqueous solution (formalin). The reaction can be performed in a mixture of dioxane and water.[1]

Q3: What are the critical parameters to control during the synthesis?

A3: Temperature and reaction time are crucial for optimal yield and purity. Heating the reaction mixture, for instance at 100°C for several hours, is a common practice.[1] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is also recommended.

Q4: What is the expected yield and purity of the final product?

A4: Under optimized conditions, a high yield of over 90% can be achieved.[1] The purity of the crude product can be further enhanced through recrystallization.

Q5: What are the common methods for purifying this compound?

A5: Recrystallization is a standard and effective method for purifying the product. The choice of solvent is critical and often involves screening various solvents to find one in which the compound is soluble at high temperatures and poorly soluble at low temperatures. Common recrystallization solvents for indole derivatives include ethanol, and mixtures like n-hexane/acetone or n-hexane/ethyl acetate.[2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction: Reaction time may be too short, or the temperature may be too low.- Monitor the reaction progress using TLC until the starting material (isatin) is consumed. - Ensure the reaction temperature is maintained at the optimal level (e.g., 100°C).[1] - Check the quality and concentration of the formalin solution.
Side reactions: Formation of byproducts due to impurities in reagents or non-optimal reaction conditions. Isatin can undergo various side reactions such as oxidation or dimerization under certain conditions.[3] Formaldehyde can also participate in side reactions.- Use high-purity isatin and formalin. - Optimize the molar ratio of reactants. An excess of formaldehyde may lead to the formation of undesired byproducts.
Product loss during workup: The product may be partially soluble in the wash solvents or remain in the mother liquor after filtration.- Cool the reaction mixture thoroughly to ensure maximum precipitation of the product before filtration. - Minimize the volume of cold solvent used for washing the crystals.
Product is impure (discolored, oily, or contains starting material) Incomplete reaction: As mentioned above, unreacted isatin will contaminate the product.- Extend the reaction time or increase the temperature slightly, while monitoring for byproduct formation.
Presence of byproducts: Undesired side products may have formed during the reaction.- Optimize reaction conditions (temperature, time, stoichiometry) to minimize byproduct formation. - Employ a more rigorous purification method, such as column chromatography over silica gel, if recrystallization is insufficient.[4]
Ineffective purification: The chosen recrystallization solvent may not be optimal.- Screen a variety of solvents or solvent mixtures to find the best one for recrystallization. The ideal solvent should dissolve the compound well when hot but poorly when cold, while impurities should remain soluble at all temperatures or be insoluble.[2][5]
Difficulty in scaling up the reaction Heat and mass transfer limitations: In larger reactors, inefficient stirring and uneven heating can lead to localized temperature gradients and poor mixing of reactants, affecting yield and purity.- Use a reactor with appropriate geometry and an efficient overhead stirrer to ensure homogenous mixing. - Employ a jacketed reactor with a temperature control unit for precise and uniform heating.
Precipitation issues: The product may precipitate prematurely or in a form that is difficult to handle (e.g., very fine powder, gummy solid).- Control the cooling rate during crystallization. Slow cooling generally leads to larger, purer crystals.[5] - Consider adding an anti-solvent slowly to a solution of the product to induce crystallization.

Data Presentation

Table 1: Synthesis of this compound - A Representative Protocol

ParameterValueReference
Starting Material Isatin[1]
Reagent 30% Formalin[1]
Solvent Dioxane/Water[1]
Molar Ratio (Isatin:Formalin) 1 : 1.76[1]
Reaction Temperature 100°C[1]
Reaction Time 5 hours[1]
Yield 93%[1]
Melting Point 138°C (decomposed)[1]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented procedure and is suitable for laboratory-scale synthesis.[1]

Materials:

  • Isatin (25 g, 0.17 mol)

  • 30% Formalin solution (30 ml, 0.3 mol)

  • Dioxane (10 ml)

  • Water (20 ml)

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • To a mixture of dioxane (10 ml) and water (20 ml) in a round-bottom flask, add isatin (25 g, 0.17 mol) and 30% formalin (30 ml, 0.3 mol).

  • Heat the mixture at 100°C with stirring for 5 hours.

  • After the reaction is complete, cool the reaction mixture to room temperature and then in an ice bath to facilitate crystallization.

  • Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold water.

  • Dry the crystals under vacuum to obtain N-hydroxymethylisatin (this compound).

Mandatory Visualizations

Signaling Pathways of Isatin Derivatives in Cancer

Isatin and its derivatives have been shown to target several key signaling pathways implicated in cancer progression. These compounds can act as inhibitors of various kinases, including Death-Associated Protein Kinase 1 (DAPK1), Dual-specificity tyrosine-regulated kinase 1A (DYRK1A), and Pim-1 kinase (PIM1).[3][6][7][8][9][10][11][12][13][14][15] Inhibition of these kinases can disrupt downstream signaling cascades that promote cell proliferation, survival, and angiogenesis, while inducing apoptosis.

Isatin_Signaling_Pathway Isatin This compound (Isatin Derivative) DAPK1 DAPK1 Isatin->DAPK1 Inhibition DYRK1A DYRK1A Isatin->DYRK1A Inhibition PIM1 PIM1 Isatin->PIM1 Inhibition Apoptosis Apoptosis DAPK1->Apoptosis Promotes CellCycleArrest Cell Cycle Arrest DYRK1A->CellCycleArrest Induces Angiogenesis Angiogenesis PIM1->Angiogenesis Promotes CellProliferation Cell Proliferation PIM1->CellProliferation Promotes

Caption: Signaling pathways modulated by isatin derivatives in cancer.

Experimental Workflow for Preclinical Studies

The preclinical development of a novel anticancer agent like this compound involves a systematic progression from in vitro characterization to in vivo efficacy and safety studies before consideration for clinical trials.

Preclinical_Workflow Synthesis Synthesis & Scale-up of This compound Purification Purification & Characterization (e.g., Recrystallization, NMR, MS) Synthesis->Purification InVitro In Vitro Studies Purification->InVitro Cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) InVitro->Cytotoxicity Mechanism Mechanism of Action (e.g., Kinase inhibition, Apoptosis assays) InVitro->Mechanism InVivo In Vivo Studies Mechanism->InVivo Xenograft Tumor Xenograft Models (e.g., in mice) InVivo->Xenograft Toxicity Toxicology Studies (e.g., dose-range finding) InVivo->Toxicity IND Investigational New Drug (IND) Application Toxicity->IND

Caption: Preclinical development workflow for an anticancer agent.

References

Mitigating off-target effects of 1-(Hydroxymethyl)indole-2,3-dione in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 1-(Hydroxymethyl)indole-2,3-dione in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected biological activity?

A1: this compound is a derivative of Isatin (1H-indole-2,3-dione). Isatin and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The N-alkylation of isatin, such as the addition of a hydroxymethyl group at the N1 position, has been shown in similar compounds to enhance cytotoxic activity. The primary expected on-target effect, based on studies of N-alkyl isatins, is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Q2: What are the potential off-target effects of this compound?

A2: While the specific off-target profile of this compound is not extensively documented, the broader class of isatin derivatives is known to interact with multiple cellular targets. Potential off-target effects could include:

  • Kinase Inhibition: Isatin scaffolds are found in several multi-kinase inhibitors. Off-target kinase inhibition could affect various signaling pathways.

  • Monoamine Oxidase (MAO) Inhibition: Isatin is a known inhibitor of MAO-B.

  • Induction of Oxidative Stress: Some isatin derivatives have been shown to generate reactive oxygen species (ROS).

  • Modulation of Apoptosis-Regulating Proteins: Isatin can affect the expression of proteins involved in apoptosis, such as the Bcl-2 family and caspases.

Q3: How should I prepare and store this compound for cell culture experiments?

A3: For cell culture applications, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is recommended to prepare high-concentration stock solutions (e.g., 10-50 mM) to minimize the final concentration of DMSO in the cell culture medium (typically below 0.5%). Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

Q4: What is a typical working concentration for this compound in cellular assays?

A4: The optimal working concentration of this compound will vary depending on the cell line and the specific assay being performed. Based on studies of similar N-alkyl isatins, a starting concentration range of 0.1 µM to 50 µM is recommended for initial cytotoxicity screening. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cellular model.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability in experimental results. 1. Compound instability in culture medium. 2. Inconsistent cell seeding density. 3. Precipitation of the compound at the working concentration.1. Prepare fresh dilutions from the stock solution for each experiment. Minimize the time the compound is in the incubator. 2. Ensure accurate and consistent cell counting and seeding. 3. Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation occurs, try lowering the final concentration or using a different solvent system for the initial stock (if compatible with cell health).
Observed cytotoxicity is much lower than expected. 1. The cell line is resistant to tubulin polymerization inhibitors. 2. The compound has degraded. 3. Incorrect concentration calculation.1. Consider using a cell line known to be sensitive to microtubule-destabilizing agents as a positive control. 2. Use a fresh aliquot of the stock solution or prepare a new stock. 3. Double-check all calculations for dilutions.
Unexpected cell morphology changes not consistent with mitotic arrest. 1. Off-target effects are dominating at the concentration used. 2. Induction of a different cell death pathway (e.g., necrosis).1. Perform a dose-response curve and select a concentration closer to the IC50 for mechanism-of-action studies. 2. Use assays to distinguish between apoptosis and necrosis (e.g., Annexin V/Propidium Iodide staining).
No effect on tubulin polymerization observed. 1. The concentration of the compound is too low. 2. The assay is not sensitive enough. 3. The primary mechanism of action in your cell line is not tubulin-related.1. Increase the concentration of the compound. 2. Ensure the tubulin polymerization assay is properly validated with known inhibitors (e.g., colchicine) and promoters (e.g., paclitaxel). 3. Investigate other potential targets, such as key kinases involved in cell proliferation and survival in your model system.

Data on Related N-Alkyl Isatin Derivatives

The following table summarizes the cytotoxic activity of various N-alkyl isatins in different cancer cell lines, demonstrating the impact of N1-substitution on potency.

CompoundCell LineIC50 (µM)Reference
5,7-Dibromo-N-(p-methylbenzyl)isatinU937 (lymphoma)0.49
5,7-Dibromo-N-(p-methylbenzyl)isatinJurkat (leukemia)0.49
N-alkyl isatin derivativeMCF-7 (breast cancer)23-66

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a known synthesis route.

Materials:

  • Isatin

  • 30% Formalin

  • Dioxane

  • Water

Procedure:

  • To a mixture of dioxane (10 ml) and water (20 ml), add Isatin (25 g, 0.17 mol) and 30% formalin (30 ml, 0.3 mol).

  • Heat the mixture at 100°C for 5 hours.

  • Cool the reaction mixture.

  • Filter the formed crystals.

Cell Viability (MTT) Assay

Materials:

  • Cells of interest

  • 96-well plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).

  • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Tubulin Polymerization Assay

Materials:

  • Tubulin polymerization assay kit (commercially available)

  • This compound

  • Positive control (e.g., Paclitaxel)

  • Negative control (e.g., Colchicine)

  • Microplate reader capable of reading fluorescence at 360 nm excitation and 450 nm emission.

Procedure:

  • Follow the manufacturer's instructions for the tubulin polymerization assay kit.

  • Typically, tubulin is incubated with GTP and the test compound in a polymerization buffer.

  • The polymerization of tubulin is monitored over time by measuring the increase in fluorescence.

  • Compare the polymerization curve of the compound-treated sample with the positive and negative controls to determine if it inhibits or promotes tubulin polymerization.

Visualizations

Signaling Pathways and Experimental Workflows

Mitigating_Off_Target_Effects cluster_experiment Experimental Workflow cluster_pathways Potential Cellular Effects start Start with 1-(Hydroxymethyl)indole- 2,3-dione dose_response Dose-Response (MTT Assay) start->dose_response ic50 Determine IC50 dose_response->ic50 mechanism Mechanism of Action Studies (at IC50) ic50->mechanism off_target_assessment Off-Target Assessment ic50->off_target_assessment compound 1-(Hydroxymethyl)indole- 2,3-dione tubulin Tubulin Polymerization Inhibition compound->tubulin On-Target kinases Off-Target Kinases (e.g., VEGFR, EGFR) compound->kinases Off-Target mitotic_arrest Mitotic Arrest (G2/M) tubulin->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis altered_signaling Altered Cell Signaling kinases->altered_signaling

Caption: Workflow for investigating this compound.

Caption: A logical approach to troubleshooting experimental issues.

Validation & Comparative

Comparative study of 1-(Hydroxymethyl)indole-2,3-dione and other isatin derivatives as enzyme inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the isatin scaffold represents a privileged structure in the design of potent enzyme inhibitors. This guide provides a comparative analysis of 1-(Hydroxymethyl)indole-2,3-dione and other isatin derivatives, summarizing their inhibitory activities against various key enzymes implicated in a range of diseases. While extensive data exists for a multitude of isatin analogues, specific comparative enzyme inhibition data for this compound remains an area ripe for further investigation.

Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This versatility stems from the isatin core's ability to be readily functionalized at various positions, allowing for the fine-tuning of its interaction with diverse biological targets. A key mechanism underlying these therapeutic effects is the inhibition of specific enzymes.

This comparative guide delves into the enzyme inhibitory profiles of isatin derivatives, with a particular focus on N-substituted analogues. While direct quantitative inhibitory data for this compound against specific enzymes is not extensively available in the current literature, this document will provide a comprehensive overview of the inhibitory activities of other N-substituted and core-modified isatin derivatives against several major classes of enzymes. This allows for an indirect comparative assessment and highlights the potential of the N-hydroxymethyl moiety as a substitution for future drug design.

Comparative Inhibitory Activities of Isatin Derivatives

The inhibitory potency of isatin derivatives is highly dependent on the nature and position of substituents on the isatin core. The following tables summarize the reported inhibitory activities (IC50 values) of various isatin derivatives against key enzyme families.

Table 1: Isatin Derivatives as Kinase Inhibitors

Compound/DerivativeTarget Kinase(s)IC50 (µM)Reference
Tricyclic Isatin Oxime (5d)DYRK1A, DYRK1B, PIM1, Haspin, HIPK1-3, IRAK1, NEK10, DAPK1-3Nanomolar to submicromolar binding affinity[5][6][7]
Isatin-based Imidazole CompoundCyclooxygenase-2 (COX-2), Phosphoinositide-3 kinase (PI3K)~0.75 µM (for 40% cell death)[8]
Sunitinib (Isatin-based drug)VEGFR, PDGFR, KIT, FLT3, RET, CSF-1RNanomolar range[9]
N-substituted Isatin DerivativesCyclin-Dependent Kinase 2 (CDK2)Varies with substitution[5]

Table 2: Isatin Derivatives as Cholinesterase Inhibitors

Compound/DerivativeTarget EnzymeIC50 (µM)Reference
N-alkyl Isatin (4i)Butyrylcholinesterase (BChE)3.77[8]
N-alkyl Indole (5g)Acetylcholinesterase (AChE)35.0[8]
Galantamine (Reference Drug)Acetylcholinesterase (AChE)-[10]

Table 3: Isatin Derivatives as Carbonic Anhydrase Inhibitors

Compound/DerivativeTarget Isoform(s)Ki (nM)Reference
1-benzyl-5-(trifluoromethoxy)-substituted thiosemicarbazone (11c)hCA II0.32[11][12]
1-ethyl-5-chloro-substituted thiosemicarbazone (10e)hCA II0.35[11]
Isatin SulfonamideshCA IX and XIIVaries with substitution

Table 4: Isatin Derivatives as Protease Inhibitors

Compound/DerivativeTarget ProteaseIC50 (µM)Reference
N-substituted Isatin (4o)SARS-CoV 3CLpro0.95[13][14]
N-substituted Isatin (4k)SARS-CoV 3CLpro0.98[13]
5-nitroisatinCaspase-3, Caspase-70.50, 0.29 (Ki)[15]

Signaling Pathways and Experimental Workflows

The inhibitory action of isatin derivatives on key enzymes leads to the modulation of critical cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective inhibitors.

Caption: Signaling pathways modulated by isatin derivatives.

The evaluation of enzyme inhibitory activity is a cornerstone of drug discovery. The following diagram illustrates a general workflow for screening and characterizing enzyme inhibitors.

Experimental_Workflow cluster_workflow Enzyme Inhibitor Screening Workflow Start Compound Library (Isatin Derivatives) Primary_Screening Primary Screening (High-Throughput Assay) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Mechanism_Study Mechanism of Action Studies (e.g., Kinetics, Binding Assays) Dose_Response->Mechanism_Study Lead_Optimization Lead Optimization (SAR Studies) Mechanism_Study->Lead_Optimization In_Vivo In Vivo Efficacy & Toxicity Lead_Optimization->In_Vivo

Caption: General experimental workflow for enzyme inhibitor discovery.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the comparative evaluation of enzyme inhibitors. Below are representative methodologies for key enzyme inhibition assays.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.[16][17]

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (isatin derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution (at various concentrations), and 10 µL of AChE solution (1 U/mL) to each well.

  • Incubate the plate at 25°C for 10 minutes.

  • Add 10 µL of 10 mM DTNB to each well.

  • Initiate the reaction by adding 10 µL of 14 mM ATCI.

  • Shake the plate for 1 minute.

  • Stop the reaction by adding 20 µL of 5% SDS.

  • Measure the absorbance at 412 nm using a microplate reader after a 10-minute incubation.

  • A control reaction without the inhibitor should be run in parallel.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Carbonic Anhydrase (CA) Inhibition Assay

The activity of carbonic anhydrase is typically measured using a stopped-flow instrument to monitor the CO2 hydration reaction.

Materials:

  • Purified human carbonic anhydrase (hCA) isoforms

  • CO2-saturated water

  • HEPES buffer (pH 7.4)

  • Phenol red as a pH indicator

  • Test compounds

  • Stopped-flow spectrophotometer

Procedure:

  • The assay is performed using a stopped-flow instrument to measure the CA-catalyzed CO2 hydration.

  • The reaction buffer consists of 20 mM HEPES (pH 7.4) containing 0.2 mM phenol red and 20 mM NaBF4 (to maintain constant ionic strength).

  • The enzyme and inhibitor solutions are pre-incubated.

  • The reaction is initiated by rapidly mixing the enzyme/inhibitor solution with CO2-saturated water (with CO2 concentrations ranging from 1.7 to 17 mM).

  • The initial rates of the CA-catalyzed CO2 hydration are monitored by the change in absorbance of phenol red at 557 nm for a period of 10–100 seconds.

  • Inhibition constants (Ki) are determined by fitting the data to the appropriate inhibition models.

Kinase Inhibition Assay

Kinase activity can be measured using various formats, including radiometric, fluorescence-based, or luminescence-based assays. The ADP-Glo™ Kinase Assay is a common luminescence-based method.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compounds

  • White opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Set up the kinase reaction by adding the kinase, substrate, ATP, and test compound to the wells of a white plate.

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Add Kinase Detection Reagent to convert the generated ADP to ATP and to generate a luminescent signal via a luciferase/luciferin reaction. Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate-reading luminometer.

  • The amount of light generated is proportional to the amount of ADP produced, which reflects the kinase activity.

  • Inhibition is calculated relative to a control reaction without the inhibitor.

Protease Inhibition Assay

Protease activity can be determined using a variety of substrates, including colorimetric or fluorogenic peptides.[1]

Materials:

  • Protease of interest

  • Specific protease substrate (e.g., a p-nitroanilide or AMC-conjugated peptide)

  • Assay buffer

  • Test compounds

  • Microplate reader (for colorimetric or fluorescence detection)

Procedure:

  • Pre-incubate the protease with the test compound at various concentrations in the assay buffer.

  • Initiate the reaction by adding the substrate.

  • Monitor the release of the chromophore (e.g., p-nitroaniline at 405 nm) or fluorophore (e.g., AMC at Ex/Em ~360/460 nm) over time using a microplate reader.

  • The initial reaction velocity is determined from the linear portion of the progress curve.

  • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control reaction.

  • IC50 values are determined from the dose-response curves.

Conclusion and Future Directions

Isatin and its derivatives represent a highly versatile and promising class of enzyme inhibitors with therapeutic potential across a wide range of diseases. The extensive research into their structure-activity relationships has provided valuable insights for the design of potent and selective inhibitors targeting kinases, cholinesterases, carbonic anhydrases, and proteases.

While this guide provides a comparative overview of the field, a notable gap exists in the literature regarding the specific enzyme inhibitory profile of this compound. Although its synthesis and some biological activities have been reported, detailed quantitative data on its interaction with specific enzyme targets are lacking. Future research should focus on a systematic evaluation of this compound and its analogues against a panel of clinically relevant enzymes. Such studies, employing the standardized protocols outlined in this guide, would provide the necessary data to fully assess its therapeutic potential and to establish a clear structure-activity relationship for the N-hydroxymethyl substitution. This would not only clarify the role of this specific derivative but also contribute to the broader understanding of isatin-based drug design.

References

A Comparative Cytotoxicity Analysis: 1-(Hydroxymethyl)indole-2,3-dione versus Cisplatin in A2780 Ovarian Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of the isatin derivative, 1-(Hydroxymethyl)indole-2,3-dione, and the established chemotherapeutic agent, cisplatin, on the A2780 human ovarian cancer cell line. Due to the limited availability of direct experimental data for this compound in A2780 cells, this comparison incorporates data from the parent compound, isatin (1H-indole-2,3-dione), and other relevant isatin derivatives to provide a comprehensive analysis. Isatin and its derivatives are a class of compounds that have garnered significant interest for their wide range of biological activities, including potent anticancer properties.[1][2] Cisplatin, a cornerstone of ovarian cancer chemotherapy, serves as the benchmark for this comparison.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for various isatin derivatives and cisplatin in the A2780 cell line, highlighting the potential of the isatin scaffold in cancer therapy.

CompoundCell LineIncubation TimeIC50 (µM)Reference
Isatin-hydrazone derivative (4j)A2780Not Specified26 ± 2.24[3][4]
Isatin analogue (53)A2780Not Specified1.0[5]
CisplatinA278024 hours6.84 ± 0.66[6][7]
CisplatinA278048 hours3.7[8]
CisplatinA278072 hours0.75 µg/mL (~2.5 µM)[9]
Mechanisms of Cytotoxicity: A Comparative Overview

Both isatin derivatives and cisplatin induce cancer cell death primarily through the induction of apoptosis, albeit via distinct signaling cascades.

Isatin Derivatives: The anticancer activity of isatin and its derivatives is often linked to the induction of apoptosis through the intrinsic, or mitochondrial, pathway.[1][6][10] This process involves the regulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic Bcl-2 and an increase in the pro-apoptotic Bax.[1][6] This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, triggering the release of cytochrome c into the cytoplasm.[1][6] Cytosolic cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-3, which are the executioners of apoptosis, leading to DNA fragmentation and cell death.[1][6] Some isatin derivatives have also been shown to induce cell cycle arrest, particularly at the G2/M phase.[10]

Cisplatin: Cisplatin exerts its cytotoxic effects primarily by forming DNA adducts, which leads to DNA damage.[11] This damage triggers a DNA damage response (DDR) that can activate several signaling pathways.[11] In p53-proficient cells like A2780, DNA damage can lead to the activation of p53, which in turn can induce cell cycle arrest, typically at the G1 and G2/M phases, to allow for DNA repair.[9][11] If the damage is too extensive to be repaired, p53 can initiate apoptosis.[11] Cisplatin-induced apoptosis in A2780 cells can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways and is associated with the activation of caspase-3.[12]

FeatureIsatin Derivatives (General)Cisplatin
Primary Target Multiple, including kinases and tubulin[2]DNA[11]
Apoptosis Induction Primarily via the intrinsic (mitochondrial) pathway[1][6]Intrinsic and extrinsic pathways
Key Apoptotic Proteins Decreased Bcl-2, Increased Bax, Cytochrome c release, Caspase-9, Caspase-3 activation[1][6]p53 activation, Caspase-3 activation[11][12]
Cell Cycle Arrest G2/M phase[10]G1 and G2/M phases[9][13]

Visualizing the Mechanisms of Action

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the cytotoxic effects of isatin derivatives and cisplatin.

Isatin_Apoptosis_Pathway Isatin Isatin Derivative Bcl2 Bcl-2 Isatin->Bcl2 Bax Bax Isatin->Bax Mitochondrion Mitochondrion CytC Cytochrome c release Mitochondrion->CytC Bcl2->Mitochondrion Bax->Mitochondrion Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Isatin-induced intrinsic apoptosis pathway.

Cisplatin_Apoptosis_Pathway Cisplatin Cisplatin DNA_damage DNA Damage Cisplatin->DNA_damage p53 p53 activation DNA_damage->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1/G2/M) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Casp3 Caspase-3 activation Apoptosis->Casp3

Caption: Cisplatin-induced DNA damage and apoptosis pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in the comparison of this compound and cisplatin.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: A2780 cells are seeded into 96-well plates at a density of approximately 5x10⁴ cells per well and incubated for 24 hours to allow for attachment.[9]

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound or cisplatin) and incubated for a specified period (e.g., 24, 48, or 72 hours).[9][14]

  • MTT Addition: After incubation, the culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are then incubated for 3-4 hours in the dark at 37°C.[9][15]

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[16]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 560-570 nm.[9][15] Cell viability is expressed as a percentage of the untreated control cells.

Apoptosis (Annexin V/Propidium Iodide) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: A2780 cells are seeded in 6-well plates (e.g., at 5x10⁴ cells/well) and treated with the compounds for the desired time.[9][13]

  • Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.[9][13][17]

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.[9][13] The cells are incubated for 15 minutes at room temperature in the dark.[9][17]

  • Flow Cytometry Analysis: An additional volume of binding buffer is added, and the cells are analyzed by flow cytometry.[9][13] Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Culture and Treatment: A2780 cells are cultured and treated with the test compounds for a specified duration.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and then incubated with a solution containing propidium iodide (PI) and RNase A.[18]

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry. The resulting histogram is used to quantify the percentage of cells in each phase of the cell cycle.[18]

Experimental Workflow

The following diagram outlines a typical workflow for a comparative cytotoxicity study.

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Data Analysis & Comparison A A2780 Cell Culture B Compound Treatment (Isatin Derivative vs. Cisplatin) A->B C MTT Assay (Determine IC50) B->C D Apoptosis Assay (Annexin V/PI) C->D E Cell Cycle Analysis C->E F Western Blot (Protein Expression) D->F E->F G Comparative Analysis F->G

Caption: General workflow for a comparative cytotoxicity study.

References

Evaluating the Selectivity of 1-(Hydroxymethyl)indole-2,3-dione for Cancer Cells Over Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Hydroxymethyl)indole-2,3-dione, a derivative of the versatile heterocyclic compound isatin (1H-indole-2,3-dione), has emerged as a compound of interest in the landscape of anticancer drug discovery. Isatin and its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent cytotoxic effects against various cancer cell lines. The core of this guide provides a comparative evaluation of the selectivity of this compound and related isatin compounds for cancer cells over their normal counterparts, supported by available experimental data and detailed methodologies. This objective analysis aims to furnish researchers and drug development professionals with a comprehensive resource to inform further investigation and potential therapeutic applications.

Comparative Cytotoxicity of Isatin Derivatives

While direct comparative studies on the cytotoxicity of this compound against a panel of cancer and normal cell lines are not extensively available in the current literature, a significant body of research on the parent compound, isatin, and its other N-substituted derivatives provides valuable insights into the potential selectivity of this class of compounds. The following table summarizes the cytotoxic activities (IC50 values) of various isatin derivatives against a range of cancer cell lines. It is important to note the general lack of corresponding data on normal cell lines within the same studies, which underscores a critical gap in the comprehensive assessment of their selectivity.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
IsatinHuman promyelocytic leukemia (HL-60)2.94 µg/mL[1][2][3]
5,7-dibromo-N-(p-hydroxymethylbenzyl)isatinHuman histiocytic lymphoma (U937)Not specified[4]
Isatin-triazole hybridHuman gastric cancer (MGC-803)9.78[5]
Halogenated isatin derivativesNon-small cell lung cancer (H23)< 0.1[6]
Isatin–quinazoline hybridHuman liver cancer (HepG-2)2.53[7]
Isatin-β-thiosemicarbazonesHuman cervical cancer (HeLa)< 10[8]
5,6,7-tribromoisatinHuman histiocytic lymphoma (U937)< 10[9]

Note: The absence of data for this compound in this table highlights the need for further research to determine its specific cytotoxic profile and selectivity.

Experimental Protocols

To facilitate reproducible and comparative studies, this section details the standard experimental methodologies employed in the evaluation of the cytotoxic and mechanistic properties of isatin derivatives.

Synthesis of this compound

A common synthetic route for this compound involves the reaction of isatin with formaldehyde.

  • Reaction Workflow:

    Synthesis Isatin Isatin Reaction Isatin->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Solvent Dioxane/Water Solvent->Reaction Heat Heat (100°C) Heat->Reaction Product This compound Reaction->Product  5 hours

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Experimental Workflow:

    MTT_Assay cluster_plate 96-well Plate cluster_analysis Data Analysis c1 Seed Cells c2 Add Compound c1->c2 c3 Incubate (24-72h) c2->c3 c4 Add MTT Reagent c3->c4 c5 Incubate (2-4h) c4->c5 c6 Add Solubilizing Agent c5->c6 c7 Measure Absorbance c6->c7 d1 Calculate % Viability c7->d1 d2 Determine IC50 d1->d2

    Workflow for the MTT cytotoxicity assay.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Experimental Workflow:

    Cell_Cycle_Analysis cluster_prep Sample Preparation cluster_flow Flow Cytometry p1 Treat Cells p2 Harvest & Fix Cells p1->p2 p3 RNase Treatment p2->p3 p4 Stain with PI p3->p4 f1 Acquire Data p4->f1 f2 Analyze DNA Content f1->f2

    Workflow for cell cycle analysis by flow cytometry.

Apoptosis Detection by Western Blot

Western blotting is used to detect key proteins involved in the apoptotic cascade, such as caspases.

  • Experimental Workflow:

    Western_Blot cluster_sample Sample & Gel cluster_blot Blotting & Detection s1 Lyse Treated Cells s2 Protein Quantification s1->s2 s3 SDS-PAGE s2->s3 b1 Transfer to Membrane s3->b1 b2 Block Membrane b1->b2 b3 Primary Antibody Incubation b2->b3 b4 Secondary Antibody Incubation b3->b4 b5 Signal Detection b4->b5

    Workflow for Western blot analysis of apoptotic proteins.

Potential Signaling Pathways

Isatin and its derivatives have been reported to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell survival, proliferation, and apoptosis. The PI3K/Akt/mTOR pathway is a frequently implicated target.

  • PI3K/Akt/mTOR Signaling Pathway:

    PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Inhibition Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Isatin Isatin Derivatives Isatin->PI3K Inhibition Isatin->Akt Inhibition

    Potential inhibition of the PI3K/Akt/mTOR pathway by isatin derivatives.

Conclusion and Future Directions

The available evidence suggests that isatin and its derivatives are a promising class of compounds with significant anticancer potential. However, a comprehensive evaluation of the selectivity of this compound for cancer cells over normal cells is currently hampered by a lack of direct comparative data. Future research should prioritize head-to-head cytotoxicity studies of this specific compound on a panel of both cancerous and non-cancerous cell lines to establish a clear selectivity index. Furthermore, detailed mechanistic studies are warranted to elucidate the specific signaling pathways modulated by this compound, which will be crucial for its potential development as a targeted anticancer therapeutic. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for such future investigations.

References

Head-to-head comparison of the antimicrobial efficacy of 1-(Hydroxymethyl)indole-2,3-dione and commercial antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Among these, isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3] This guide provides a head-to-head comparison of the antimicrobial efficacy of isatin derivatives, with a focus on N-substituted analogs like 1-(Hydroxymethyl)indole-2,3-dione, against commonly used commercial antibiotics. The information presented is based on available experimental data from various scientific studies.

Executive Summary

Isatin derivatives have demonstrated significant in vitro activity against a range of Gram-positive and Gram-negative bacteria, with some compounds exhibiting potency comparable or even superior to commercial antibiotics such as amoxicillin and chloramphenicol against specific strains.[1][2] The primary mechanism of action for many isatin derivatives is believed to be the inhibition of bacterial cell wall synthesis, a pathway also targeted by established antibiotics like penicillin.[1][4] However, other mechanisms, including the inhibition of protein synthesis and cell division, have also been proposed, suggesting a multi-target potential for this class of compounds.[5][6]

While direct comparative data for this compound is limited, the broader family of N-substituted isatin derivatives has shown promising antimicrobial profiles. This guide summarizes the available quantitative data, details the experimental methodologies used for their evaluation, and provides a visual representation of the proposed mechanism of action.

Data Presentation: Antimicrobial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various isatin derivatives and commercial antibiotics against common bacterial pathogens as reported in the scientific literature. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Table 1: Minimum Inhibitory Concentration (MIC) of Isatin Derivatives against Various Bacterial Strains (µg/mL)

Isatin DerivativeStaphylococcus aureusMethicillin-resistant S. aureus (MRSA)Bacillus subtilisEscherichia coliReference(s)
Isatin-β-thiosemicarbazones1.560.780.78-[3]
Isatin-benzofuran hybrid 8e≤1≤1-≤1[7]
Isatin-1,2,4-triazole hybrid 5g8-16-[7][8]
Isatin-decorated thiazole 7f-Potent Activity--[1][9]
Isatin-decorated thiazoles (7b, 7d, 14b)---Potent Activity[1][9]
N-alkyl isatin derivatives---Biologically active[10]
Moxifloxacin-amide-1,2,3-triazole-isatin hybrids0.03 - 1280.03 - 1280.03 - 1280.03 - 128[11]
Isatin-aminobenzoic acid hybrid 2a0.09 mmol/L-0.09 mmol/L-[12]

Table 2: Minimum Inhibitory Concentration (MIC) of Commercial Antibiotics against Various Bacterial Strains (µg/mL)

Commercial AntibioticStaphylococcus aureusMethicillin-resistant S. aureus (MRSA)Bacillus subtilisEscherichia coliReference(s)
Amoxicillin----[1]
Chloramphenicol----[1]
Ciprofloxacin---6.2[13]
Gentamicin----[6]
Norfloxacin---8 (for a derivative)[13]

Experimental Protocols

The antimicrobial activity of isatin derivatives is typically evaluated using standard methods such as broth microdilution and agar well diffusion, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured on an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria) at 37°C for 18-24 hours. A few colonies are then transferred to a sterile broth, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1]

  • Preparation of Compound Dilutions: A stock solution of the isatin derivative is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then made in a 96-well microtiter plate containing broth medium to achieve a range of final concentrations (e.g., 0.5 to 512 µg/mL).[1]

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension, resulting in a final inoculum density of approximately 5 x 10⁵ CFU/mL. The plates are then incubated at 37°C for 18-24 hours.[1]

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[1]

Agar Well Diffusion Method

This method is used for preliminary screening of antimicrobial activity.

  • Preparation of Agar Plates: Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with the test microorganism using a sterile swab.

  • Application of Compounds: Wells are created in the agar using a sterile cork borer. A fixed volume of the isatin derivative solution at a known concentration is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition (the area around the well where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[6]

Mandatory Visualization

Proposed Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Many isatin derivatives are thought to exert their antimicrobial effect by interfering with the synthesis of the bacterial cell wall, a crucial structure for bacterial survival.[1] One of the key targets in this pathway is the enzyme peptidoglycan glycosyltransferase (PGT), which is involved in the polymerization of the peptidoglycan chains.[11]

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_NAG UDP-N-acetylglucosamine UDP_NAM_peptide UDP-N-acetylmuramic acid -pentapeptide UDP_NAG->UDP_NAM_peptide MurA-F enzymes Lipid_I Lipid I UDP_NAM_peptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase Lipid_II->Flippase PGT Peptidoglycan Glycosyltransferase (PGT) Flippase->PGT Translocation Peptidoglycan Growing Peptidoglycan Chain PGT->Peptidoglycan Glycosylation TP Transpeptidase (TP) Cross_linked_PG Cross-linked Peptidoglycan TP->Cross_linked_PG Peptidoglycan->Cross_linked_PG Transpeptidation Isatin Isatin Derivative Isatin->PGT Inhibition

Caption: Proposed mechanism of action of isatin derivatives on bacterial cell wall synthesis.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the typical workflow for determining the antimicrobial susceptibility of a compound.

G start Start prep_culture Prepare Bacterial Culture start->prep_culture adjust_inoculum Adjust Inoculum to 0.5 McFarland Standard prep_culture->adjust_inoculum inoculate_plate Inoculate Microtiter Plate adjust_inoculum->inoculate_plate prep_compound Prepare Serial Dilutions of Test Compound prep_compound->inoculate_plate incubate Incubate at 37°C for 18-24 hours inoculate_plate->incubate read_results Read Results (Visual Inspection/OD Measurement) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

Isatin and its derivatives represent a versatile and promising scaffold for the development of new antimicrobial agents. The available data indicates that these compounds can exhibit potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. While more research is needed to fully elucidate the structure-activity relationships and to conduct direct comparative studies of specific derivatives like this compound against a standardized panel of antibiotics, the existing evidence strongly supports the continued investigation of this chemical class in the fight against antimicrobial resistance. The multi-target potential of isatin derivatives may also offer an advantage in overcoming resistance mechanisms that plague current single-target antibiotics. Future studies should focus on optimizing the isatin scaffold for enhanced efficacy, reduced toxicity, and a favorable pharmacokinetic profile.

References

Cross-Validation of In Silico Predictions with In Vitro Experimental Results for 1-(Hydroxymethyl)indole-2,3-dione and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery

This guide provides a comparative analysis of in silico predictions and in vitro experimental findings for N-substituted indole-2,3-dione (isatin) derivatives, with a focus on 1-(Hydroxymethyl)indole-2,3-dione. Due to the limited availability of specific biological data for this compound, this guide incorporates data from closely related N-substituted isatin analogs to facilitate a meaningful cross-validation discussion. The objective is to offer researchers a comprehensive overview of the predictive power of computational models against real-world experimental outcomes for this class of compounds.

Introduction to this compound and its Therapeutic Potential

Isatin, or 1H-indole-2,3-dione, is a versatile heterocyclic scaffold known for a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The substitution at the N-1 position of the isatin ring is a common strategy to modulate its pharmacological profile. This compound, a simple N-substituted derivative, is of interest for its potential to engage in hydrogen bonding and its role as a potential prodrug. The exploration of its biological activity, both through computational predictions and laboratory experiments, is crucial for unlocking its therapeutic potential.

In Silico Predictions of N-Substituted Indole-2,3-dione Derivatives

In silico methods, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, are instrumental in predicting the biological activity and pharmacokinetic properties of novel compounds, thereby accelerating the drug discovery process.

Molecular Docking Studies

Molecular docking simulations predict the binding affinity and interaction patterns of a ligand with a target protein. For isatin derivatives, common targets include kinases, caspases, and viral proteases.

Table 1: In Silico Molecular Docking Predictions for N-Substituted Isatin Analogs

Compound/AnalogTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesReference
N-benzyl isatin hybridPseudomonas aeruginosa protein-ARG 71[1]
Isatin-nicotinohydrazide hybridMycobacterium tuberculosis InhA-TYR158, NAD901[2]
Fenamate-isatin hybridE. coli DNA Gyrase B (PDB: 6H86)-8.5 to -9.2-[3]
Fenamate-isatin hybridS. aureus (PDB: 2W9H)-8.1 to -8.9-[3]
Isatin derivativeCOVID-19 Main Protease (PDB: 6lu7)-76.040-[4]

Note: Specific binding affinity values for this compound are not currently available in the reviewed literature. The data presented is for structurally related N-substituted isatin derivatives to illustrate the predictive approach.

ADME/Tox Predictions

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions are crucial for evaluating the drug-likeness of a compound.

Table 2: Predicted ADMET Properties for N-Substituted Isatin Analogs

AnalogPropertyPredicted ValueMethodReference
Oxindole derivatives C-1 and C-2Water SolubilityModerateIn silico ADME[5]
Blood-Brain Barrier PenetrationPotential to crossIn silico ADME[5]
GI AbsorptionHighIn silico ADME[5]
CYP InhibitionCYP1A2, CYP2C19, CYP2C9In silico ADME[5]
Fenamate-isatin hybridsDrug-likenessFavorableADME study[3]

In Vitro Experimental Validation

In vitro assays provide the necessary experimental data to validate the in silico predictions and quantitatively assess the biological activity of the compounds.

Anticancer Activity

The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Table 3: In Vitro Anticancer Activity of Isatin Derivatives

Compound/AnalogCell LineIC50 (µM)Reference
Isatin-quinazoline hybrid 29aHepG2 (Liver)1.0 ± 0.2[2]
Isatin-quinazoline hybrid 29cHepG2 (Liver)1.8 ± 0.4[2]
Isatin-quinazoline hybrid 29fHepG2 (Liver)2.4 ± 0.4[2]
Isatin coumarin hybrid 5MCF-7 (Breast)10.85 µg/mL[6]
Isatin coumarin hybrid 5MDA-MB-231 (Breast)14.45 µg/mL[6]
Antioxidant Activity

The DPPH radical scavenging assay is a common method to evaluate the antioxidant potential of a compound.

Table 4: In Vitro Antioxidant Activity of Isatin Derivatives

Compound/AnalogAssayIC50Reference
Isatin-gallate hybrid 3bDPPHSubstantial activity[7]
Oxindole derivative C-1DPPH37.390 µM[5]
Oxindole derivative C-2DPPH34.676 µM[5]
Oxindole derivative C-1ABTS25.381 µM[5]
Oxindole derivative C-2ABTS33.706 µM[5]
Enzyme Inhibition Activity

The inhibitory effects of isatin derivatives on various enzymes are evaluated using specific activity assays.

Table 5: In Vitro Enzyme Inhibition by Isatin Derivatives

Compound/AnalogTarget EnzymeIC50Reference
Isatin coumarin hybrid 5Anticholinesterase0.0998 µg/mL[6]
Isatin coumarin hybrid 5α-glucosidase112 µM[6]

Cross-Validation and Discussion

A direct cross-validation for this compound is challenging due to the absence of published in vitro data. However, for the broader class of N-substituted isatin derivatives, a general correlation can be observed. For instance, compounds predicted to have good binding affinity to bacterial proteins in silico have shown potent antimicrobial activity in vitro[3]. Similarly, isatin hybrids designed to target cancer-related proteins have demonstrated significant cytotoxic effects against various cancer cell lines[2][6].

The hydroxymethyl group at the N-1 position in this compound is expected to influence its solubility and ability to form hydrogen bonds, which could enhance its interaction with biological targets. Further in silico and in vitro studies are imperative to confirm these hypotheses and to elucidate the specific biological activities of this compound.

Experimental Protocols

MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of compounds on cancer cells.[8][9][10]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

DPPH Radical Scavenging Assay

This protocol measures the antioxidant capacity of a compound.[11][12][13]

  • Preparation of Solutions: Prepare a stock solution of the test compound in methanol. Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound at various concentrations and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is then determined.

Caspase-3 Activity Assay

This assay is used to measure the induction of apoptosis.[14][15]

  • Cell Lysis: Treat cells with the test compound, then lyse the cells using a specific lysis buffer.

  • Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysate.

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Detection: Measure the absorbance of the resulting product (p-nitroaniline) at 405 nm.

  • Analysis: The increase in caspase-3 activity is determined by comparing the absorbance of the treated samples to the untreated control.

Visualizations

Signaling Pathway and Experimental Workflows

experimental_workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Experimentation cluster_validation Cross-Validation in_silico 1. In Silico Studies mol_dock Molecular Docking in_silico->mol_dock admet ADME/Tox Prediction in_silico->admet cross_val 3. Data Comparison & Analysis in_silico->cross_val Predicted Activity in_vitro 2. In Vitro Assays anticancer Anticancer (MTT) in_vitro->anticancer antioxidant Antioxidant (DPPH) in_vitro->antioxidant enzyme Enzyme Inhibition in_vitro->enzyme in_vitro->cross_val Experimental Results

Caption: Workflow for cross-validation of in silico and in vitro data.

apoptosis_pathway compound Isatin Derivative cell Cancer Cell compound->cell ros ROS Production cell->ros mito Mitochondrial Stress ros->mito caspase9 Caspase-9 Activation mito->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Putative apoptosis induction pathway by isatin derivatives.

References

Benchmarking the antioxidant potential of 1-(Hydroxymethyl)indole-2,3-dione against established antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant potential of 1-(Hydroxymethyl)indole-2,3-dione against established antioxidants. Due to the limited availability of direct experimental data for this compound, this document focuses on the antioxidant properties of its parent compound, isatin (1H-indole-2,3-dione), to provide a foundational benchmark. We will explore the potential influence of the hydroxymethyl group on its antioxidant capacity and present a detailed comparison with well-known antioxidants, supported by established experimental protocols.

Introduction to this compound and its Antioxidant Potential

Isatin itself has demonstrated antioxidant activity in various studies. For instance, isatin isolated from the flowers of Couroupita guianensis exhibited free radical scavenging activity with an EC50 value of 72.80 µg/mL in a lipid peroxidation inhibition assay.[1][2][3] The introduction of a hydroxymethyl group at the N1 position of the isatin core may modulate its antioxidant capacity. The presence of the hydroxyl group could potentially contribute to radical scavenging activity through hydrogen atom donation. However, without direct experimental evidence, this remains a hypothesis.

This guide will, therefore, present the available data for the parent isatin molecule and compare it with established antioxidants to offer a valuable reference point for researchers interested in the antioxidant potential of this class of compounds.

Comparative Analysis of Antioxidant Potential

To provide a clear benchmark, the antioxidant activity of isatin is compared with that of several well-established antioxidants: Ascorbic Acid (Vitamin C), Trolox (a water-soluble analog of Vitamin E), Gallic Acid, and Quercetin. The following table summarizes their half-maximal inhibitory concentration (IC50) values obtained from common antioxidant assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP). Lower IC50 values indicate higher antioxidant activity.

Table 1: Comparative Antioxidant Activity (IC50 Values)

CompoundDPPH Assay (µg/mL)ABTS Assay (µg/mL)FRAP Assay (µg/mL)
Isatin 72.80 (Lipid Peroxidation)Not AvailableNot Available
Ascorbic Acid 4.97 - 8.51.98 - 15.4Not typically measured by IC50
Trolox 3.77 - 8.82.34 - 7.5Not typically measured by IC50
Gallic Acid 1.03 - 5.10.5 - 2.5Not typically measured by IC50
Quercetin 1.89 - 6.21.5 - 7.0Not typically measured by IC50

Note: The IC50 values can vary depending on the specific experimental conditions. The data presented here is a range compiled from various sources for comparative purposes.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below. These protocols are fundamental for the accurate assessment and comparison of antioxidant potentials.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the test compound and standard antioxidants in methanol to prepare a series of concentrations.

  • Reaction Mixture: Add 1 mL of the DPPH solution to 1 mL of each sample concentration.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.

  • Working Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the test compound and standard antioxidants in ethanol.

  • Reaction Mixture: Add 1 mL of the ABTS•+ working solution to 100 µL of each sample concentration.

  • Incubation: Incubate the mixtures at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated using the same formula as in the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Protocol:

  • Preparation of FRAP Reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O in distilled water

    • Mix the above solutions in a 10:1:1 (v/v/v) ratio.

  • Sample Preparation: Prepare different concentrations of the test compound and a standard (e.g., FeSO₄·7H₂O).

  • Reaction Mixture: Add 1.5 mL of the FRAP reagent to 50 µL of the sample or standard.

  • Incubation: Incubate the mixture at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O and expressed as µM of Fe(II) equivalents or as an IC50 value.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the DPPH, ABTS, and FRAP assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Sample DPPH_sol->Mix Sample_prep Prepare Sample and Standard Solutions Sample_prep->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

DPPH Assay Workflow

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_rad Generate ABTS•+ (ABTS + K2S2O8) Working_sol Prepare ABTS•+ Working Solution ABTS_rad->Working_sol Mix Mix ABTS•+ Solution with Sample Working_sol->Mix Sample_prep Prepare Sample and Standard Solutions Sample_prep->Mix Incubate Incubate (6 min, RT) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

ABTS Assay Workflow

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_reagent Prepare FRAP Reagent (Acetate Buffer, TPTZ, FeCl3) Mix Mix FRAP Reagent with Sample FRAP_reagent->Mix Sample_prep Prepare Sample and Standard Solutions Sample_prep->Mix Incubate Incubate (4 min, 37°C) Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Determine Antioxidant Capacity (Fe(II) Equivalents) Measure->Calculate

FRAP Assay Workflow

Conclusion

While direct experimental data on the antioxidant potential of this compound is currently lacking, the known antioxidant activity of its parent compound, isatin, provides a useful, albeit indirect, benchmark. The comparative data and detailed protocols presented in this guide offer a solid foundation for researchers to design and conduct their own investigations into the antioxidant properties of this and other isatin derivatives. Further experimental studies are warranted to elucidate the specific antioxidant capacity of this compound and to understand the structure-activity relationship of N-substituted isatins as potential antioxidant agents.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proposed mechanism of action for 1-(Hydroxymethyl)indole-2,3-dione and contrasts it with other significant indole-based compounds. The information presented herein is intended to support further research and drug development efforts by offering a clear, data-driven comparison of these molecules' biological activities.

Introduction

Indole and its derivatives represent a vast and crucial class of heterocyclic compounds that are ubiquitous in nature and form the backbone of numerous pharmaceuticals. Their diverse biological activities stem from the versatile indole scaffold, which can interact with a wide array of biological targets. This guide focuses on this compound, a derivative of the well-studied isatin (indole-2,3-dione), and compares its likely mechanisms of action with its parent compound, isatin, the potent isatin-thiosemicarbazone derivatives, and the dietary indole, Indole-3-Carbinol. Understanding the nuanced differences in their mechanisms is pivotal for the rational design of novel therapeutics.

Proposed Mechanism of Action: this compound

Direct mechanistic studies on this compound are limited. However, based on extensive research into its parent compound, isatin, and other N-substituted derivatives, a multi-target mechanism can be proposed. The hydroxymethyl group at the N1 position is not electroactive and is unlikely to significantly alter the core redox mechanisms of the isatin scaffold, which primarily involve the benzene ring and the C3-carbonyl group.[1] The primary proposed mechanisms are:

  • Enzyme Inhibition: Like other isatin derivatives, this compound is predicted to act as an inhibitor of various enzymes, particularly protein kinases. The isatin scaffold can mimic the ATP-binding site of kinases, leading to the inhibition of downstream signaling pathways that control cell proliferation and survival.[2]

  • Induction of Apoptosis: By inhibiting key survival kinases, the compound likely triggers programmed cell death (apoptosis). This is a common mechanism for isatin-based anticancer agents and often involves the activation of caspases, the key executioner enzymes of apoptosis.[2]

  • Antimicrobial and Antiviral Activity: The isatin core is associated with broad-spectrum antimicrobial and antiviral properties.[3][4][5][6] The mechanism for this is thought to involve the inhibition of essential microbial enzymes or interference with viral replication processes.

Comparative Analysis with Related Indole Compounds

Isatin (Indole-2,3-dione)

As the parent compound, isatin's mechanism of action provides the foundational framework for its derivatives. Isatin itself exhibits a wide range of biological activities. Its anticancer effects are attributed to the inhibition of protein kinases, leading to cell cycle arrest and apoptosis.[7] The dicarbonyl group at the 2 and 3 positions is crucial for its biological activity.

Isatin-Thiosemicarbazone Derivatives

The addition of a thiosemicarbazone moiety at the C3 position of isatin dramatically enhances its biological activity, particularly its anticancer and antiviral effects.[8][9]

  • Enhanced Cytotoxicity: These derivatives are often more potent than isatin itself. Their mechanism involves the chelation of metal ions, which can lead to the generation of reactive oxygen species (ROS) and subsequent oxidative stress-induced apoptosis.[10]

  • Selective Activity: Some isatin-thiosemicarbazones have shown selective activity against multidrug-resistant cancer cells.[9][11][12]

Indole-3-Carbinol (I3C)

Found in cruciferous vegetables, I3C and its major metabolite, 3,3'-diindolylmethane (DIM), have well-documented anticancer properties that operate through distinct mechanisms compared to isatin derivatives.

  • Modulation of Signaling Pathways: I3C and DIM influence multiple signaling pathways, including the downregulation of the PI3K/Akt pathway and modulation of the Wnt/β-catenin and Notch signaling pathways.[13][14]

  • Hormonal Regulation: They exhibit anti-estrogenic activities, which is particularly relevant in hormone-dependent cancers like breast cancer.[13]

  • Immune Modulation: I3C and DIM can also modulate the immune response by affecting T-cell subpopulations.[13]

Data Presentation

The following tables summarize the quantitative data on the biological activities of the compared indole compounds.

Compound/Derivative ClassTarget Cell Line/EnzymeIC50/Ki ValueReference
Isatin-imidazole hybridPI3K0.89 µM[2]
Brominated isatin derivativeCDK2-[2]
Isatin-thiosemicarbazone 3MCF-78.19 µM[15]
Isatin-thiosemicarbazone 3MDA-MB-23123.41 µM[15]
Isatin-thiosemicarbazone 1hCA I2.01 ± 0.35 µM[15]
Isatin-thiosemicarbazone 1hCA II1.24 ± 0.33 µM[15]
Isatin-thiosemicarbazone 3AChE40.37 ± 8.23 µM[15]
5,7-Dibromo-N-(p-methylbenzyl)isatinHematopoietic cancer cell lines0.49 µM[7]

Mandatory Visualization

Kinase_Inhibition_Pathway Isatin_Derivative Isatin Derivative (e.g., this compound) Protein_Kinase Protein Kinase (e.g., VEGFR-2, EGFR, CDK2) Isatin_Derivative->Protein_Kinase Inhibition Phosphorylated_Substrate Phosphorylated Substrate Protein_Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Protein_Kinase Substrate Substrate Substrate->Protein_Kinase Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibition of

Caption: Proposed mechanism of kinase inhibition by isatin derivatives.

I3C_Signaling_Pathway I3C_DIM Indole-3-Carbinol (I3C) / DIM AhR Aryl Hydrocarbon Receptor (AhR) I3C_DIM->AhR Activation Wnt_Signaling Wnt Signaling AhR->Wnt_Signaling Promotion Notch_Signaling Notch Signaling AhR->Notch_Signaling Inhibition Gene_Expression Altered Gene Expression (Cell Cycle, Apoptosis) Wnt_Signaling->Gene_Expression Notch_Signaling->Gene_Expression Cellular_Response Cellular Response (e.g., Goblet Cell Differentiation) Gene_Expression->Cellular_Response

Caption: Modulation of Wnt and Notch signaling by Indole-3-Carbinol.

Experimental Protocols

Cell Viability MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds and vehicle control

  • Culture medium

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]

  • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.[17][18]

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest approximately 1 x 10^6 cells and wash with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at 4°C for at least 2 hours.[19][20]

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 300-500 µL of PI staining solution.[21]

  • Incubate at room temperature for 30 minutes in the dark.[19]

  • Analyze the samples on a flow cytometer.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key marker of apoptosis.

Materials:

  • Cell lysis buffer

  • Reaction buffer (containing DTT)

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Microplate reader

Procedure:

  • Induce apoptosis in cells by treating with the test compound.

  • Lyse the cells using the cell lysis buffer and incubate on ice for 15-20 minutes.[22]

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • In a 96-well plate, add the cell lysate, reaction buffer, and caspase-3 substrate to each well.[22]

  • Incubate the plate at 37°C for 1-2 hours.[23][24]

  • Measure the absorbance at 405 nm to quantify the amount of pNA released.[24][25]

Conclusion

The comparative analysis reveals that while this compound likely shares the core kinase-inhibiting and apoptosis-inducing mechanisms of its parent isatin scaffold, other indole compounds like isatin-thiosemicarbazones and Indole-3-Carbinol possess distinct and, in some cases, more potent or varied mechanisms of action. The addition of a thiosemicarbazone group significantly enhances cytotoxicity, while the natural compound I3C acts through a broader modulation of cellular signaling pathways. This guide highlights the importance of the specific substitutions on the indole ring in determining the precise biological activity and mechanism of action, providing a valuable resource for the future design and development of indole-based therapeutics. Further direct experimental investigation into the specific targets and pathways affected by this compound is warranted to fully elucidate its therapeutic potential.

References

In vivo efficacy of 1-(Hydroxymethyl)indole-2,3-dione compared to a placebo in a mouse model

Author: BenchChem Technical Support Team. Date: November 2025

Comparative In Vivo Efficacy of Isatin (Indole-2,3-dione) in a Neuroblastoma Mouse Model

This guide provides a comparative analysis of the in vivo efficacy of isatin (indole-2,3-dione), a compound closely related to 1-(Hydroxymethyl)indole-2,3-dione, against a control group in a mouse model of neuroblastoma. The data presented is compiled from preclinical studies to offer researchers, scientists, and drug development professionals a comprehensive overview of its potential as an anti-cancer agent.

Data Summary

The following tables summarize the key findings from in vivo studies investigating the anti-tumor effects of isatin. The control group, receiving DMEM, serves as a placebo equivalent in this context.

Table 1: Anti-tumor Efficacy of Isatin in a Xenograft Mouse Model

Treatment GroupDosageOutcome
Control (DMEM) -Uninhibited tumor growth.
Isatin 25 mg/kgMarked suppression of tumor xenograft growth.
Isatin 50 mg/kgMarked suppression of tumor xenograft growth.
Positive Control (Cyclophosphamide) -Significant tumor growth inhibition.

Data extracted from a study on SH-SY5Y neuroblastoma cells in nude mice[1].

Table 2: Anti-metastatic Effects of Isatin in a Neuroblastoma Mouse Model

Treatment GroupDosageOutcome
Control -Strong fluorescence signals indicating distant metastasis in cervical vertebrae, spine, scapula, pelvic bone, and long bones.
Isatin (ISA) 200 mg/kgSignificant inhibition of distant metastasis.
Cyclophosphamide (CTX) 40 mg/kgInhibition of metastasis.
Combination (CTX + ISA) 20 mg/kg + 200 mg/kgSignificant inhibition of distant metastasis.

Data from a study using Luc-SH-SY5Y cells in nude mice to track metastasis[2].

Experimental Protocols

Xenograft Model for Anti-Tumor Assay

A detailed methodology for the in vivo xenograft study is outlined below, based on the published research[1].

  • Cell Line: Human neuroblastoma SH-SY5Y cells were utilized.

  • Animal Model: Nude mice were used for the xenograft model.

  • Tumor Induction: SH-SY5Y cells were injected into the right armpit of the mice to induce tumor formation.

  • Group Allocation: Once neoplasms were detectable, the mice were randomly assigned to one of four groups:

    • Negative Control: Received injections of DMEM.

    • Isatin Group 1: Received 25 mg/kg of isatin.

    • Isatin Group 2: Received 50 mg/kg of isatin.

    • Positive Control: Received cyclophosphamide.

  • Outcome Measures: The inhibitory effects of isatin on the murine xenograft were assessed by monitoring the tumor growth curve. Additionally, the expression of Bcl-2 and Bax mRNA and protein levels were analyzed using RT-PCR and western blot, respectively, to investigate the mechanism of action.

Metastasis Model

The protocol for the in vivo metastasis study is as follows[2]:

  • Cell Line: Luciferase-labeled SH-SY5Y (Luc-SH-SY5Y) cells were used to enable real-time fluorescence imaging of metastasis.

  • Animal Model: Nude mice were used.

  • Tumor Induction: Luc-SH-SY5Y cells were injected into the mice.

  • Group Allocation: Three days post-injection, the mice were randomized into four groups (n=5 each):

    • Control Group: Administered 5 ml/kg of 1.25% Gummi Tragacanthae.

    • Cyclophosphamide (CTX) Group: Administered 40 mg/kg of CTX.

    • Isatin (ISA) Group: Administered 200 mg/kg of ISA.

    • Combination Group: Administered 20 mg/kg of CTX and 200 mg/kg of ISA.

  • Administration Route: All treatments were administered daily via the intragastric route for four weeks.

  • Outcome Measures: Tumor formation and metastasis were monitored using a live imager.

Visualized Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the in vivo xenograft studies.

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_treatment Treatment Groups cluster_analysis Analysis cell_culture SH-SY5Y Cell Culture injection Subcutaneous Injection of SH-SY5Y Cells cell_culture->injection animal_model Nude Mice animal_model->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization molecular_analysis Molecular Analysis (RT-PCR, Western Blot) tumor_growth->molecular_analysis control Control (DMEM/ Vehicle) randomization->control isatin_low Isatin (25 mg/kg) randomization->isatin_low isatin_high Isatin (50 mg/kg or 200 mg/kg) randomization->isatin_high positive Positive Control (Cyclophosphamide) randomization->positive tumor_measurement Tumor Volume/ Metastasis Imaging control->tumor_measurement isatin_low->tumor_measurement isatin_high->tumor_measurement positive->tumor_measurement data_analysis Data Analysis tumor_measurement->data_analysis molecular_analysis->data_analysis

Caption: Workflow of the in vivo xenograft mouse model.

Proposed Signaling Pathway

The diagram below outlines the proposed mitochondrial pathway through which isatin induces apoptosis in neuroblastoma cells[1].

G cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade Isatin Isatin Bcl2 Bcl-2 (Anti-apoptotic) Isatin->Bcl2 Inhibits Expression Bax Bax (Pro-apoptotic) Isatin->Bax Mito_potential ↓ Mitochondrial Transmembrane Potential Bcl2->Mito_potential Maintains Bax->Mito_potential Disrupts CytoC ↑ Cytochrome c Release Mito_potential->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 ICAD ICAD Degradation Casp3->ICAD Apoptosis Apoptosis Casp3->Apoptosis ICAD->Apoptosis Leads to

Caption: Proposed mechanism of isatin-induced apoptosis.

References

Safety Operating Guide

Proper Disposal of 1-(Hydroxymethyl)indole-2,3-dione: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Assessment and Classification

The first step in proper chemical disposal is to determine if the substance is classified as hazardous waste.[1][2][3][4] This assessment is the responsibility of the chemical waste generator.[2] Since specific toxicity and reactivity data for 1-(Hydroxymethyl)indole-2,3-dione are limited, a cautious approach should be taken by considering the hazards associated with its parent compound, Isatin, and the potential influence of the hydroxymethyl group.

Properties of Isatin (Parent Compound):

  • Appearance: Orange to reddish-orange powder/solid.

  • Reactivity: Stable under normal conditions. Incompatible with strong oxidizing agents, strong acids, and strong bases. Hazardous decomposition products can include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

  • Toxicity: While some sources suggest low toxicity, others indicate it can be irritating to the eyes, respiratory system, and skin.[5] Some derivatives of Isatin have shown cytotoxicity against various cancer cell lines.[6][7]

Considering the hydroxymethyl group: The addition of a hydroxymethyl group to the Isatin structure may alter its solubility and reactivity, but it is unlikely to render the compound non-hazardous. Therefore, it is prudent to handle this compound with the same or greater care as Isatin.

Regulatory Classification:

To ensure compliance, the waste must be evaluated against the criteria for hazardous waste as defined by the Environmental Protection Agency (EPA) or equivalent local regulatory bodies.[1][3] Hazardous wastes are categorized as either "listed" wastes or "characteristic" wastes.[3][4]

  • Listed Wastes: These are wastes from specific industrial processes or discarded commercial chemical products.[3][4] this compound is not expected to be on the F, K, P, or U lists unless it is a component of a listed waste stream.

  • Characteristic Wastes: This category includes wastes that exhibit one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][3]

Characteristic EPA Code Criteria Applicability to this compound
Ignitability D001- Liquid with a flash point < 140°F- Solid that can cause fire through friction, moisture absorption, or spontaneous chemical changes- Ignitable compressed gas- An oxidizerUnlikely to be ignitable based on the properties of Isatin.
Corrosivity D002- Aqueous solution with a pH ≤ 2 or ≥ 12.5- Liquid that corrodes steel at a rate > 6.35 mm per yearUnlikely to be corrosive.
Reactivity D003- Unstable and readily undergoes violent change- Reacts violently with water- Forms potentially explosive mixtures with water- Generates toxic gases when mixed with water or under acidic/basic conditionsUnlikely to be reactive under normal conditions.
Toxicity D004-D043- Contains contaminants at concentrations equal to or greater than those listed in 40 CFR 261.24The toxicity of this compound has not been fully investigated. Given that Isatin derivatives can exhibit cytotoxicity, it is prudent to manage this compound as potentially toxic.

Due to the lack of specific data, it is recommended to manage this compound as a hazardous waste as a precautionary measure.

Disposal Procedures

The following step-by-step guide outlines the recommended disposal procedure for this compound.

Step 1: Waste Minimization Before beginning any experiment, plan to minimize the amount of waste generated. This can be achieved by:

  • Ordering and using the smallest practical quantity of the chemical.

  • Keeping a detailed inventory to avoid purchasing duplicates.

  • Designing experiments to use smaller-scale protocols where feasible.[2]

Step 2: Segregation and Collection

  • Waste Segregation: Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office. Keep halogenated and non-halogenated solvent wastes separate.[8] Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[9]

  • Container Selection: Collect waste in a container that is compatible with the chemical. The container should be in good condition, with a secure, tight-fitting lid to prevent leaks or spills.[8][9]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[2][8]

Step 3: Storage

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation.[2][9]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[2][8][9] Ensure containers are not filled beyond 90% capacity to allow for expansion.[9]

  • Inspections: Regularly inspect the SAA for any signs of leaks or container deterioration.[9]

Step 4: Disposal

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed professional waste disposal service.[5][10] Contact your institution's EHS office to schedule a pickup.

  • Surplus and Non-Recyclable Solutions: Offer surplus and non-recyclable solutions to a licensed disposal company.[10]

  • Empty Containers: A container that held a hazardous waste is considered "empty" if all waste has been removed by standard practices and no more than one inch of residue remains, or 3% by weight for containers less than 110 gallons.[8] If the container held an acutely hazardous waste (P-listed), it must be triple-rinsed, and the rinsate collected as hazardous waste.[8] It is recommended to remove or deface the label of the empty container before disposal in the normal trash.[8]

  • Spill Cleanup: In the event of a spill, avoid generating dust.[11] Use dry cleanup procedures and place the material in a suitable, labeled container for waste disposal.[11] For major spills, evacuate the area and contact your EHS office.[11]

Forbidden Disposal Methods:

  • Drain Disposal: Do not dispose of this compound down the drain.[12][13]

  • Trash Disposal: Do not dispose of this chemical in the regular trash.[12]

Experimental Protocols

While this document focuses on disposal, any experimental protocol involving this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal_Pathway cluster_start Start cluster_assessment Hazard Assessment cluster_disposal Disposal Route cluster_actions Laboratory Actions start Generated this compound Waste assess_hazard Is the waste hazardous? (Assume 'Yes' due to lack of data) start->assess_hazard prof_disposal Arrange for Professional Hazardous Waste Disposal assess_hazard->prof_disposal Yes drain_disposal Drain Disposal assess_hazard->drain_disposal No (Not Recommended) trash_disposal Trash Disposal assess_hazard->trash_disposal No (Not Recommended) collect_waste Collect in a Labeled, Compatible Container prof_disposal->collect_waste store_waste Store in a Designated Satellite Accumulation Area collect_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Operational Guidance for 1-(Hydroxymethyl)indole-2,3-dione

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling, use, and disposal of 1-(Hydroxymethyl)indole-2,3-dione, a derivative of Isatin. The following procedures are based on the safety data for the closely related compound, Isatin (1H-Indole-2,3-dione), and are intended to provide a robust framework for safe laboratory operations. Researchers, scientists, and drug development professionals should always consult the most current and specific Safety Data Sheet (SDS) for the exact compound being used.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for the parent compound, Isatin, this compound is anticipated to present similar hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It may cause skin, eye, and respiratory tract irritation.[1]

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Purpose
Eye and Face Protection Safety glasses with side-shields or goggles.Protects against dust particles and splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Prevents skin contact. Gloves must be inspected prior to use and disposed of properly.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH/MSHA approved respirator is recommended.Minimizes inhalation of airborne particles.

Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

  • Avoid generating dust during handling.[1]

  • Do not eat, drink, or smoke in the work area.

  • Wash hands thoroughly after handling the compound.

  • Avoid contact with skin and eyes.[1]

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.

  • Store in a locked and secure area accessible only to authorized personnel.

Disposal Plan

  • Dispose of contaminated materials and the chemical substance in accordance with federal, state, and local regulations.

  • Contaminated work clothing should not be allowed out of the workplace.

  • Contaminated gloves should be disposed of after use in accordance with good laboratory practices and applicable laws.

Experimental Protocol: General Procedure for Handling a Powdered Indole-2,3-dione Derivative

  • Preparation:

    • Ensure the work area (e.g., chemical fume hood) is clean and uncluttered.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.).

    • Don the appropriate PPE as outlined in Table 1.

  • Weighing and Transfer:

    • Carefully open the container to avoid creating airborne dust.

    • Use a clean spatula to transfer the desired amount of the compound to a weigh boat on a calibrated analytical balance.

    • Record the weight.

    • Carefully transfer the weighed powder to the reaction vessel.

  • In Case of a Spill:

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1]

    • Clean the affected area with an appropriate solvent and then wash with soap and water.

  • Post-Experiment:

    • Clean all equipment and the work area.

    • Properly dispose of all waste materials, including empty containers and contaminated disposables.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Visual Workflow for Safe Handling

SafeHandlingWorkflow cluster_spill Spill Contingency Prep 1. Preparation - Don PPE - Prepare Workspace Handling 2. Handling - Weighing - Transfer Prep->Handling Proceed Experiment 3. Experimentation Handling->Experiment Proceed Spill Spill Occurs Handling->Spill Potential Hazard Cleanup 4. Decontamination & Cleanup Experiment->Cleanup Complete Experiment->Spill Potential Hazard Disposal 5. Waste Disposal Cleanup->Disposal Segregate Waste End End of Process Disposal->End SpillCleanup Clean Spill (Sweep & Wipe) Spill->SpillCleanup Contain SpillCleanup->Disposal Dispose of Contaminated Material

Caption: Workflow for the safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。